Fmoc-N-(1-Boc-piperidin-4-yl)-glycine
Description
The exact mass of the compound Fmoc-N-(1-Boc-4-piperidyl)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAYWOINWZBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373273 | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-80-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: Properties and Applications
Introduction: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its unique trifunctional structure, featuring a piperidine scaffold, a glycine backbone, and orthogonal Fmoc and Boc protecting groups, makes it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and small molecule drug candidates.[1][2] The incorporation of the piperidine moiety is particularly noteworthy, as this heterocyclic system is a privileged scaffold in a vast array of FDA-approved drugs, contributing to enhanced pharmacokinetic properties and target engagement.[3][4][5]
This technical guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and insights into the strategic considerations for its use in drug design.
Core Properties and Specifications
This compound is a white to off-white powder, characterized by the following physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 269078-80-0 | [1] |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [1] |
| Molecular Weight | 480.55 g/mol | [6] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥95% | [2] |
| Melting Point | 170-172 °C | [1] |
| Storage Conditions | 2-8°C | [1] |
Solubility Profile
While quantitative solubility data is not extensively published and should be determined empirically for specific applications, this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
It exhibits limited solubility in less polar solvents like dichloromethane (DCM) and is practically insoluble in water. The presence of the Boc group enhances its solubility in organic solvents compared to its unprotected counterpart.[1]
The Strategic Advantage of Orthogonal Protection
The key to the utility of this compound lies in its orthogonal protecting group strategy. This allows for the selective deprotection of either the N-terminal Fmoc group or the piperidine's Boc group, enabling divergent synthetic pathways.
Caption: Orthogonal deprotection strategy for this compound.
Fmoc Group Removal: The Gateway to Peptide Elongation
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a solution of a secondary amine, most commonly 20% piperidine in DMF.[7] The reaction proceeds via a β-elimination mechanism.
Caption: Mechanism of Fmoc deprotection by piperidine.
Boc Group Removal: Unveiling the Piperidine for Functionalization
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, readily cleaved with strong acids such as trifluoroacetic acid (TFA), typically in a solution of DCM.[7] This selective deprotection leaves the Fmoc group intact, allowing for modification of the piperidine nitrogen.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for introducing a constrained, cyclic amine scaffold into a peptide sequence. Due to the steric hindrance posed by the N-substituted piperidine ring, specialized coupling conditions are often required to ensure efficient amide bond formation.
Recommended Coupling Protocol: HATU-Mediated Activation
For sterically hindered amino acids like this compound, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended.[8][9] HATU promotes the formation of a highly reactive OAt-active ester, which rapidly acylates the free amine of the growing peptide chain with minimal risk of racemization.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and the resin is thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended, or a double coupling can be performed.[11]
-
Monitoring: After the desired reaction time, perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Caption: Workflow for the coupling of this compound in SPPS.
The Role of the Piperidine Scaffold in Drug Design
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs.[3][12] Its incorporation into peptide or small molecule structures can confer several advantageous properties:
-
Conformational Constraint: The cyclic nature of the piperidine ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[13]
-
Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability, improve cell permeability, and modulate the lipophilicity of a compound, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]
-
Vector for Functionalization: The nitrogen atom of the piperidine ring provides a handle for further chemical modification, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).[5][13]
Conclusion: A Key Enabler of Chemical Innovation
This compound is a sophisticated and versatile building block that empowers researchers and drug development professionals to explore novel chemical space. Its unique combination of a constrained piperidine scaffold and orthogonal protecting groups facilitates the synthesis of complex molecules with tailored properties. By understanding its core characteristics and employing optimized protocols, scientists can leverage this powerful tool to advance the frontiers of peptide science and medicinal chemistry.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Goti, G., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(127), 104417-104425. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved January 7, 2026, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... Retrieved January 7, 2026, from [Link]
-
Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved January 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 7, 2026, from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 7, 2026, from [Link]
-
ChemBK. (n.d.). N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. Retrieved January 7, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. scbt.com [scbt.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine chemical structure and formula.
An In-Depth Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Versatile Building Block for Advanced Peptide Synthesis
Introduction and Strategic Significance
In the landscape of modern medicinal chemistry and drug development, the rational design of peptide-based therapeutics and complex organic molecules is paramount. This compound has emerged as a pivotal building block, offering researchers a unique combination of structural features and synthetic versatility.[1][2] This derivative of glycine incorporates a piperidine scaffold, a privileged structure in drug discovery known to enhance pharmacological properties such as solubility, cell permeability, and metabolic stability.[1]
The compound is engineered with an orthogonal protection scheme—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This dual-protection strategy is the cornerstone of its utility, granting chemists precise control over the synthetic pathway, particularly within the robust framework of Solid-Phase Peptide Synthesis (SPPS).[1][3][] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, structural intricacies, and a field-proven protocol for its application, underscoring its value as an invaluable asset in contemporary chemical synthesis.[1]
Chemical Properties and Structure
This compound is a white, powdered solid at room temperature, valued for its stability under standard storage conditions.[1][3] Its structure is defined by a central glycine unit, where the amino group is substituted with both a 1-Boc-piperidin-4-yl group and the N-terminal Fmoc protecting group. This arrangement provides a sterically defined and functionally rich building block for further elaboration.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key quantitative and qualitative properties of the compound, consolidated from supplier data and chemical databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [1][3][5][6][7][8] |
| Molecular Weight | 480.55 g/mol | [5][6][7] |
| CAS Number | 269078-80-0 | [1][6][8] |
| Appearance | White powder or solid | [1][3] |
| Purity | ≥95-99% (by HPLC) | [1][3] |
| Melting Point | 170-172 °C | [1] |
| Storage Conditions | 0-8 °C, desiccated | [1][3] |
| Synonyms | Fmoc-N-(Boc-4-piperidyl)glycine | [1][6] |
The Principle of Orthogonal Protection
The synthetic power of this compound lies in its orthogonal protecting groups.[] Orthogonality in this context means that each protecting group can be removed under distinct chemical conditions without affecting the other, allowing for selective and sequential deprotection.[]
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This group protects the N-terminus of the glycine. It is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10][11] This deprotection is the core iterative step in Fmoc-based SPPS, allowing for the sequential addition of amino acids to build the peptide chain.
-
Boc (tert-Butoxycarbonyl) Group: This group protects the secondary amine within the piperidine ring. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[][11] This ensures the piperidine nitrogen remains protected throughout chain assembly and is only deprotected during the final cleavage of the peptide from the solid support.
Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection strategy in SPPS.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The following protocol outlines the incorporation of this compound into a peptide sequence using standard manual Fmoc-SPPS methodology. This protocol is designed to be a self-validating system, with checkpoints to ensure reaction completion.
Context of Application: This protocol assumes the synthesis is proceeding on a pre-loaded solid support (e.g., Rink Amide resin for a C-terminal amide) and that the N-terminal Fmoc group of the preceding amino acid has just been removed, exposing a free amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvent: High-purity, peptide-synthesis-grade DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Qualitative Test: Ninhydrin test solution
Protocol: Coupling of this compound
-
Resin Preparation and Washing:
-
Action: Following the deprotection of the previous amino acid, thoroughly wash the peptide-resin. Perform a cycle of 3 washes with DMF (5 mL per gram of resin for 1 minute each).
-
Causality: This step is critical to remove residual piperidine and the dibenzofulvene-piperidine adduct, which would otherwise neutralize the coupling reagents and prevent an efficient reaction.[12]
-
-
Amino Acid Activation (Pre-activation):
-
Action: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU/HOBt in DMF. Add 6 equivalents of DIPEA. Allow the solution to pre-activate for 2-5 minutes.
-
Causality: Pre-activation forms a highly reactive acyl-urea ester, priming the carboxylic acid for rapid and efficient amide bond formation with the resin's free amine.[13] Using a slight excess of the amino acid derivative drives the reaction to completion. DIPEA acts as a non-nucleophilic base to facilitate the activation.
-
-
Coupling Reaction:
-
Action: Add the activated amino acid solution to the washed resin. Agitate the vessel at room temperature for 1-2 hours.
-
Causality: Agitation ensures continuous interaction between the activated amino acid in the solution phase and the amine groups on the solid support, maximizing coupling efficiency.
-
-
Monitoring and Validation (Trustworthiness Checkpoint):
-
Action: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Ninhydrin test. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
Causality: The Ninhydrin test detects free primary amines. A negative result validates that all available N-terminal amines on the resin have reacted.[10] If the test is positive (beads turn blue/purple), the coupling is incomplete. In this case, the coupling step should be repeated (double coupling) before proceeding.
-
-
Post-Coupling Wash:
-
Action: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly (3x with DMF, 3x with DCM) to remove excess reagents and byproducts.
-
Causality: This ensures that the subsequent deprotection step is clean and that no unreacted starting materials are carried over, which could cause side reactions or insertion errors in the peptide sequence.
-
-
Fmoc Deprotection for Next Cycle:
-
Action: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.[10][13]
-
Causality: This step regenerates the N-terminal amine, allowing for the continuation of the peptide chain elongation.
-
Conclusion and Future Perspectives
This compound stands out as a highly valuable and strategically designed building block for peptide and peptidomimetic synthesis.[1][14] Its pre-installed piperidine moiety offers a direct route to incorporating scaffolds known to improve drug-like properties, while the robust orthogonal protection scheme provides the necessary control for complex synthetic endeavors.[1] As the demand for sophisticated peptide therapeutics continues to grow, the utility of such specialized derivatives will undoubtedly expand, enabling the exploration of novel chemical space and the development of next-generation pharmaceuticals.
References
-
J&K Scientific LLC. (n.d.). Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | 204058-24-2. Retrieved from [Link]
-
ChemBK. (n.d.). N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. Retrieved from [Link]
-
Wegner, K. et al. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Góngora-Pérez, R. D., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Retrieved from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. Retrieved from [Link]
-
SpectraBase. (n.d.). Fmoc-N-(1-boc-4-piperidyl)glycine. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Gly-OH. Retrieved from [Link]
-
Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3975. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 269078-80-0 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. jk-sci.com [jk-sci.com]
A Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Scaffold for Advanced Peptide Therapeutics
Abstract
This technical guide provides an in-depth exploration of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine (CAS No. 269078-80-0), a specialized amino acid derivative pivotal to modern peptide synthesis and drug discovery. This document details the compound's physicochemical properties, strategic importance, and validated protocols for its application. We delve into the rationale behind incorporating N-substituted, piperidine-containing residues to enhance the pharmacokinetic profiles of peptide-based therapeutics. Methodologies for its synthesis via common organic chemistry pathways are discussed, followed by a comprehensive, step-by-step protocol for its efficient incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of structurally defined and functionally optimized peptides.
Introduction: The Strategic Value of Non-Natural Amino Acids
The therapeutic potential of peptides is often hindered by poor metabolic stability, low cell permeability, and lack of conformational rigidity. The introduction of non-natural amino acids is a cornerstone strategy to overcome these limitations. This compound is a premier example of such a building block, designed to confer specific, advantageous properties upon a peptide backbone.[1]
Its structure is a chimera of three key components:
-
N-Substituted Glycine (Peptoid) Backbone: The substitution on the glycine nitrogen atom removes the backbone N-H group, a key site for proteolytic enzyme recognition and hydrogen bonding. This modification inherently increases resistance to enzymatic degradation.[2]
-
Piperidine Moiety: This cyclic aliphatic amine acts as a conformational constraint, reducing the flexibility of the peptide backbone. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the piperidine ring can improve solubility and influence the overall pharmacokinetic profile of the peptide.[3][4]
-
Orthogonal Protecting Groups (Fmoc and Boc): The molecule is engineered for seamless integration into standard Fmoc-based SPPS workflows. The base-labile Fmoc group provides temporary Nα-protection for iterative coupling, while the acid-labile Boc group ensures stable protection of the piperidine nitrogen until the final cleavage step. This orthogonality is the foundation of modern peptide chemistry.[3]
This guide will first characterize the molecule, then present a robust protocol for its synthesis, followed by a detailed workflow for its incorporation into peptide chains, and conclude with a discussion of its applications.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a reagent's properties are critical for reproducible and successful synthesis.
| Property | Value | Source(s) |
| Chemical Name | 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)(9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid | [5] |
| Synonyms | Fmoc-N-(Boc-4-piperidyl)glycine | [6] |
| CAS Number | 269078-80-0 | [2][6] |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [6] |
| Molecular Weight | 480.55 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 170-172 °C | [6] |
| Purity (Typical) | ≥98% (HPLC) | [6] |
| Storage Conditions | Store at 2-8 °C, protect from moisture | [6] |
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis is crucial for quality control and custom modifications. A definitive, peer-reviewed synthesis protocol for this exact molecule is not prevalent in the searched literature. However, its structure strongly suggests a synthesis based on the well-established method of reductive amination , a cornerstone of medicinal chemistry.
The logical and field-proven pathway involves three main stages: reductive amination to form the core N-C bond, saponification of the resulting ester, and finally, N-Fmoc protection.
Diagram: Plausible Synthetic Pathway
Caption: General synthetic route via reductive amination.
Methodology: General Protocol for Synthesis
This protocol is a self-validating system based on established chemical transformations for creating N-substituted amino acids.
Materials:
-
1-Boc-4-piperidone
-
Glycine ethyl ester hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)
-
1,4-Dioxane
-
Standard solvents for workup and purification (Ethyl acetate, hexane, etc.)
Step-by-Step Procedure:
-
Reductive Amination:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE), add glycine ethyl ester hydrochloride (1.1 eq) and a mild base like triethylamine (1.1 eq) to free the amine.
-
Stir for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent for imines that tolerates the ester functionality.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product, Ethyl N-(1-Boc-piperidin-4-yl)glycinate, by column chromatography.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the purified ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature. Saponification is chosen for its high efficiency in converting the ester to the required carboxylic acid for subsequent steps.
-
Monitor the reaction by TLC/LC-MS until completion (typically 2-4 hours).
-
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
-
Extract the product, N-(1-Boc-piperidin-4-yl)glycine, with ethyl acetate. Dry the organic phase and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
-
-
Fmoc Protection:
-
Dissolve the carboxylic acid in a mixture of 1,4-dioxane and aqueous NaHCO₃ solution. The basic aqueous condition facilitates the reaction and keeps the carboxylate salt in solution.
-
Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq) and stir vigorously at room temperature overnight. Fmoc-OSu is a highly efficient and common electrophile for introducing the Fmoc group onto primary and secondary amines.
-
After reaction completion, acidify the mixture and extract the final product with ethyl acetate.
-
Purify the crude product by column chromatography to yield this compound as a white solid.
-
Self-Validation: The success of each stage must be confirmed. The intermediate and final products should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity, ensuring the integrity of the building block before its use in peptide synthesis.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The true utility of this building block lies in its seamless integration into the standard Fmoc-SPPS cycle. The protocol below is a generalized but robust procedure for its incorporation.
Diagram: Fmoc-SPPS Cycle for Incorporation
Sources
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: Properties and Applications
This guide provides an in-depth analysis of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will explore its core physicochemical properties, with a focus on its molecular weight, and illustrate its practical application in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who utilize peptide chemistry to develop novel therapeutics and research tools.
Introduction: A Versatile Building Block
This compound is a synthetic amino acid building block widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1][2] Its unique structure incorporates three key chemical moieties, each serving a distinct and critical function:
-
A Glycine Core: Providing a simple and flexible linkage point within a peptide sequence.
-
An Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the alpha-amino function, essential for the iterative nature of SPPS.[1][3]
-
A Boc (tert-butyloxycarbonyl) Protected Piperidine Ring: This functionalized side chain introduces a cyclic constraint and a secondary amine, which, after deprotection, can be used for further chemical modification, cyclization, or to modulate the pharmacological properties of the final peptide.[1]
This combination makes the reagent invaluable for creating complex peptide structures, including peptidomimetics, cyclic peptides, and molecules with enhanced stability and bioavailability.[3][4]
Physicochemical Properties and the Centrality of Molecular Weight
The precise molecular weight of a reagent is fundamental to the success of any chemical synthesis. It is the cornerstone of stoichiometric calculations, ensuring that reactants are combined in the correct proportions for optimal reaction efficiency, yield, and purity. Inaccurate stoichiometry can lead to incomplete reactions, the generation of impurities, and wasted starting materials.
The key quantitative data for this compound is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [Chem-Impex, Santa Cruz Biotechnology, ChemicalBook][3][5][6] |
| Average Molecular Weight | 480.56 g/mol | [Sigma-Aldrich] |
| Monoisotopic Mass | 480.22603674 Da | [PubChem][7] |
| Appearance | White solid / powder | [Chem-Impex][1][3] |
| CAS Number | 269078-80-0 | [Chem-Impex, ChemicalBook, Sigma-Aldrich][1][6] |
| Melting Point | 170-172 °C | [Chem-Impex, Sigma-Aldrich][1] |
| Purity (typical) | ≥95% (HPLC) | [Chem-Impex][3] |
| Storage Conditions | 0 - 8 °C | [Chem-Impex, ChemicalBook][3][6] |
Note: Minor variations in molecular weight (ranging from 480.22 to 480.6) are reported by different commercial suppliers, which typically arise from using average isotopic masses versus monoisotopic mass for calculations.[1][5][6] For routine laboratory use, the value of 480.56 g/mol is a reliable figure for stoichiometric calculations.
Chemical Structure
The spatial arrangement of the functional groups is key to the utility of this molecule. The diagram below illustrates the connectivity of the Fmoc, glycine, and Boc-piperidine moieties.
Caption: Chemical structure of this compound.
Application in Peptide Synthesis: A Validated Protocol
The primary application of this reagent is as a building block in SPPS.[2] Its molecular weight is critical for accurately preparing the activated amino acid solution for coupling to the growing peptide chain on a solid support.
Experimental Workflow: Coupling Reaction
The following workflow outlines the standard steps for incorporating this compound into a peptide sequence using a carbodiimide activation method. This self-validating protocol includes checkpoints to ensure reaction completion.
Caption: Standard workflow for a single coupling cycle in SPPS.
Detailed Step-by-Step Protocol
Objective: To couple this compound to a free amine on a resin-bound peptide.
Materials:
-
This compound (MW: 480.56 g/mol )
-
Rink Amide resin (or other suitable resin with a free amine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Methodology (based on a 0.1 mmol scale):
-
Resin Swelling & Deprotection:
-
Swell the resin (0.1 mmol) in DMF for 30 minutes.
-
Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove residual piperidine.
-
-
Preparation of Activated Amino Acid Solution (The Critical Step):
-
In a separate vessel, weigh 240.3 mg (0.5 mmol, 5 equivalents) of this compound. The accuracy of this measurement, based on the molecular weight, is paramount for driving the reaction to completion.
-
Add 0.5 mmol of an activating agent (e.g., HOBt or Oxyma).
-
Dissolve the mixture in 2 mL of DMF.
-
-
Activation and Coupling:
-
Add 0.5 mmol of DIC to the amino acid solution.
-
Immediately add the activated solution to the vessel containing the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Validation and Capping:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free amines.
-
If the Kaiser test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated with a freshly prepared activated amino acid solution.
-
Once a negative Kaiser test is achieved, wash the resin extensively with DMF and DCM to prepare for the next cycle of deprotection and coupling.
-
Conclusion
This compound is a sophisticated and highly versatile reagent for modern peptide chemistry. A precise understanding and application of its molecular weight (480.56 g/mol ) are non-negotiable for achieving high-yield, high-purity synthesis of complex peptides. The dual-protection scheme allows for orthogonal deprotection strategies, opening avenues for creating advanced molecular architectures for drug development and biomedical research.[3][4] This guide provides the foundational knowledge and a validated protocol to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.
References
-
N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. ChemBK. [Link]
-
FAA9165.1000 Fmoc-L-Gly(N-Boc-piperidin-4-yl)-OH – 1g. GenoChem World. [Link]
-
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Aapptec Peptides. [Link]
-
2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 269078-80-0 [amp.chemicalbook.com]
- 7. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Piperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized globally as a "privileged structure".[1] Its prevalence in a vast number of natural products, active pharmaceutical ingredients (APIs), and FDA-approved drugs underscores its significance.[2][3] This guide provides a comprehensive exploration of the piperidine moiety's applications in drug discovery. We will delve into its fundamental physicochemical and structural properties that make it an ideal scaffold, examine its role in blockbuster drugs across major therapeutic areas, detail key synthetic strategies, and analyze structure-activity relationships (SAR). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights to facilitate the design of next-generation therapeutics.
The Piperidine Scaffold: A Convergence of Favorable Physicochemical and Structural Properties
The utility of the piperidine ring is not coincidental; it stems from a unique combination of properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] These characteristics make it a versatile tool for medicinal chemists to optimize drug-like properties.[5]
Physicochemical Advantages
The piperidine nitrogen atom is central to its utility. Its basicity (pKa of the conjugate acid is ~11.2) allows it to be protonated at physiological pH.[5] This feature is critical for:
-
Aqueous Solubility: The formation of a positive charge enhances water solubility, which is crucial for drug formulation and absorption.
-
Target Engagement: The protonated nitrogen can act as a hydrogen bond donor, forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's active site. The unprotonated nitrogen can act as a hydrogen bond acceptor.[6]
-
Modulating Lipophilicity: The piperidine ring itself provides a non-polar, saturated carbocyclic framework, contributing to a molecule's overall lipophilicity (logP). This balance between the polar nitrogen center and the non-polar ring allows chemists to fine-tune a compound's ability to cross biological membranes, including the blood-brain barrier.[7][8]
Structural and Conformational Dynamics
Unlike flat aromatic rings, the sp³-hybridized nature of the piperidine ring imparts a three-dimensional character to molecules.[9] It predominantly adopts a low-energy chair conformation, similar to cyclohexane.[10] This has profound implications for drug design:
-
Precise Vectorial Display of Substituents: The chair conformation places substituents in well-defined axial and equatorial positions. This allows for the precise spatial orientation of pharmacophoric groups to maximize interactions with a biological target.[11]
-
Conformational Restriction: Incorporating a piperidine ring can reduce the conformational flexibility of a molecule. This entropic advantage can lead to higher binding affinity for the target receptor or enzyme.[5]
-
Metabolic Stability: The piperidine scaffold is generally considered metabolically stable. However, positions adjacent to the nitrogen can be susceptible to oxidation. Strategic substitution at these positions is a common tactic to enhance metabolic stability and improve a drug's half-life.[5][7]
The Critical Role of Stereochemistry
The introduction of one or more chiral centers on the piperidine ring can significantly influence a drug's properties.[12] Different stereoisomers of the same compound can exhibit vastly different biological activities, selectivities, and pharmacokinetic profiles.[13] This is because the three-dimensional arrangement of atoms is critical for molecular recognition by chiral biological targets like enzymes and receptors. Therefore, the stereocontrolled synthesis of piperidine derivatives is a key focus in modern drug discovery.[13][14]
Core Applications in Major Therapeutic Areas
The piperidine scaffold is present in the structures of drugs across more than twenty therapeutic classes.[9][15] Its versatility is showcased by its central role in treating a wide spectrum of human diseases.
Central Nervous System (CNS) Disorders
The ability to modulate physicochemical properties to achieve blood-brain barrier penetration makes the piperidine ring a mainstay in CNS drug discovery.[1]
-
Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor, features a piperidine moiety that is crucial for its mechanism. The basic nitrogen of the piperidine interacts with the peripheral anionic site of the enzyme.[9][16]
-
Schizophrenia: Atypical antipsychotics like Risperidone utilize a piperidine ring. The benzisoxazole-piperidine core is designed for potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Pain Management: The synthetic opioid Fentanyl and its analogs are potent analgesics. The N-substituted piperidine core is the key pharmacophore responsible for its interaction with μ-opioid receptors.
| Drug | Target | Therapeutic Use |
| Donepezil | Acetylcholinesterase | Alzheimer's Disease |
| Risperidone | Dopamine D2 / Serotonin 5-HT2A Receptors | Schizophrenia, Bipolar Disorder |
| Methylphenidate | Dopamine/Norepinephrine Transporters | ADHD |
| Paroxetine | Serotonin Reuptake Transporter (SERT) | Depression, Anxiety Disorders |
Oncology
In cancer therapy, the piperidine scaffold is frequently employed in the design of targeted therapies, particularly kinase inhibitors.[17][18] The ring often serves as a rigid and synthetically tractable linker to correctly position key binding fragments within the ATP-binding pocket of kinases.[19][20]
For example, piperidine derivatives have been developed as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers.[19][21] Inhibition of this pathway can suppress tumor cell proliferation, survival, and migration.
Caption: PI3K/Akt signaling pathway inhibited by a piperidine-containing drug.
Infectious Diseases
The piperidine scaffold is also integral to the development of agents against infectious diseases.
-
Antiviral (HIV): Small-molecule CD4 mimetics based on the piperidine scaffold have been developed.[22] These compounds, such as (S)-MCG-IV-210, bind to the HIV-1 envelope glycoprotein gp120, mimicking the natural ligand CD4.[23] This interaction can inhibit viral entry and sensitize infected cells to antibody-dependent cellular cytotoxicity (ADCC), a key immune response.[22][23]
-
Antibacterial: With the rise of multidrug-resistant bacteria, novel therapeutic agents are urgently needed. Piperidine derivatives have shown promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by potentially reducing biofilm formation and attenuating pro-inflammatory responses.[24]
-
Antifungal and Antiparasitic: The natural alkaloid piperine, found in black pepper, contains a piperidine moiety and has demonstrated broad-spectrum activity against various fungi, including Candida albicans, and parasites like Leishmania and Plasmodium species.[25]
Synthetic Strategies for Piperidine Scaffolds
The widespread use of piperidines is supported by a rich and well-established body of synthetic chemistry. A multitude of methods exist for the construction and functionalization of the piperidine ring.[9][15]
Key Synthetic Routes
-
Catalytic Hydrogenation of Pyridines: This is one of the most common and direct methods for synthesizing piperidines. Substituted pyridines are reduced using hydrogen gas over a metal catalyst, such as platinum(IV) oxide (PtO₂) or Raney Nickel.[9][26] This method often favors the formation of cis-disubstituted piperidines.[26]
-
Intramolecular Cyclization: Acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic terminus can be cyclized to form the piperidine ring. Methods include reductive amination of δ-ketoamines and intramolecular aza-Michael additions.[9]
-
Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex piperidine structures from three or more simple starting materials in a single step, which is highly efficient for generating chemical libraries for drug screening.[15]
Caption: Common synthetic workflows for accessing piperidine scaffolds.
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor
This protocol provides a general methodology for the synthesis of a piperidine derivative via the hydrogenation of a corresponding pyridine.
Objective: To synthesize 4-benzylpiperidine from 4-benzylpyridine.
Materials:
-
4-Benzylpyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst, 0.02 eq)
-
Ethanol (EtOH), reaction solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Parr Hydrogenation Apparatus or H-Cube Reactor
-
Rotary Evaporator
-
Standard glassware for filtration and workup
Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr apparatus, dissolve 4-benzylpyridine (e.g., 5.0 g) in ethanol (50 mL).
-
Acidification: Add concentrated HCl (e.g., 3 mL) to the solution. The acidification of the pyridine nitrogen facilitates the reduction of the aromatic ring.
-
Catalyst Addition: Carefully add PtO₂ (e.g., 135 mg) to the reaction mixture under an inert atmosphere if possible, although brief air exposure is often tolerated.
-
Hydrogenation: Seal the pressure vessel and place it in the Parr apparatus. Purge the vessel with nitrogen gas, then pressurize with hydrogen gas to the desired pressure (e.g., 50-60 psi).
-
Reaction Execution: Begin shaking or stirring the reaction mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Workup: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The residue will contain the hydrochloride salt of the product.
-
Isolation: The product can be isolated as its hydrochloride salt or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.
-
Purification & Characterization: The crude product can be purified by distillation or column chromatography if necessary. The structure and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Case Study: Structure-Activity Relationship (SAR) of Piperidine-Based Inhibitors
Understanding the SAR is fundamental to optimizing a lead compound's potency and selectivity.[21] A study on novel farnesyltransferase (FTase) inhibitors provides an excellent example of the piperidine scaffold's role.[27] FTase is a target in oncology, and inhibiting it can block the function of oncogenic proteins like Ras.
Starting from a moderately active piperidin-2-one lead, systematic modifications revealed key SAR insights.[27]
Table 2: SAR Summary for Piperidine-Based FTase Inhibitors [27]
| Compound Position | Modification | Impact on FTase Inhibition | Rationale |
| N-1 Position | Changing 3-pyridylmethyl to 2- or 4-pyridylmethyl | Complete loss of activity | The 3-pyridyl nitrogen is critical for a key interaction in the binding pocket. |
| C-5 Position | Reducing the nitro group to an amine | Loss of activity | The electron-withdrawing nitro group is important for potency. |
| Piperidine Core | Reducing the C2-ketone (piperidone) to a methylene (piperidine) | >10-fold increase in potency (IC₅₀ from 42 nM to 3.7 nM) | The increased flexibility and altered geometry of the piperidine ring likely allows for a more optimal fit within the enzyme's active site. |
| C-6 Position | Introducing a phenyl group | Significant increase in potency | The phenyl group likely engages in favorable hydrophobic or π-stacking interactions. |
This case study demonstrates that even subtle changes to the piperidine core and its substituents can have a dramatic effect on biological activity. The conversion from a piperidone to a piperidine ring, in particular, highlights the importance of the core scaffold's flexibility and three-dimensional shape.[27]
Conclusion
The piperidine moiety is unequivocally one of the most important and versatile scaffolds in medicinal chemistry. Its unique combination of tunable physicochemical properties, conformational rigidity, and synthetic accessibility has cemented its status as a privileged structure in drug discovery.[7][17] From CNS disorders to oncology and infectious diseases, piperidine-containing drugs have had a profound impact on human health. As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the rational design of novel piperidine-based therapeutics will continue to be a highly fruitful and vital area of research, promising new solutions to pressing medical challenges.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][9][15][18][28][29][30]
-
Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 777418. [Link][19][20][31]
-
Kaur, M., Singh, M., & Chadha, N. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 687-711. [Link][17]
-
Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link][20]
-
Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link][31]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link][18]
-
Reddemma, M., GangaSupraja, K., Sree Lakshmi, E., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link][16]
-
Janecka, A., Gach-Janczak, K., & Szymański, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][7]
-
Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link][26]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][15]
-
Lulla, A., et al. (2010). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 53(12), 4843-4847. [Link][8]
-
Kim, D., et al. (2002). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(8), 1644-1653. [Link][27]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][29]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link][2]
-
Maccioni, E., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3244. [Link][32]
-
Global Suppliers. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Global Suppliers. [Link][33]
-
El-Sayed, M. A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link][34]
-
Gul, S., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link][35]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link][12]
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][14]
-
Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2021). The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. Molecules, 26(16), 4913. [Link][25]
-
Balasubramaniam, B., et al. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. Journal of Pure and Applied Microbiology, 14(1), 517-525. [Link][24]
-
Alsahafi, N., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1185. [Link][22]
-
Alsahafi, N., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1185. [Link][23]
-
Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 7, 2026, from [Link].[10]
-
Ravi, U., & Kumar, S. (Eds.). (2018). Piperidine-Based Drug Discovery. Academic Press. [Link][30]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
- 17. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cris.bgu.ac.il [cris.bgu.ac.il]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. microbiologyjournal.org [microbiologyjournal.org]
- 25. mdpi.com [mdpi.com]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Semantic Scholar [semanticscholar.org]
- 32. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 33. nbinno.com [nbinno.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
The Strategic Incorporation of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Guide to Engineering Conformational Constraint in Peptidomimetics
Abstract
The rational design of peptide-based therapeutics is a frontier in medicinal chemistry, demanding precise control over molecular conformation to enhance potency, selectivity, and metabolic stability. This technical guide delves into the core principles and practical applications of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a pivotal building block for inducing conformational constraint in synthetic peptides. By moving beyond a simple catalog of protocols, this document elucidates the causal relationships between the unique structural attributes of this N-substituted glycine derivative and its profound impact on peptide secondary structure and, consequently, biological activity. We will explore its synthesis, conformational properties, strategic incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its role in the development of next-generation peptidomimetics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained amino acids to overcome the inherent limitations of natural peptides.
Introduction: The Imperative for Conformational Control in Peptide Drug Design
Native peptides, despite their exquisite biological specificity, are often beleaguered by significant liabilities as therapeutic agents, including susceptibility to proteolytic degradation and a high degree of conformational flexibility. This flexibility can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity. The field of peptidomimetics seeks to address these challenges by designing peptide-like molecules with improved pharmacological properties.[1] A key strategy in this endeavor is the incorporation of non-natural, constrained amino acids that lock the peptide backbone into a bioactive conformation.[2]
This compound is a preeminent example of such a constrained building block.[3][4] As an N-substituted glycine, or "peptoid" residue, it introduces a bulky, cyclic substituent directly onto the backbone amide nitrogen. This seemingly subtle modification has profound stereoelectronic consequences, fundamentally altering the rotational landscape of the peptide chain and offering a powerful tool to engineer specific secondary structures.[5] The piperidine moiety itself is a privileged scaffold in medicinal chemistry, known to enhance drug-like properties.[6] This guide will provide the technical insights and practical methodologies required to effectively utilize this versatile building block.
Physicochemical and Structural Profile
This compound is a white solid supplied as a racemate or in its stereochemically pure forms.[4] Its structure is characterized by three key components: the N-terminal Fmoc protecting group for use in standard SPPS, the carboxylic acid for peptide bond formation, and the defining N-(1-Boc-piperidin-4-yl) substituent.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [4] |
| Molecular Weight | 480.55 g/mol | [7] |
| Appearance | White solid | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
| Purity (HPLC) | ≥ 95% | [4] |
| Synonyms | N-Fmoc-DL-amino-(N-Boc-4-piperidinyl)acetic acid | [4] |
| CAS Number | 204058-24-2 (DL form) | [4] |
The presence of both the base-labile Fmoc group and the acid-labile Boc group allows for orthogonal protection strategies, providing synthetic flexibility in complex peptide synthesis.
Caption: Chemical structure of this compound.
The Conformational Impact of N-Substitution
The substitution on the backbone nitrogen atom is the critical feature that imparts conformational constraint. In a standard peptide bond, the amide linkage is predominantly found in the trans conformation due to steric hindrance. However, in N-substituted glycines (peptoids), the energy barrier between the cis and trans amide bond conformations is significantly lower, leading to a mixture of isomers in solution.[8]
The nature of the substituent dictates the preferred conformation. While bulky N-alkyl side chains often favor cis-amide bonds, leading to helical structures analogous to a polyproline type I helix, N-aryl side chains have been shown to enforce a strong preference for trans-amide bonds.[3][8] The N-(piperidin-4-yl) group, being a bulky, non-aromatic cyclic alkyl substituent, is expected to influence the cis/trans equilibrium significantly.
Causality of Constraint:
-
Steric Hindrance: The bulky piperidine ring restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. This steric clash limits the accessible regions of the Ramachandran plot, pre-organizing the peptide backbone into a more defined conformation.
-
Amide Bond Isomerization: The N-substitution encourages the formation of cis-amide bonds, a conformation rarely seen in standard peptides outside of proline residues. This ability to populate cis conformations can induce turns and other unique secondary structures.
-
Loss of Hydrogen Bond Donor: The substitution on the amide nitrogen removes the hydrogen bond donor capability at that position. This prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds, thereby directing the peptide to adopt alternative folded structures.[9]
While specific NMR or X-ray crystallographic studies on peptides containing solely N-(1-Boc-piperidin-4-yl)-glycine are not widely published, extensive research on related N-substituted glycine oligomers confirms these principles.[5][8] These studies consistently demonstrate that N-substitution is a powerful method for creating stable, well-defined secondary structures.[3]
Caption: Comparison of conformational freedom in standard vs. N-substituted peptides.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. However, due to its steric bulk, certain modifications to standard protocols are warranted to ensure efficient coupling.
Detailed Experimental Protocol
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Ninhydrin test kit for monitoring coupling completion
Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
Rationale: Due to the steric hindrance of the N-substituent, a more potent activating agent and a slightly longer coupling time are recommended. Using a higher equivalency of the amino acid can also drive the reaction to completion.
-
In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Double coupling may be necessary for difficult sequences.
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). This step will also remove the Boc group from the piperidine nitrogen.
-
Agitate for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Caption: SPPS workflow for incorporating this compound.
Case Studies and Applications in Drug Discovery
The incorporation of constrained amino acids like N-(1-Boc-piperidin-4-yl)-glycine is a validated strategy for enhancing the therapeutic potential of peptides. While specific, publicly available case studies detailing the use of this exact molecule in a clinical candidate are limited, the principles are well-established in the design of peptidomimetics.
Hypothetical Application: Targeting a Protein-Protein Interaction (PPI)
Consider a therapeutic peptide designed to inhibit a PPI. The native peptide may bind with moderate affinity but is rapidly degraded.
-
Problem: A flexible hinge region in the peptide contributes to a high entropic penalty upon binding and exposes a cleavage site for proteases.
-
Strategy: Replace a glycine residue in the hinge region with N-(1-Boc-piperidin-4-yl)-glycine.
-
Expected Outcome:
-
Increased Affinity: The constrained amino acid pre-organizes the hinge region into a conformation that is closer to the bound state, reducing the entropic penalty and increasing binding affinity.
-
Enhanced Proteolytic Stability: The N-substituted amide bond is not a substrate for common proteases, significantly increasing the peptide's half-life in vivo.[9]
-
Improved Pharmacokinetics: The piperidine moiety can increase lipophilicity and modulate solubility, potentially improving cell permeability and overall pharmacokinetic properties.[10]
-
This strategic substitution transforms a promising but flawed peptide lead into a viable drug candidate. This approach has been successfully applied in the development of various peptide therapeutics, including those targeting GPCRs and intracellular PPIs.[2][11]
Conclusion and Future Outlook
This compound is more than just another amino acid derivative; it is a strategic tool for molecular engineering. By imparting localized conformational constraint, it allows medicinal chemists to systematically address the core weaknesses of peptide-based therapeutics. Its ability to modulate backbone geometry, block enzymatic degradation, and introduce a privileged medicinal chemistry scaffold makes it an invaluable component in the modern drug discovery toolkit. As the industry continues to tackle increasingly complex biological targets, such as intracellular protein-protein interactions, the rational application of constrained amino acids like N-(1-Boc-piperidin-4-yl)-glycine will be paramount to success. Future research will likely focus on the asymmetric synthesis of its enantiomers to allow for even finer control over peptide topography and the exploration of its use in novel macrocyclic and stapled peptide architectures.
References
-
Kirshenbaum, K., Zuckermann, R. N., & Dill, K. A. (1999). Designing polymers that mimic the structures of proteins. Current Opinion in Structural Biology, 9(4), 530-535. [Link]
-
Stout, D. A., & Kirshenbaum, K. (2008). Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society, 130(24), 7642–7649. [Link]
-
Armen, R. S., & Gellman, S. H. (2021). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Chemical Biology, 16(10), 2005-2015. [Link]
-
Lau, W. F., & Pettitt, B. M. (1989). Conformations of the glycine dipeptide. Journal of the American Chemical Society, 111(11), 4111-4113. [Link]
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(10), 1215-1222. [Link]
-
Aubry, A., Bayeul, D., Mangeot, J. P., Vidal, J., Sterin, S., Collet, A., ... & Marraud, M. (1991). X-ray conformational study of hydrazino peptide analogues. Biopolymers, 31(6), 793-801. [Link]
-
Crisma, M., Valle, G., Toniolo, C., Bianco, A., & Maggini, M. (1993). Structural versatility of peptides from Cα,α-disubstituted glycines: Crystal-state conformational analysis of homopeptides from Cα-methyl, Cα-benzylglycine [(αMe)Phe]n. Biopolymers, 33(1), 1-5. [Link]
-
Gu, F., & Newberry, R. W. (2024). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv. [Link]
-
PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Marlowe, C. K. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371. [Link]
-
Andreu, D., & Ruiz-Rodriguez, J. (2015). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 15(1), 5-15. [Link]
-
Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. [Link]
-
Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1994). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Bioorganic & Medicinal Chemistry Letters, 4(22), 2657-2662. [Link]
-
Nowick, J. S. (2013). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 53(9-10), 649-658. [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for the design of novel therapeutics. Current opinion in chemical biology, 12(3), 292-299. [Link]
-
Sheveleva, A. (2022). NMR STUDIES OF FUNCTIONALIZED PEPTIDE DENDRIMERS. LUTPub. [Link]
-
Sheinblatt, M. (1971). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. Journal of Magnetic Resonance, 4(2), 294-297. [Link]
-
Hsu, J. T. A., et al. (2022). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 13(9), 1438-1446. [Link]
Sources
- 1. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CymitQuimica [cymitquimica.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. scispace.com [scispace.com]
An In-Depth Technical Guide to N-Substituted Glycine Derivatives in Peptidomimetics
Abstract
N-substituted glycine derivatives, commonly known as peptoids, represent a formidable class of peptidomimetics that bridge the gap between the sequence-specific information of biopolymers and the robustness of synthetic polymers.[1] This guide provides a comprehensive technical overview of peptoids, from their fundamental structural advantages over natural peptides to the chemical principles of their synthesis and their diverse applications in drug discovery, diagnostics, and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future landscape of these highly designable molecules.
The Imperative for Peptide Mimetics: The Rise of the Peptoid
Peptides are central to countless biological processes, acting as hormones, neurotransmitters, and signaling molecules with remarkable specificity and potency.[2] However, their therapeutic potential is often severely hampered by poor pharmacokinetic properties, primarily their susceptibility to rapid degradation by proteases in the body. This inherent instability necessitates the development of "peptidomimetics"—molecules that mimic the structure and function of peptides but possess enhanced stability and bioavailability.[3]
Among the most successful peptidomimetics are the N-substituted glycine oligomers, or peptoids. First reported by Zuckermann et al. in 1992, peptoids are isomers of peptides. The critical structural distinction lies in the placement of the side chain: in peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[4][5]
This seemingly subtle architectural shift has profound consequences:
-
Proteolytic Resistance: The N-substituted backbone is not recognized by proteases, making peptoids exceptionally resistant to enzymatic degradation.[4][6]
-
Enhanced Chemical Diversity: Peptoid synthesis utilizes a vast library of commercially available primary amines, allowing for the incorporation of a far greater diversity of side chains than the 20 canonical amino acids.[7][8]
-
Conformational Flexibility: The absence of the backbone N-H bond eliminates the capacity for hydrogen bonding, a key driver of secondary structure in peptides. This results in a more flexible backbone, with conformation being dictated by steric and electronic interactions of the side chains.[9] This flexibility can be beneficial for exploring a wider conformational space when binding to targets.[10]
These advantages make peptoids a powerful platform for developing novel therapeutics, diagnostics, and advanced biomaterials.[11][12]
The Engine of Innovation: Solid-Phase Submonomer Synthesis
The widespread adoption of peptoids was catalyzed by the development of a simple, efficient, and automatable solid-phase synthesis strategy known as the "submonomer method".[13][14] This technique builds the polymer chain one monomer at a time on a solid support resin through a repeating two-step cycle.[7]
The causality of this method's success lies in its simplicity and efficiency:
-
Acylation: The resin-bound amine is acylated with an activated haloacetic acid, typically bromoacetic acid activated in situ with N,N'-diisopropylcarbodiimide (DIC).[7][13] This step adds the glycine backbone unit.
-
Displacement: A primary amine is introduced, which performs a nucleophilic displacement of the bromide. This crucial step incorporates the desired side chain.[13][15]
The cycle is then repeated to extend the chain. Because the side chain is introduced via a primary amine, this method unlocks an enormous chemical space for exploration. The coupling efficiency of this two-step cycle routinely surpasses 98%, enabling the synthesis of peptoid oligomers up to 50 residues in length.[7][13] Furthermore, the entire process is compatible with standard automated peptide synthesizers, allowing for high-throughput production of peptoid libraries.[14][16][17]
A Validated Protocol: Manual Solid-Phase Peptoid Synthesis
This protocol describes the manual synthesis of a short peptoid sequence. Each step is designed to be self-validating, ensuring high coupling efficiency.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amines (dissolved in N-Methyl-2-pyrrolidone, NMP)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Methodology:
-
Resin Swelling & Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Causality: This prepares the polymer matrix for efficient reagent diffusion.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Monomer Addition Cycle (Repeat for each desired residue):
-
Step A: Bromoacetylation (Acylation):
-
Add a solution of 0.6 M bromoacetic acid in DMF to the resin.
-
Add DIC (0.95 equivalents relative to bromoacetic acid).
-
Agitate for 30 minutes at room temperature.
-
Causality: DIC activates the carboxylic acid of bromoacetic acid, forming a reactive intermediate that readily acylates the resin-bound amine.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Step B: Amination (Displacement):
-
Add a solution of the desired primary amine (1-2 M in NMP) to the resin.
-
Agitate for 60-120 minutes at room temperature.
-
Causality: The primary amine acts as a nucleophile, displacing the bromide to form the N-substituted glycine residue. Using a high concentration and NMP as the solvent drives the reaction to completion.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
-
Cleavage and Purification:
-
After the final monomer addition, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptoid from the resin support and removes any acid-labile side-chain protecting groups.
-
Precipitate the crude peptoid in cold diethyl ether.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).[15]
-
Field Applications: From Therapeutics to Nanomaterials
The synthetic versatility of peptoids has led to their application in numerous fields.
Antimicrobial Agents
Peptoids have emerged as a promising solution to the growing threat of antibiotic resistance.[18] They are designed to mimic the key features of natural antimicrobial peptides (AMPs), namely a cationic charge and an amphipathic structure, which allow them to selectively disrupt bacterial membranes.[4][6]
Structure-activity relationship (SAR) studies have been pivotal in optimizing these molecules.[4] Researchers can systematically tune the hydrophobicity, charge density, and spatial arrangement of functional groups to maximize potency against pathogens while minimizing toxicity to host cells (hemolysis).[6][19] It has been shown that high hydrophobicity and amphipathicity can lead to increased hemolysis, highlighting the delicate balance required for therapeutic efficacy.[19]
Table 1: Example Antimicrobial Activity of Cationic Peptoids
| Peptoid ID | Sequence | Target Organism | MIC (µg/mL) | Hemolysis HC₅₀ (µM) |
|---|---|---|---|---|
| Peptoid 3 | (Example Sequence) | E. coli | 8 | >200 |
| Peptoid 4 | (Example Sequence) | S. aureus | 16 | >150 |
| Melittin | (Natural Peptide) | E. coli | 4 | <10 |
Note: Data is illustrative, based on typical findings in the literature.[18]
Anticancer Therapeutics
Peptoids are being explored as a new generation of anticancer drugs due to their stability and ability to target cancer-specific pathways.[5][10] A notable example involves the development of peptoids that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[20] VEGFR2 is a key receptor in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[20] By binding to and blocking VEGFR2, these peptoids can cut off the tumor's blood supply, slowing its growth.[20] This demonstrates a powerful strategy where peptoids act as antibody mimics but with significant advantages in cost, stability, and potential for oral delivery.[20]
Modulators of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to cellular function, but their large, often flat and featureless interfaces make them notoriously difficult to target with traditional small molecules.[21][22] Peptides are ideal candidates for inhibiting PPIs because they can mimic a protein surface, but their instability is a major drawback.[21] Peptoids and other peptidomimetics provide a stable scaffold that can be designed to present side chains in a specific spatial orientation, effectively mimicking binding epitopes (like α-helices or β-turns) and disrupting targeted PPIs.[23][24] This has opened up new avenues for drugging previously "undruggable" targets.
Advanced Biomaterials and Diagnostics
The precise sequence control afforded by the submonomer method allows for the design of peptoids that self-assemble into highly ordered nanostructures.[8][13] Amphiphilic peptoids can form structures such as nanotubes, micelles, and large, free-floating 2D nanosheets.[25][26] These nanosheets present a unique platform for developing biomimetic membranes, sensors, and tunable surfaces for controlled cargo loading and release.[11][25] In diagnostics, the stability and versatility of peptoids make them excellent tools for biomarker discovery and as imaging agents.[27]
Conclusion and Future Horizons
N-substituted glycine derivatives have transitioned from a chemical curiosity to a cornerstone of modern peptidomimetic science. Their unique combination of proteolytic stability, synthetic tractability, and vast chemical diversity provides an unparalleled platform for scientific inquiry and technological innovation.[10][13] The ability to precisely control monomer sequence allows for the rational design of molecules with tailored functions, from disrupting bacterial membranes to inhibiting complex protein-protein interactions and forming sophisticated nanomaterials.[4][21][26]
The future of peptoid research is bright, with ongoing efforts focused on developing novel cyclization strategies to create more conformationally constrained structures, exploring new polymerization techniques to access higher molecular weight materials, and expanding their application into complex biological systems and advanced materials science.[1][9] As our understanding of the sequence-structure-function relationship in peptoids deepens, so too will their impact on medicine and technology.
References
-
Title: Review: Structure-Activity Relationship of Antimicrobial Peptoids Source: MDPI URL: [Link]
-
Title: Recent advances in anticancer peptoids Source: ScienceDirect URL: [Link]
-
Title: Review: Structure-Activity Relationship of Antimicrobial Peptoids Source: Semantic Scholar URL: [Link]
-
Title: Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets Source: PMC - NIH URL: [Link]
-
Title: Review: Structure-Activity Relationship of Antimicrobial Peptoids Source: PubMed URL: [Link]
-
Title: Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets Source: ResearchGate URL: [Link]
-
Title: Automated Synthesis of Peptoids and Peptide-Peptoid Hybrids Source: CEM Corporation URL: [Link]
-
Title: Automated Peptide Synthesis Source: Gyros Protein Technologies URL: [Link]
-
Title: Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: PubMed URL: [Link]
-
Title: Automated Peptide Synthesis: Innovation and Applications Source: LinkedIn URL: [Link]
-
Title: Peptoids for Biomaterials Science Source: SciSpace URL: [Link]
-
Title: Peptoids Show Potential as Anti-Cancer Drugs Source: BioResearch - mobile.Labmedica.com URL: [Link]
-
Title: Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets Source: Semantic Scholar URL: [Link]
-
Title: Recent advances in anticancer peptoids Source: PubMed URL: [Link]
-
Title: Different biological applications of anti-cancer peptoids. Source: ResearchGate URL: [Link]
-
Title: Peptoid Polymers: A Highly Designable Bioinspired Material Source: ACS Nano - ACS Publications URL: [Link]
-
Title: Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides Source: PubMed URL: [Link]
-
Title: Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets Source: OSTI.GOV URL: [Link]
-
Title: A Field Guide to Optimizing Peptoid Synthesis Source: ACS Polymers Au - ACS Publications URL: [Link]
-
Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production Source: PubMed URL: [Link]
-
Title: The Promise of Peptoids Source: Pharmaceutical Technology URL: [Link]
-
Title: A Field Guide to Optimizing Peptoid Synthesis Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them Source: 2BScientific URL: [Link]
-
Title: Uprising Unconventional Nanobiomaterials: Peptoid Nanosheets as a Multi‐Modular Platform for Advanced Biological Studies Source: PubMed Central URL: [Link]
-
Title: Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Peptide Synthesis: Challenges In Sustainability And Purification! Source: Biochain Incorporated URL: [Link]
-
Title: Recent Advances in the Synthesis of Peptoid Macrocycles Source: PMC - NIH URL: [Link]
-
Title: Peptoid Nanomaterials Source: World Scientific URL: [Link]
-
Title: β-Peptides as inhibitors of protein–protein interactions Source: PMC - NIH URL: [Link]
- Title: Pharmacokinetics and Pharmacodynamics: Peptides, peptoids, and proteins Source: Google Books URL
-
Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: MDPI URL: [Link]
-
Title: Peptides and peptidomimetics as regulators of protein-protein interactions Source: PubMed Central URL: [Link]
-
Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews URL: [Link]
-
Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: ResearchGate URL: [Link]
-
Title: Peptoids & their use in drug discovery Source: Teresa Ambrosio Consulting URL: [Link]
-
Title: Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989 Source: MDPI URL: [Link]
-
Title: N-substituted glycine monomers used for the construction of helical... Source: ResearchGate URL: [Link]
-
Title: Oligo(N-aryl glycines): A New Twist on Structured Peptoids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics Peptides, peptoids, and proteins Source: National Library of Medicine Institution - NLM Locator Plus URL: [Link]
-
Title: A Mini-Review on the Effectiveness of Peptoids as Therapeutic Interventions against Neurodegenerative Diseases Source: PubMed URL: [Link]
-
Title: Beta -peptides as inhibitors of protein -protein interactions Source: ProQuest URL: [Link]
-
Title: Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides Source: PubMed URL: [Link]
-
Title: Macrocyclic Peptides as Protein-Protein Interaction Inhibitors Source: Department of Chemistry and Biochemistry - The Ohio State University URL: [Link]
-
Title: Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 9. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in anticancer peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kohan.com.tw [kohan.com.tw]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Peptoids Show Potential as Anti-Cancer Drugs - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 21. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Macrocyclic Peptides as Protein-Protein Interaction Inhibitors – Pei Group [research.cbc.osu.edu]
- 23. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Uprising Unconventional Nanobiomaterials: Peptoid Nanosheets as a Multi‐Modular Platform for Advanced Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Peptoids R&D Solution - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Technical Guide to the Synthesis of Piperidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the piperidine scaffold into peptide structures represents a pivotal strategy in modern medicinal chemistry for the development of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis of piperidine-containing peptides, also known as peptidomimetics. It delves into the foundational principles, diverse synthetic methodologies, and critical experimental considerations essential for researchers in drug discovery and development. By exploring both solid-phase and solution-phase approaches, this document serves as an in-depth resource, offering field-proven insights and detailed protocols to navigate the complexities of synthesizing these valuable molecules. The guide emphasizes the rationale behind experimental choices, ensuring a robust and validated approach to producing these conformationally constrained peptides with enhanced pharmacological properties.
Introduction: The Significance of Piperidine Scaffolds in Peptide Drug Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to introduce conformational rigidity and favorable physicochemical properties into a molecule.[3][4] When incorporated into a peptide backbone, the piperidine moiety can mimic peptide structures, leading to the development of peptidomimetics with enhanced stability and oral bioavailability.
The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity.[4][5] These attributes make piperidine-containing peptides highly attractive candidates for targeting a variety of diseases, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain.[6][7] The conformational constraint imposed by the piperidine ring can lock the peptide into a bioactive conformation, increasing its affinity and specificity for its biological target.[8] This guide will explore the synthetic strategies employed to construct these complex and therapeutically promising molecules.
Core Synthetic Strategies: A Dichotomy of Approaches
The synthesis of piperidine-containing peptides can be broadly categorized into two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice between these approaches depends on several factors, including the desired peptide length, complexity, and scale of synthesis.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS is the most widely used method for peptide synthesis due to its efficiency, ease of automation, and the ability to synthesize long peptide chains.[9] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
A critical step in Fmoc-based SPPS is the removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is typically accomplished using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).[10][11]
2.1.1. The Role of Piperidine in Fmoc Removal
Piperidine acts as a base to facilitate the β-elimination of the Fmoc group, liberating the N-terminal amine for the next coupling step.[10] The resulting dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct that can be washed away.[9]
Caption: Mechanism of Fmoc deprotection by piperidine in SPPS.
While highly effective, the use of piperidine is not without its challenges. It is a controlled substance in some regions, requiring strict handling and documentation.[12] Furthermore, prolonged exposure to piperidine can lead to side reactions, such as the cleavage of benzyl esters used for side-chain protection.[11] This has led to the investigation of alternative bases like 4-methylpiperidine, which has shown comparable efficacy in Fmoc removal without the regulatory burden.[9][12][13]
2.1.2. Incorporating Piperidine-Based Amino Acids
The direct incorporation of pre-synthesized piperidine-based amino acid analogues is a common strategy in SPPS. These building blocks, often referred to as "piperidine amino acids" or "pipecolic acid derivatives," are commercially available or can be synthesized through various organic chemistry routes.[14]
Table 1: Common Piperidine-Based Amino Acid Building Blocks for SPPS
| Building Block | Structure | Key Features |
| (S)-Pipecolic acid | Introduces a simple piperidine ring into the peptide backbone. | |
| 4-Amino-piperidine-4-carboxylic acid | Provides a point for further functionalization at the 4-position. | |
| Nipecotic acid | A non-proteinogenic amino acid that can act as a GABA analogue. |
Solution-Phase Synthesis: Flexibility and Scalability
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers greater flexibility in terms of reaction conditions and purification methods. It is particularly well-suited for the synthesis of short peptides, cyclic peptides, and peptidomimetics where the piperidine scaffold is constructed de novo as part of the synthetic route.
Key strategies in solution-phase synthesis include:
-
Hydrogenation of Pyridine Derivatives: A common method involves the synthesis of a pyridine-containing precursor followed by catalytic hydrogenation to form the corresponding piperidine.[6] Various catalysts, including nickel, cobalt, and ruthenium, have been employed for this transformation.[6]
-
Intramolecular Cyclization Reactions: Piperidine rings can be formed through various intramolecular cyclization reactions, such as the aza-Michael reaction, radical-mediated amine cyclization, and oxidative amination of alkenes.[6]
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials.[6]
Advanced Synthetic Methodologies and Considerations
Beyond the fundamental approaches, several advanced techniques are employed to synthesize complex piperidine-containing peptides with specific conformational constraints and biological activities.
Cyclization Strategies for Conformational Constraint
Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts.[8][15] The incorporation of a piperidine ring can be a key element in these cyclization strategies.
-
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminus and the C-terminus of the linear peptide precursor.[16] This can be achieved either in solution or on-resin.
-
Side-Chain to Side-Chain Cyclization: Covalent bonds can be formed between the side chains of two amino acid residues within the peptide sequence.
-
Backbone Cyclization: This involves forming a covalent linkage within the peptide backbone, often utilizing the piperidine nitrogen.
Caption: Overview of common peptide cyclization strategies.
Synthesis of Piperidine-Based Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of peptides but have been modified to improve their drug-like properties. Piperidine scaffolds are frequently used to create peptidomimetics that are resistant to enzymatic degradation and have improved cell permeability.[17][18] The synthesis of these molecules often involves complex, multi-step organic reactions to construct the desired piperidine core with appended amino acid side chains.[19][20]
Experimental Protocols: A Practical Guide
This section provides illustrative, step-by-step methodologies for key experiments in the synthesis of piperidine-containing peptides.
Protocol 1: Solid-Phase Synthesis of a Piperidine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating a piperidine-based amino acid using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired piperidine-based amino acid)
-
Dimethylformamide (DMF)
-
Piperidine (20% v/v in DMF) or 4-Methylpiperidine (20% v/v in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine (or 4-methylpiperidine) solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify by reverse-phase HPLC.
Protocol 2: Solution-Phase Hydrogenation of a Pyridine-Containing Peptide Precursor
This protocol describes the conversion of a pyridine moiety within a peptide to a piperidine ring.
Materials:
-
Pyridine-containing peptide
-
Methanol (MeOH) or other suitable solvent
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Balloon or hydrogenator
Procedure:
-
Dissolution: Dissolve the pyridine-containing peptide in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine-containing peptide by column chromatography or HPLC.
Conclusion and Future Perspectives
The synthesis of piperidine-containing peptides is a dynamic and evolving field that continues to provide innovative solutions for drug discovery. The strategic incorporation of the piperidine scaffold offers a powerful means to enhance the therapeutic potential of peptides by improving their stability, conformational properties, and pharmacokinetic profiles. As synthetic methodologies become more sophisticated, we can expect to see an increasing number of piperidine-containing peptides entering clinical development and ultimately benefiting patients. Future research will likely focus on the development of novel piperidine-based amino acids, more efficient and stereoselective cyclization strategies, and the application of these techniques to a wider range of therapeutic targets.
References
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Ingenta Connect. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. [Link]
-
Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
ACS Publications. (2001). From Peptides to Non-Peptide Peptidomimetics: Design and Synthesis of New Piperidine Inhibitors of Aspartic Peptidases. [Link]
-
PubMed. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. [Link]
-
ACS Publications. (2004). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
-
Bentham Science Publishers. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. [Link]
-
RSC Publishing. (1983). Effect of Piperidine on Benzylaspartyl Peptides in Solution and in the Solid Phase. [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
PubMed Central. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
-
PubMed Central. (2014). Global Analysis of Peptide Cyclization Efficiency. [Link]
-
PubMed Central. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. [Link]
-
Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. [Link]
-
ACS Publications. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. [Link]
-
ACS Publications. (2014). Global Analysis of Peptide Cyclization Efficiency. [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
DTIC. (1991). Piperidine Synthesis. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
PubMed. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Science direct. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]
-
PubMed Central. (2007). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. [Link]
-
PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
RSC Publishing. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
-
PubMed. (1983). Conformational restrictions of biologically active peptides via amino acid side chain groups. [Link]
-
ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 11. Effect of piperidine on benzylaspartyl peptides in solution and in the solid phase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 17. Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylat...: Ingenta Connect [ingentaconnect.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the solubility and stability of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a pivotal building block in modern peptide synthesis. Understanding the physicochemical properties of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and ultimately improving the yield and purity of synthetic peptides. This document delves into the theoretical and practical aspects of its solubility in common organic solvents and examines its stability under various chemical conditions encountered during solid-phase peptide synthesis (SPPS). By explaining the causality behind its behavior, this guide equips researchers, scientists, and drug development professionals with the field-proven insights necessary for the successful application of this versatile compound.
Introduction: The Strategic Role of this compound in Modern Peptide Synthesis
This compound is a non-natural amino acid derivative widely employed in the synthesis of peptides and peptidomimetics.[1][2] Its unique structure, featuring a piperidine ring, offers a strategic tool for introducing conformational constraints and modulating the pharmacological properties of peptides.[1] The molecule is engineered with two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen. This orthogonal protection scheme is the cornerstone of its utility in Fmoc-based SPPS.[3][4] A thorough understanding of its solubility and stability is paramount for its effective use, from stock solution preparation to its incorporation into growing peptide chains.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₃₂N₂O₆[5] |
| Molecular Weight | 480.55 g/mol [6] |
| CAS Number | 269078-80-0 |
| Appearance | White to off-white powder/solid[1] |
| Melting Point | 170-172 °C |
Solubility Profile
The solubility of this compound is dictated by the interplay of its constituent chemical moieties.
The Molecular Basis of Solubility
The large, aromatic Fmoc group is hydrophobic and confers good solubility in many organic solvents.[7] The Boc group also contributes to its solubility in non-polar environments. Conversely, the glycine backbone and the piperidine ring introduce a degree of polarity. This amphipathic nature results in excellent solubility in polar aprotic solvents, which are the workhorses of peptide synthesis.
Qualitative Solubility Landscape
Based on the principles of "like dissolves like" and extensive empirical evidence from the field of peptide chemistry, the expected solubility of this compound is summarized below.
| Solvent | Solvent Type | Expected Solubility | Rationale and Field Insights |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble in it.[8] It effectively solvates the peptide backbone and the protecting groups. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is another excellent solvent for SPPS, often used as an alternative to DMF, with similar solvating properties for Fmoc-protected amino acids. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including Fmoc-amino acids. |
| Dichloromethane (DCM) | Non-polar Aprotic | Moderately Soluble | While less polar than DMF or NMP, DCM can still dissolve many Fmoc-amino acids, though to a lesser extent. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | ACN is generally a poorer solvent for large, protected amino acids compared to DMF. |
| Water | Protic | Insoluble | The hydrophobic Fmoc and Boc groups render the molecule insoluble in water. |
| Methanol/Ethanol | Protic | Sparingly Soluble | The solubility in simple alcohols is expected to be low due to the large non-polar moieties. |
Practical Recommendations for Dissolution
For use in SPPS, this compound is typically dissolved in DMF or NMP at concentrations ranging from 0.2 to 0.5 M. It is advisable to prepare solutions fresh to minimize the risk of degradation. Gentle vortexing or sonication can be used to aid dissolution.
Stability Profile: A Tale of Two Protecting Groups
The stability of this compound is fundamentally linked to the distinct chemical labilities of its two protecting groups. This "orthogonality" is what allows for the selective deprotection and stepwise elongation of the peptide chain in Fmoc-based SPPS.[4][9]
The Orthogonal Protection Strategy
The Fmoc group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[10][11] Conversely, the Boc group is stable to bases but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[] This differential stability is the cornerstone of the Fmoc synthesis strategy.
Figure 1: Orthogonal deprotection of this compound.
The Fmoc group is removed via a β-elimination mechanism initiated by a base, typically a 20% solution of piperidine in DMF.[13] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[7]
Figure 2: Mechanism of Fmoc deprotection by piperidine.
The Boc group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is typically scavenged. The resulting carbamic acid then decarboxylates.[]
Physical Stability and Storage
For optimal shelf-life, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 0°C and 8°C.[1] Exposure to moisture can lead to hydrolysis, while prolonged exposure to light may cause degradation. Under these conditions, the compound is stable for extended periods.
Experimental Protocols
The following protocols provide standardized methods for determining key parameters and for the use of this compound in a laboratory setting.
Protocol for Determining Quantitative Solubility
This protocol uses the shake-flask method, a gold standard for solubility determination.
Materials:
-
This compound
-
A range of organic solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for 24-48 hours to reach equilibrium.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the diluted sample by HPLC with a UV detector, using a pre-established calibration curve to determine the concentration.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for HPLC-Based Stability Assessment
This protocol allows for the monitoring of the compound's stability over time under specific conditions.
Materials:
-
A stock solution of this compound in a chosen solvent (e.g., DMF).
-
Incubators or water baths set to desired temperatures.
-
HPLC system with a UV detector.
Procedure:
-
Prepare a stock solution of known concentration.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions (e.g., room temperature, 40°C, exposure to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot into the HPLC system.
-
Monitor the peak area of the parent compound and the appearance of any degradation products.
-
Calculate the percentage of the remaining compound at each time point to assess stability.
Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for the coupling of this compound to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
This compound.
-
Coupling reagents (e.g., HBTU, HOBt, or DIC).
-
Base (e.g., DIPEA).
-
DMF.
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.[13]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound (e.g., 4 equivalents) with the coupling reagent (e.g., HBTU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a ninhydrin test to confirm the completion of the coupling.
Conclusion: Best Practices for Optimal Application
The successful use of this compound hinges on a solid understanding of its solubility and stability. Key best practices include:
-
Solvent Selection: Utilize high-purity, polar aprotic solvents like DMF or NMP for dissolution and coupling reactions.
-
Fresh Solutions: Prepare solutions of the amino acid fresh to avoid potential degradation.
-
Proper Storage: Store the solid compound at 0-8°C, protected from light and moisture.
-
Orthogonal Chemistry: Adhere strictly to the principles of Fmoc chemistry, using basic conditions for Fmoc removal and acidic conditions for final cleavage and Boc deprotection.
-
Monitoring: Regularly monitor coupling efficiency using methods like the ninhydrin test to ensure complete incorporation.
By adhering to these guidelines, researchers can confidently and effectively employ this compound to synthesize novel and complex peptides for a wide range of applications in research and drug development.
References
-
Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino... [Image]. Retrieved from [Link]
-
APPLICHEM. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. Retrieved from [Link]
-
ResearchGate. (n.d.). The iterative process of Fmoc SPPS. i) 20% piperidine in N,N‐dimethylformamide (DMF)... [Image]. Retrieved from [Link]
-
MDPI. (2022). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Molecules, 27(15), 5029. Retrieved from [Link]
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(17), 3889. Retrieved from [Link]
-
GenoChem World. (n.d.). FAA9165.1000 Fmoc-L-Gly(N-Boc-piperidin-4-yl)-OH – 1g. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 11. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Solid-Phase Synthesis Using Fmoc-N-(1-Boc-piperidin-4-yl)-glycine
Abstract
This comprehensive guide details the theory and practice of utilizing Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in solid-phase peptide synthesis (SPPS). This versatile building block is instrumental in the development of peptidomimetics and peptide-based therapeutics, where the incorporation of a piperidine scaffold can significantly enhance conformational rigidity, metabolic stability, and receptor affinity. We provide a foundational understanding of the orthogonal protection strategy employed, detailed step-by-step protocols for peptide elongation, and advanced methodologies for selective on-resin modification of the piperidine moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique reagent to accelerate their research programs.
Introduction: The Strategic Advantage of the Piperidine Moiety
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery.[1] The introduction of non-natural amino acids and cyclic constraints is a proven strategy to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid degradation by proteases. This compound is a key reagent in this field, designed to introduce a piperidine ring into a peptide backbone.[2]
The piperidine scaffold serves multiple strategic purposes:
-
Conformational Constraint: The rigid ring structure reduces the flexibility of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for biological targets.
-
Enhanced Metabolic Stability: The non-natural structure is resistant to enzymatic cleavage, increasing the in-vivo half-life of the resulting molecule.[1]
-
Pharmacophore Presentation: The piperidine ring can act as a scaffold to orient other functional groups, and its nitrogen atom can be functionalized to introduce additional diversity and modulate properties like solubility and cell permeability.[2][3]
The design of this compound is predicated on the principle of orthogonal protection , a fundamental concept in SPPS.[4] The molecule possesses two distinct protecting groups that can be removed under mutually exclusive conditions:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amine. It is labile to basic conditions, typically a solution of piperidine in DMF, and is removed at every cycle of peptide elongation.[5][]
-
Boc (tert-butyloxycarbonyl) Group: Protects the piperidine nitrogen. It is labile to acidic conditions, typically trifluoroacetic acid (TFA).[7][8]
This orthogonality allows for the precise, stepwise assembly of the peptide chain using the Fmoc group, while the Boc group remains intact. The Boc group is then typically removed during the final cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups. Alternatively, for advanced applications, the Boc group can be selectively removed on-resin to allow for further chemical modification.
Core Synthesis Workflow: Step-by-Step Elongation Protocol
This section provides a detailed, field-proven protocol for the incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
Diagram of the Core SPPS Cycle
Caption: The standard Fmoc-SPPS cycle for incorporating a new amino acid residue.
Materials & Reagents
| Reagent | Acronym | Purpose | Typical Concentration/Amount |
| Rink Amide Resin (or similar) | - | Solid support for peptide synthesis | 0.1 mmol scale |
| Dichloromethane, Synthesis Grade | DCM | Resin swelling and washing solvent | As needed |
| N,N-Dimethylformamide, Synthesis Grade | DMF | Swelling, washing, reaction solvent | As needed |
| Piperidine | - | Fmoc deprotection reagent | 20% (v/v) in DMF |
| This compound | - | Amino acid building block | 3-5 equivalents |
| HATU | HATU | Coupling (activating) agent | 2.9-4.9 equivalents |
| N,N-Diisopropylethylamine | DIPEA | Activation base | 6-10 equivalents |
| Trifluoroacetic Acid | TFA | Final cleavage reagent | 95% in cleavage cocktail |
| Triisopropylsilane | TIS | Scavenger (cation trap) | 2.5% in cleavage cocktail |
| Water (Deionized) | H₂O | Scavenger | 2.5% in cleavage cocktail |
| Diethyl Ether (cold) | Et₂O | Peptide precipitation | As needed |
Detailed Protocol (0.1 mmol Scale)
-
Resin Swelling & Preparation:
-
Place the peptide-resin with a free N-terminal amine (from the previous cycle) in a suitable reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (e.g., 4 equivalents, ~192 mg for a 0.1 mmol synthesis) and HATU (e.g., 3.9 equivalents, ~148 mg) in DMF (~5 mL).
-
Add DIPEA (e.g., 8 equivalents, ~139 µL) to the solution.
-
Gently agitate the mixture for 2-5 minutes to pre-activate the amino acid. The solution may develop a slight yellow color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.[7]
-
Causality: HATU is a highly efficient aminium-based coupling reagent that rapidly forms an activated ester with the amino acid's carboxylic acid, facilitating nucleophilic attack by the resin's free amine.[9] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any salts.[9]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
3 x 10 mL DMF
-
-
-
Monitoring Coupling Completion (Optional but Recommended):
-
Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and Step 3 should be repeated.
-
-
Fmoc Group Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[8]
-
Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[] The secondary amine, piperidine, abstracts the acidic proton on the fluorenyl ring, leading to elimination and the formation of dibenzofulvene, which is subsequently trapped by excess piperidine to form a stable adduct, driving the reaction to completion.[7]
-
-
Post-Deprotection Wash:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct:
-
5 x 10 mL DMF
-
3 x 10 mL DCM
-
-
The resin now has a free N-terminal amine and is ready for the next coupling cycle.
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the acid-labile side-chain protecting groups, including the Boc group on the piperidine moiety.
-
Preparation: Ensure the N-terminal Fmoc group from the last amino acid has been removed by following the deprotection protocol (Step 6).[10] Wash the resin extensively with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. For most standard peptides, Reagent B (TFA/H₂O/TIS 95:2.5:2.5 v/v) is sufficient.
-
Add the cleavage cocktail to the dried peptide-resin (~10 mL per 0.1 mmol of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin and also cleaves tBu, Boc, Trt, and Pbf protecting groups. The reactive carbocations generated from these protecting groups are trapped by scavengers like TIS and water to prevent unwanted side reactions with nucleophilic residues like Tryptophan or Methionine.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Add the combined filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether with gentle vortexing.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Advanced Application: On-Resin Modification via Selective Boc Deprotection
The true versatility of this building block is realized when the piperidine nitrogen is modified while the peptide remains attached to the resin. This requires the selective removal of the Boc group without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups (e.g., tBu, Trt). This is achieved by using a highly diluted acid solution.
Workflow for On-Resin Modification
Caption: Workflow for selective on-resin modification of the piperidine moiety.
Protocol for Selective On-Resin Boc Deprotection
-
Resin Preparation: Start with the fully protected peptide-resin, washed thoroughly with DCM.
-
Selective Deprotection:
-
Prepare a fresh solution of 1-2% TFA in DCM (v/v) containing 5% TIS (v/v) as a scavenger.
-
Treat the resin with this dilute acid solution (10 mL per 0.1 mmol resin) for 5-10 minutes with agitation. Repeat this treatment 2-3 times.
-
Causality: The Boc group on the piperidine is significantly more acid-labile than standard side-chain protecting groups like tBu or the resin linker itself. Using a very low concentration of TFA provides just enough acidity to cleave the Boc group while leaving the other protecting groups and the resin linkage intact.
-
-
Washing and Neutralization:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 10 mL).
-
Neutralize the resulting trifluoroacetate salt on the piperidine nitrogen by washing with a solution of 10% DIPEA in DCM (3 x 10 mL).
-
Wash again with DCM (3 x 10 mL) to remove excess DIPEA.
-
-
On-Resin Modification:
-
The resin now bears a peptide with a free secondary amine on the piperidine side chain.
-
This amine can be acylated using standard coupling conditions (e.g., acetic anhydride or an activated carboxylic acid with HATU/DIPEA) or alkylated (e.g., with an alkyl halide).
-
-
Final Steps: After modification, wash the resin thoroughly and either proceed with the next SPPS cycle or move to the final global cleavage and deprotection as described in Section 3.
Analysis and Characterization
Post-synthesis, it is imperative to verify the identity and purity of the final peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for purifying it to the desired level. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled and modified as intended.
Troubleshooting Common Side Reactions
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling of this compound, simply repeat the coupling step with a fresh solution of activated amino acid.
-
Aspartimide Formation: For sequences containing aspartic acid, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide, which can lead to impurities. While less of a direct issue for the title compound, if Asp is elsewhere in the sequence, adding 1% HOBt to the piperidine deprotection solution can suppress this side reaction.
-
Diketopiperazine Formation: If the title compound is the second amino acid coupled to the resin (especially if the first is Proline), cyclization can occur, leading to cleavage of the dipeptide from the resin. Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this side reaction.
Conclusion
This compound is a powerful and versatile tool for the synthesis of advanced peptidomimetics. Its orthogonal protecting groups allow for both straightforward incorporation into peptide sequences via standard Fmoc-SPPS and for sophisticated on-resin modifications through selective deprotection. By understanding the chemical principles behind each step and adhering to the detailed protocols provided, researchers can effectively utilize this building block to create novel molecules with enhanced therapeutic potential.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Lejeune, V., et al. (n.d.). Towards a selective Boc deprotection on acid cleavable Wang resin. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Engineering, Design and Selection. Retrieved from [Link]
-
Nowick Laboratory, UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]
-
Ferrazzano, L., et al. (2023). Common side reactions in peptide synthesis occurring on resin. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Pathak, T. P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]
-
Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
J&K Scientific. (n.d.). Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]
-
E-Molecules. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Tikad, A., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]
-
Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Tin(IV) Chloride for Mild and Selective Boc Deprotection on TFA Cleavable Rink-Amide MBHA Resin | CoLab [colab.ws]
Application Notes and Protocols: The Orthogonal Protection Strategy with Fmoc and Boc Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Orthogonal Protection in Complex Synthesis
In the precise world of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is fundamental to success.[1] These temporary modifications mask reactive functional groups, preventing unintended side reactions and ensuring that chemical transformations occur only at the desired locations.[2] An ideal protecting group is easily introduced, stable throughout various reaction steps, and can be removed cleanly under conditions that do not compromise the integrity of the molecule.[2][3]
The concept of "orthogonality" is a cornerstone of modern synthetic strategy.[4][5] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under mutually exclusive chemical conditions.[4] This allows for the selective deprotection of one functional group while others remain protected, a critical capability for the stepwise construction of complex architectures.[5] The synergy between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups is a classic and powerful illustration of an orthogonal protection strategy, forming the foundation of many modern synthetic methodologies, especially in solid-phase peptide synthesis (SPPS).[4][6]
This guide provides an in-depth exploration of the chemical principles, applications, and detailed protocols for employing the Fmoc/Boc orthogonal strategy, designed to provide researchers and drug development professionals with the technical insights required for successful synthesis.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Fmoc and Boc protecting groups lies in their cleavage chemistry. The Fmoc group is base-labile, while the Boc group is acid-labile.[7] This differential lability is the key to their orthogonality, enabling precise, sequential manipulation of protected amino groups.
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: A Base-Labile Shield
The Fmoc group is renowned for its utility in modern peptide synthesis due to its mild deprotection conditions.[] It is exceptionally stable to acidic conditions, a feature that makes it orthogonal to acid-labile protecting groups like Boc and those commonly used for amino acid side-chain protection in the Fmoc strategy.[9][10]
Chemical Structure and Protection:
The Fmoc group is introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[11]
Deprotection Mechanism:
The lability of the Fmoc group to base is a consequence of the acidic proton at the C9 position of the fluorene ring.[12] A base, typically a secondary amine like piperidine, abstracts this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[13][14] The dibenzofulvene byproduct can be monitored by UV spectroscopy, offering a method for reaction tracking.[15]
The Boc (tert-Butoxycarbonyl) Group: An Acid-Labile Mainstay
The Boc group was a foundational protecting group in the early development of solid-phase peptide synthesis by R.B. Merrifield.[3] Its removal relies on treatment with a moderately strong acid.[16]
Chemical Structure and Protection:
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Deprotection Mechanism:
The Boc group is removed by acidolysis.[17] Protonation of the carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA), leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[7] This intermediate readily decarboxylates to yield the free amine.[17]
The Orthogonal Workflow in Practice
The true power of the Fmoc/Boc strategy is realized in synthetic sequences requiring selective deprotection. A common application is the synthesis of branched or cyclic peptides where different parts of the molecule need to be manipulated independently.
Caption: Orthogonal deprotection of Fmoc and Boc groups.
Comparative Overview: Fmoc vs. Boc Strategies in SPPS
The choice between a synthetic strategy primarily based on Fmoc or Boc chemistry for the temporary protection of the α-amino group in SPPS has significant implications for the entire process.[6][18]
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Reagent | 20-50% Piperidine in DMF[19] | 50% TFA in DCM[20] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Acid-labile (stronger acid, e.g., Bzl)[18] |
| Final Cleavage | Strong acid (e.g., TFA)[18] | Very strong acid (e.g., HF)[18] |
| Key Advantage | Milder conditions, compatibility with sensitive residues[] | Effective for long or aggregation-prone sequences[18] |
| Key Disadvantage | Potential for dibenzofulvene side reactions | Use of hazardous reagents (HF)[22] |
Experimental Protocols
The following are generalized, step-by-step protocols for the deprotection of Fmoc and Boc groups. Specific conditions may require optimization based on the substrate and desired outcome.
Protocol 1: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single deprotection cycle for an Fmoc-protected amine attached to a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF[19]
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[23]
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate gently for 2-5 minutes.[24]
-
Main Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 15-25 minutes to ensure complete removal of the Fmoc group.[16]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine and dibenzofulvene adducts.[25] The resin is now ready for the next coupling step.
Caption: Cyclical workflow of Fmoc-based SPPS.
Protocol 2: Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single deprotection cycle for a Boc-protected amine attached to a solid support.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deprotection Solution: 50% (v/v) TFA in DCM[16]
-
Neutralization Solution: 5-10% (v/v) Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for at least 30-60 minutes.[16]
-
Pre-wash: Add the deprotection solution to the resin and agitate for 1-2 minutes. Drain the solution.[16]
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[20]
-
Washing: Drain the deprotection solution and wash the resin with DCM (2-3 times) to remove excess TFA.[16]
-
Neutralization: Add the neutralization solution to the resin and agitate for 5-10 minutes to neutralize the resulting trifluoroacetate salt of the amine.[26]
-
Final Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (at least 3-5 times). The resin is now ready for the next coupling step.
Caption: Cyclical workflow of Boc-based SPPS.
Conclusion and Future Perspectives
The orthogonal protection strategy employing Fmoc and Boc groups is a mature and robust methodology that has been instrumental in advancing peptide chemistry and drug development.[6][27] The choice between an Fmoc- or Boc-based approach is dictated by the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive residues.[18] While the Fmoc strategy has become the predominant method for routine synthesis due to its milder conditions, the Boc strategy remains a valuable tool, particularly for challenging sequences.[][18] As the complexity of synthetic targets continues to grow, a deep understanding of these foundational protecting group strategies remains essential for innovation in chemical biology and medicinal chemistry.
References
- Benchchem. (n.d.). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
- UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.
- CSIRO Publishing. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. connectsci.au [connectsci.au]
- 14. youtube.com [youtube.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. genscript.com [genscript.com]
- 20. chempep.com [chempep.com]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 24. peptide.com [peptide.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. peptide.com [peptide.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Coupling of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in SPPS
Introduction: Navigating the Challenges of a Unique Building Block
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a valuable scaffold in modern peptide chemistry and drug development. As an N-substituted glycine derivative, it belongs to the family of "peptoids," which are known for their proteolytic resistance and ability to form unique secondary structures.[1][2] However, its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is non-trivial. The tertiary amide formed upon coupling and the bulky nature of the N-substituent introduce significant steric hindrance, which can lead to sluggish reaction kinetics and incomplete couplings.[3][4]
Furthermore, its structural features—a secondary amine in the backbone followed by a glycine residue—create a high propensity for a critical side reaction: diketopiperazine (DKP) formation. This process can lead to catastrophic yield loss at the dipeptide stage.[5][6]
This guide provides an in-depth analysis of the challenges associated with this building block and presents robust, field-proven protocols for its successful incorporation. We will dissect the causality behind reagent selection and explain the mechanisms that ensure high-yield, high-purity synthesis.
The Core Challenge: Steric Hindrance and Diketopiperazine Formation
Steric Hindrance
The N-substitution on the glycine backbone fundamentally alters its reactivity compared to a standard primary amino acid. The bulky (1-Boc-piperidin-4-yl) group shields the carboxyl group during the activation step and sterically hinders the approach of the N-terminal amine of the resin-bound peptide. This steric clash slows down the rate of amide bond formation, necessitating the use of highly reactive coupling reagents to drive the reaction to completion.[4][7] Conventional coupling reagents like DCC or DIC alone are often insufficient.
The Mechanism of Diketopiperazine (DKP) Formation
DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin. This side reaction is particularly pronounced in Fmoc-based SPPS for sequences containing a C-terminal secondary amino acid like proline or, in this case, N-substituted glycine.[5][6][8]
The mechanism is initiated during the Fmoc-deprotection step of the newly coupled this compound:
-
Fmoc Removal: Treatment with a base (typically piperidine) removes the Fmoc protecting group, exposing the secondary amine.
-
Intramolecular Attack: The liberated N-terminal secondary amine of the dipeptide attacks the ester linkage connecting the C-terminal amino acid to the resin.
-
Cyclization & Cleavage: This nucleophilic attack forms a stable, six-membered diketopiperazine ring, cleaving the entire dipeptide from the solid support.
This process is highly efficient and can lead to nearly quantitative loss of the desired peptide from the resin.[5]
Figure 1: Workflow of Diketopiperazine (DKP) formation.
Strategic Selection of Coupling Reagents
To overcome the dual challenges of steric hindrance and potential side reactions, the choice of coupling reagent is paramount. High-reactivity uronium/aminium or phosphonium salts are strongly recommended over standard carbodiimides.[9][10]
Figure 2: Key molecules for successful coupling.
Uronium/Aminium Salts: HATU and HBTU
Uronium-based reagents like HATU and HBTU are workhorses for difficult couplings.[11][12][13] They react with the carboxylic acid to form a highly reactive ester intermediate, which then rapidly acylates the amine.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is the superior choice for this application.[11][14] Its reactivity stems from the 7-azabenzotriazole (HOAt) moiety. The nitrogen at the 7-position acts as an electron-withdrawing group, making the resulting OAt-active ester more susceptible to nucleophilic attack.[11][15] This leads to faster, more complete couplings with a lower risk of epimerization (though not a concern for glycine).[11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU is generally less reactive than HATU because its HOBt-based active ester is less activated.[11][13] For a sterically demanding coupling like this, HATU is the more reliable option to achieve high yields.
Caution: A common side reaction with uronium salts is N-terminal guanidinylation if the reagent is used in large excess, which caps the peptide chain.[10][12] It is crucial to use the reagents in appropriate stoichiometric amounts.
Figure 3: General mechanism of HATU-mediated coupling.
Carbodiimide with Additives: DIC/OxymaPure®
The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with a nucleophilic additive is a powerful and cost-effective strategy.[16] While HOBt has been traditionally used, OxymaPure® (Ethyl cyano(hydroxyimino)acetate) has emerged as a superior alternative.[17][18]
-
OxymaPure®: This additive offers several advantages over HOBt:
-
Higher Reactivity: It forms active esters that are more reactive than HOBt esters, leading to better outcomes for hindered couplings.[17][19]
-
Reduced Racemization: It is highly effective at suppressing racemization.
-
Enhanced Safety: Unlike HOBt, OxymaPure® is non-explosive, significantly improving laboratory safety.[16]
-
The DIC/Oxyma system is an excellent, modern alternative to uronium salts, often providing comparable or even superior results in terms of purity and yield for challenging sequences.[18]
| Reagent System | Class | Relative Reactivity | Key Advantages | Considerations |
| HATU/Base | Uronium Salt | Very High | Fast kinetics, highly effective for hindered couplings, well-established.[11][14] | Higher cost, potential for guanidinylation side reaction.[12] |
| HBTU/Base | Uronium Salt | High | Effective for many couplings, lower cost than HATU.[13] | Less efficient than HATU for highly hindered residues.[11] |
| DIC/OxymaPure® | Carbodiimide/Additive | Very High | Excellent coupling efficiency, superior safety profile (non-explosive), cost-effective.[17][18] | Requires pre-activation step for optimal performance. |
Table 1: Comparison of Recommended Coupling Reagent Systems.
Detailed Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are relative to the initial resin loading. All operations should be performed in a well-ventilated fume hood.
Protocol 1: HATU-Mediated Coupling
This protocol is the gold standard for maximizing coupling efficiency with sterically hindered amino acids.
Materials:
-
Peptide-resin (N-terminal deprotected)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve This compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the solution.
-
Vortex the mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Immediately add the pre-activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1 to 4 hours . The extended time is crucial for this hindered coupling.
-
-
Monitoring the Reaction:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a completion check. Note: The standard Kaiser (ninhydrin) test will give a false negative for this secondary amine. A TNBS (trinitrobenzenesulfonic acid) test is a suitable alternative. If the test indicates incomplete coupling, continue the reaction for another 1-2 hours or proceed to a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts:
-
DMF (5 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: DIC/OxymaPure® Mediated Coupling
This protocol provides a highly efficient and safer alternative to uronium salts.
Materials:
-
Peptide-resin (N-terminal deprotected)
-
This compound
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Follow Step 1 from Protocol 1.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve This compound (4 eq., 0.4 mmol) and OxymaPure® (4 eq., 0.4 mmol) in DMF (~2 mL).
-
Add DIC (4 eq., 0.4 mmol) to the solution.
-
Vortex the mixture and allow it to pre-activate at room temperature for 10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 to 4 hours .
-
-
Monitoring and Washing:
-
Follow Steps 4 and 5 from Protocol 1 to monitor for completion and wash the resin.
-
Troubleshooting and Mitigation of DKP Formation
Even with optimal coupling, DKP formation remains a significant threat during the next Fmoc deprotection step. Several strategies can be employed to minimize this side reaction:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is sterically hindered, which physically impedes the N-terminal amine's ability to attack the resin ester linkage. This is one of the most effective methods for suppressing DKP formation.[5]
-
Optimized Fmoc Deprotection: Using milder deprotection conditions can reduce the rate of DKP formation. A recent study demonstrated that a solution of 2% DBU / 5% piperazine in NMP can drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[8]
-
Coupling of a Dipeptide: Instead of coupling glycine followed by this compound, synthesize the dipeptide Fmoc-N-(1-Boc-piperidin-4-yl)-Gly-OH in solution first. Then, couple this pre-formed dipeptide to the resin. This completely bypasses the dipeptidyl-resin stage that is prone to cyclization.
Conclusion
The successful incorporation of this compound is a manageable but technically demanding step in SPPS. Success hinges on recognizing its character as a sterically hindered secondary amino acid and proactively addressing the high risk of diketopiperazine formation. By employing highly reactive coupling systems such as HATU/Base or DIC/OxymaPure® with extended reaction times and implementing strategies to suppress DKP formation, researchers can reliably synthesize high-purity peptides containing this valuable moiety. Careful monitoring and protocol optimization are key to achieving the desired outcome in drug discovery and development projects.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
-
Semantic Scholar. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(7), 2844–2847.
-
MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Kent, S. B. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- El-Faham, A., & Albericio, F. (2010). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219.
- Gatos, D., Tzavara, C., & Calogeropoulou, T. (2017).
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022).
-
ResearchGate. (2025). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]
- Wang, Y., et al. (2022).
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
- Chen, Y.-A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(12), 2326–2330.
- El-Faham, A., et al. (2016). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
-
University of Bologna. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Retrieved from [Link]
- Sharma, A., et al. (2017). Green Chemistry - In situ Fmoc removal. Green Chemistry, 19(2), 439-445.
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2–16.
Sources
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. scienmag.com [scienmag.com]
- 5. chempep.com [chempep.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. HATU - Wikipedia [en.wikipedia.org]
- 16. bachem.com [bachem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cris.unibo.it [cris.unibo.it]
Application Note & Protocols: Strategic Incorporation of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in Drug Design
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in a vast array of clinically approved drugs is a testament to its utility in conferring favorable pharmacokinetic and pharmacodynamic properties.[2][3][4][5] The incorporation of a piperidine moiety can enhance metabolic stability, modulate solubility and lipophilicity, and provide a rigid three-dimensional framework to optimize interactions with biological targets.[1][2]
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a highly specialized and versatile building block designed for the precise introduction of this valuable scaffold into peptides, peptidomimetics, and other complex organic molecules.[6][7][8] Its design is centered on a powerful orthogonal protection strategy, featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen and an acid-labile tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.[9][10][] This dual-protection scheme grants researchers exceptional control over the synthetic route, allowing for selective deprotection and modification at distinct stages of the synthesis.[12] This note provides an in-depth guide to the principles, applications, and detailed protocols for leveraging this compound in drug design workflows.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of the reagent.
| Property | Value |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |
| Molecular Formula | C₂₇H₃₂N₂O₆ |
| Molecular Weight | 480.55 g/mol [13] |
| CAS Number | 269078-80-0[7] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥95% (HPLC)[8] |
| Storage Conditions | Store at 0 - 8 °C, desiccated.[8] |
| Solubility | Soluble in DMF, NMP, DCM |
The Principle of Orthogonal Protection: A Chemist's Control Panel
The core advantage of this compound lies in its orthogonal protecting groups.[9][10] "Orthogonal" means that each group can be removed under distinct chemical conditions without affecting the other.[10][12] The Fmoc group is cleaved by a base (typically piperidine), while the Boc group is cleaved by an acid (typically trifluoroacetic acid, TFA).[][14] This distinction is the foundation for sophisticated synthetic strategies.
-
Fmoc Group (Base-Labile): Protects the α-amino group. Its removal is the standard step for elongating the peptide chain during Solid-Phase Peptide Synthesis (SPPS).[15]
-
Boc Group (Acid-Labile): Protects the piperidine nitrogen. It remains stable during the repetitive base treatments of Fmoc-SPPS, safeguarding the piperidine core. It can be removed during the final acid-mediated cleavage from the resin or selectively under milder acidic conditions for on-resin modifications.[16]
Caption: Orthogonal nature of Fmoc and Boc groups in SPPS.
Protocol 1: Standard Incorporation via Fmoc-SPPS
This protocol details the standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials & Reagents
-
Fmoc-Rink Amide Resin (or other suitable Fmoc-compatible resin)
-
This compound
-
Other Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Activation Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Kaiser Test Kit: Reagents A (KCN in Pyridine), B (Ninhydrin in n-Butanol), C (Phenol in n-Butanol)[17]
Workflow Diagram
Caption: Step-by-step workflow for a single coupling cycle.
Step-by-Step Methodology
(This protocol assumes a 0.1 mmol synthesis scale)
-
Resin Swelling: Place the resin (e.g., ~140 mg for a 0.7 mmol/g loading resin) in a reaction vessel. Add DMF (~5 mL) and allow it to swell for at least 30 minutes with gentle agitation.[18] Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution (~5 mL) to the resin. Agitate for 1 minute and drain.
-
Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for 15-20 minutes.[19] Drain the solution.
-
Causality: The first short treatment removes the dibenzofulvene-piperidine adduct, which can interfere with deprotection efficiency. The second, longer treatment ensures complete Fmoc removal.[15]
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is 5 x 5 mL washes with DMF.
-
Confirmation of Deprotection (Kaiser Test):
-
Take a small sample of beads (~1-2 mg) and wash with ethanol.
-
Add 2-3 drops of each Kaiser test reagent A, B, and C.
-
Heat at ~115 °C for 5 minutes.[20]
-
Result: Deep blue beads indicate the presence of a free primary amine, confirming successful deprotection. Colorless or yellow beads indicate failure.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq., ~144 mg) and HATU (2.9 eq., ~110 mg) in DMF (~2 mL).
-
Add DIEA (6 eq., ~105 µL) to the solution.
-
Allow the mixture to pre-activate for 5 minutes at room temperature. A slight yellow color may develop.[17]
-
Causality: HATU, in the presence of the non-nucleophilic base DIEA, converts the carboxylic acid into a highly reactive OAt-ester, which rapidly acylates the free amine on the resin.[21] Using slightly less than 1 equivalent of the coupling agent relative to the amino acid prevents its excess from capping the peptide chain.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly (e.g., 3 x 5 mL DMF).
-
Confirmation of Coupling (Kaiser Test):
-
Perform the Kaiser test as described in step 4.
-
Result: Colorless or yellow beads indicate a complete reaction (no free primary amines). If beads are blue, the coupling is incomplete and a second coupling (recouple) should be performed.
-
Protocol 2: Final Cleavage and Global Deprotection
This protocol cleaves the completed peptide from the resin while simultaneously removing the acid-labile side-chain protecting groups, including the Boc group on the piperidine moiety.
Cleavage Cocktail Composition
| Reagent | Purpose | Typical % (v/v) |
| Trifluoroacetic Acid (TFA) | Cleavage agent, removes acid-labile groups | 95% |
| Triisopropylsilane (TIS) | Cation scavenger (protects Trp, Met, Tyr) | 2.5% |
| Water (H₂O) | Cation scavenger, aids solubility | 2.5% |
Step-by-Step Methodology
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (~5 mL for 0.1 mmol scale).
-
CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.
-
Agitate the mixture at room temperature for 2-3 hours.[20]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a cold (0 °C) solution of diethyl ether (~40 mL).
-
A white precipitate (the crude peptide) should form.
-
Rinse the resin with a small amount of fresh TFA (~1 mL) and add it to the ether to maximize yield.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC and confirm its identity via mass spectrometry.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the bulky building block or adjacent residues. Peptide aggregation on the resin. | 1. Double Couple: Repeat the coupling step with a fresh batch of activated amino acid. 2. Extend Time: Increase coupling time to 3-4 hours. 3. Change Activator: Use a different coupling agent like HBTU/HOBt. |
| Incomplete Fmoc Deprotection | Aggregation preventing access of piperidine to the Fmoc group. | 1. Extend Time: Increase the main deprotection step to 30 minutes. 2. Use DBU: For very difficult sequences, use a solution of 2% DBU / 2% Piperidine in DMF. Caution: DBU can increase aspartimide formation side reactions.[12][21] |
| Low Yield After Cleavage | Incomplete cleavage from the resin. Adsorption of peptide to precipitated resin. | 1. Extend Cleavage Time: Increase cleavage time to 4 hours. 2. Re-cleave: Treat the resin with a fresh cocktail. 3. Ensure Dry Resin: Water can hydrolyze some linkers; ensure the resin is completely dry before adding the TFA cocktail. |
| Unexpected Mass in MS | Deletion of the residue (incomplete coupling). Capping by HATU. Alkylation during cleavage. | 1. Review Kaiser Tests: Confirm all coupling steps went to completion. 2. Use Stoichiometry: Ensure HATU is not used in excess relative to the amino acid.[21] 3. Scavengers: Always use appropriate scavengers (TIS, H₂O) in the cleavage cocktail to prevent side reactions.[20] |
References
- Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Fmoc-N-(1-Boc-piperidin-4-yl)glycine. Chem-Impex.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | 204058-24-2. J&K Scientific.
- t boc fmoc protocols in peptide synthesis. Slideshare.
- Fmoc-N-(1-Boc-piperidin-4-yl)glycine | 269078-80-0. J&K Scientific.
- Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine. Chem-Impex.
- Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CAS 204058-24-2. SCBT.
- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
- FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co.,Ltd.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine. CymitQuimica.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Application of Chiral Piperidine Scaffolds in Drug Design. [Source Not Explicitly Named, likely a journal].
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbam
- Production of peptides containing poly-gly sequences using fmoc chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. scbt.com [scbt.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. peptide.com [peptide.com]
Application Note: Streamlining the Synthesis of Conformationally Constrained Cyclic Peptides using Fmoc-N-(1-Boc-piperidin-4-yl)-glycine
Abstract
Cyclic peptides have emerged as a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced proteolytic stability, higher binding affinity, and improved cell permeability compared to their linear counterparts.[1][2] A key challenge in their synthesis is achieving efficient macrocyclization. This application note details a robust methodology for the synthesis of head-to-tail cyclic peptides utilizing Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a specialized building block designed to facilitate efficient on-resin cyclization. We provide in-depth protocols covering linear peptide assembly via Solid-Phase Peptide Synthesis (SPPS), selective on-resin Boc deprotection, optimized cyclization conditions, and final cleavage and purification. The strategic incorporation of the N-substituted piperidinyl-glycine moiety serves to pre-organize the linear precursor, thereby promoting high-yield intramolecular ring closure.
Introduction: The Advantage of Cyclic Peptides and the Role of Scaffolding Monomers
The therapeutic potential of peptides is often limited by poor metabolic stability and low bioavailability. Cyclization is a proven strategy to overcome these limitations by locking the peptide into a more rigid, bioactive conformation.[3] This conformational constraint reduces the entropic penalty of binding to a biological target and can shield the peptide backbone from enzymatic degradation.[1]
Head-to-tail cyclization, the formation of an amide bond between the N- and C-termini of a linear peptide, is a widely used approach.[1] Performing this reaction on a solid support (on-resin cyclization) is particularly advantageous as it minimizes intermolecular side reactions by leveraging a "pseudo-dilution" effect and simplifies purification.[4]
The efficiency of on-resin cyclization is highly dependent on the peptide sequence and its propensity to adopt a conformation amenable to ring closure. The incorporation of N-substituted amino acids, such as N-alkylated glycines, can act as "turn-inducers," guiding the linear peptide into a pre-organized structure that brings the reactive termini into close proximity.[5][6] this compound is a bifunctional building block designed for this purpose. The piperidine ring acts as a rigid scaffold, influencing the peptide backbone's geometry.[7] Crucially, the orthogonal protecting group strategy—the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the piperidine nitrogen—is the key to its utility in on-resin head-to-tail cyclization.[][9]
The Core Principle: Orthogonal Deprotection for On-Resin Cyclization
The synthesis strategy hinges on a three-dimensional orthogonal protecting group scheme.
-
α-Amine Protection (Fmoc): The temporary Fmoc group is used for linear chain elongation and is removed at each cycle with a mild base (e.g., piperidine).[10]
-
Side-Chain Protection (e.g., tBu, Trt, Pbf): Permanent side-chain protecting groups are stable to the Fmoc deprotection conditions but are removed during the final, strong acid cleavage step.[11]
-
Piperidine Nitrogen Protection (Boc): The Boc group is stable to the basic conditions used for Fmoc removal. After assembly of the linear peptide, the N-terminal Fmoc group is removed. Then, the Boc group on the piperidine nitrogen is selectively removed under mild acidic conditions that do not cleave the peptide from the acid-sensitive resin, exposing the secondary amine for subsequent manipulation if needed, or more commonly, leaving it protected until the final cleavage. For head-to-tail cyclization, the key is that the N-terminal α-amine and the C-terminal carboxyl group (anchored via a side chain) are made available for the cyclization reaction. The Boc group on the piperidinyl moiety remains in place during this step, ensuring the integrity of the scaffold.
This multi-layered protection scheme allows for precise, stepwise control over the entire synthetic process, from linear assembly to final cyclization and release.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade | Supplier | Purpose |
| Rink Amide Resin (or similar acid-labile resin) | 100-200 mesh | Standard Vendor | Solid support for peptide synthesis, yields a C-terminal amide. |
| Fmoc-L-amino acids (with side-chain protection) | Synthesis Grade | Standard Vendor | Building blocks for linear peptide assembly. |
| This compound | ≥95% Purity | Standard Vendor | Scaffolding monomer for inducing turn conformation. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Standard Vendor | Primary solvent for washing and coupling reactions. |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor | Solvent for washing and resin swelling. |
| Piperidine | Reagent Grade | Standard Vendor | Reagent for Fmoc group removal. |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis | Standard Vendor | Base for coupling reactions and neutralization. |
| HATU (or HCTU) | Synthesis Grade | Standard Vendor | Coupling reagent for amide bond formation. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Vendor | Reagent for final cleavage and side-chain deprotection. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Vendor | Scavenger to trap reactive cations during cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard Vendor | Scavenger, particularly for peptides containing Trp or Met. |
| Diethyl Ether (cold) | ACS Grade | Standard Vendor | For precipitation of the cleaved peptide. |
Workflow Overview
The overall workflow for synthesizing a cyclic peptide using this compound is depicted below. The process begins with anchoring the first amino acid via its side chain to facilitate subsequent head-to-tail cyclization.
Caption: Workflow for On-Resin Head-to-Tail Cyclic Peptide Synthesis.
Protocol 1: Linear Peptide Assembly
This protocol assumes a 0.1 mmol synthesis scale. All steps are performed at room temperature unless specified.
-
Resin Preparation:
-
Swell 0.1 mmol of Rink Amide resin (pre-loaded with a side-chain anchored amino acid like Fmoc-Asp-O-2-ClTrt-resin or Fmoc-Glu-O-Allyl) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Causality: Swelling the resin exposes the reactive sites for efficient synthesis. Anchoring via a side chain is essential to leave the C-terminal carboxyl group available for cyclization later.[3]
-
-
Fmoc Deprotection:
-
Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.[10]
-
Causality: The first short treatment swells the resin and begins the deprotection. The second, longer treatment ensures complete removal of the Fmoc group. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reaction.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid (including this compound) and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes.
-
Causality: HATU is a highly efficient coupling reagent that minimizes racemization, especially important for sensitive amino acids.[1] Using a slight excess of reagents drives the reaction to completion.
-
-
Washing:
-
Drain the coupling solution. Wash the resin with DMF (5x), DCM (3x), and DMF (5x).
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the linear sequence. A Kaiser test can be performed after coupling to ensure the absence of free primary amines, confirming reaction completion.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Final N-Terminal Fmoc Deprotection:
-
Once the linear sequence is complete, perform the Fmoc deprotection step (Protocol 3.3, Step 2) one last time to expose the N-terminal α-amine.
-
-
Selective C-Terminal Deprotection:
-
This step is dependent on the linker used to anchor the peptide to the resin.
-
For Allyl (Aloc/Alloc) protection: Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 2 x 20 minutes. Wash thoroughly with DCM, 0.5% DIPEA in DMF, and DMF.[3]
-
Causality: The palladium catalyst selectively cleaves the allyl ester, exposing the C-terminal carboxyl group without affecting the acid-labile side-chain protecting groups or the resin linkage.
-
-
Intramolecular Cyclization:
-
Wash the resin extensively with DMF.
-
In a separate vial, prepare a 0.1 M solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add this cyclization solution to the resin. The total volume should be large enough to ensure the resin is well-suspended, promoting an intramolecular reaction.
-
Agitate at room temperature for 4-24 hours. The reaction progress can be monitored by taking a small sample of resin, performing a cleavage, and analyzing the product by LC-MS.
-
Causality: The N-substituted piperidinyl-glycine residue is expected to pre-organize the peptide backbone into a turn-like conformation, which significantly increases the rate and yield of the intramolecular cyclization over the competing intermolecular oligomerization.[5][6] Using coupling reagents like HATU ensures efficient activation of the C-terminus for reaction with the N-terminal amine.[12]
-
Caption: On-resin head-to-tail cyclization process.
Protocol 3: Final Cleavage, Purification, and Analysis
-
Resin Washing and Drying:
-
After cyclization, wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Global Deprotection and Cleavage:
-
Prepare a cleavage cocktail. A standard and effective mixture is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v).[13] For peptides containing methionine or cysteine, Reagent K (TFA/water/phenol/thioanisole/EDT) may be more appropriate to prevent side reactions.[14]
-
CAUTION: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Causality: Strong acid (TFA) cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) simultaneously.[11][15] Scavengers like TIS and phenol are critical to quench the highly reactive carbocations generated from the protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Tyrosine.[16]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and potentially MS/MS for sequence confirmation.[2][17]
-
Conclusion
The strategic incorporation of this compound provides a powerful tool for the efficient synthesis of head-to-tail cyclic peptides. The rigid piperidine scaffold serves to pre-organize the linear peptide precursor, facilitating a high-yield intramolecular cyclization on the solid support. The orthogonal Fmoc/Boc protection scheme is central to the success of this strategy, allowing for controlled, stepwise synthesis and cyclization. The detailed protocols provided in this note offer a validated framework for researchers in drug discovery and peptide chemistry to access these therapeutically promising molecules with greater efficiency and purity.
References
-
Biotage. (n.d.). Evaluation of on-resin head-to-tail cyclization protocols of peptides using automated peptide synthesizers. Retrieved from Biotage website.[3]
-
BenchChem. (2025). A Researcher's Guide to Side-Chain Protecting Group Cleavage Efficiency in Fmoc Solid-Phase Peptide Synthesis. Retrieved from BenchChem website.[11]
-
BenchChem. (2025). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Retrieved from BenchChem website.[1]
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from BOC Sciences website.[]
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep website.[18]
-
Creative Peptides. (n.d.). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. Retrieved from Creative Peptides website.[12]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Referenced in 13]
-
Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(36), 6783-6785.[19]
-
Melnyk, O., et al. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science, 6(9), 5096-5101.[20]
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from NCBI website.[21]
-
Newberger, R. W., & Gu, F. (n.d.). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv.[6]
-
Palasek, S. A., et al. (2007). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Peptide Science, 13(3), 143-147.[22]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from ResearchGate.[14]
-
ResearchGate. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Retrieved from ResearchGate.[4]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from Shimadzu website.[17]
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from Thermo Fisher Scientific website.[16]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from UCI Chemistry website.[23]
-
Various Authors. (n.d.). AAPPTec Website. Retrieved from AAPPTec.[9][13]
-
Various Authors. (n.d.). Influence of glycine residues on peptide conformation in membrane environments. International Journal of Peptide and Protein Research, 40(3-4), 243-248.[24]
-
Various Authors. (n.d.). Influence of Aza-Glycine Substitution on the Internalization of Penetratin. Molecules, 29(7), 1563.[25]
-
Various Authors. (n.d.). The Use of Tin(IV) Chloride for Mild and Selective Boc Deprotection on TFA Cleavable Rink-Amide MBHA Resin. Synthesis, 2002(12), 1669-1672.[26]
-
Various Authors. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from YMC website.[2]
-
White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16.[27]
-
Zhang, W., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.[28]
Sources
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. shimadzu.com [shimadzu.com]
- 18. chempep.com [chempep.com]
- 19. researchgate.net [researchgate.net]
- 20. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.uci.edu [chem.uci.edu]
- 24. Influence of glycine residues on peptide conformation in membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 27. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Use of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Advanced Bioconjugates
In the evolving landscape of targeted therapeutics and sophisticated biomolecular tools, the strategic choice of chemical linkers is paramount. Fmoc-N-(1-Boc-piperidin-4-yl)-glycine has emerged as a critical building block for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring two orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group—offers exceptional versatility and control in multi-step synthetic strategies.[1][2]
This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging this compound in bioconjugation workflows. We will delve into the causality behind experimental choices, from its incorporation into a peptide backbone via solid-phase peptide synthesis (SPPS) to the selective deprotection and subsequent functionalization of the piperidine moiety.
The Chemical Rationale: Orthogonal Protection as the Key to Selectivity
The power of this compound lies in the orthogonal nature of its two protecting groups.[1] "Orthogonality" in this context means that each protecting group can be removed under specific conditions without affecting the other.[1] This allows for a stepwise approach to synthesis and conjugation:
-
Fmoc Group: Protects the α-amine of the glycine residue. It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This enables its use in standard Fmoc-based SPPS.
-
Boc Group: Protects the nitrogen of the piperidine ring. It is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4][5]
This differential stability is the cornerstone of its utility, allowing for the assembly of a peptide chain, followed by the specific unmasking of the piperidine nitrogen for the attachment of a payload or another molecular entity.
Core Applications in Bioconjugate Development
The piperidine ring is not merely a passive spacer. Its inclusion in a linker can impart desirable physicochemical properties to the final bioconjugate, such as:
-
Improved Solubility: The basic nitrogen of the piperidine can be protonated at physiological pH, potentially enhancing the aqueous solubility of hydrophobic payloads.[6]
-
Enhanced Stability: The rigid, cyclic structure of piperidine can contribute to the metabolic stability of the linker by shielding it from enzymatic degradation.[6]
-
Conformational Rigidity: The defined geometry of the piperidine ring can help to control the spatial orientation between the biomolecule and the conjugated payload, which can be crucial for biological activity.[6]
These properties make this building block particularly valuable in the development of:
-
Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[7][8][9]
-
PROTACs: Which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6]
-
Peptide-Drug Conjugates: For improving the pharmacokinetic profile of peptide-based therapeutics.
-
Fluorescently Labeled Probes: For use in diagnostic and imaging applications.
Experimental Workflows and Protocols
The use of this compound in bioconjugation can be broadly divided into three key phases:
-
Incorporation into a Peptide Backbone via Fmoc-SPPS.
-
Cleavage from the Solid Support and Global Deprotection.
-
Selective Boc Deprotection and Bioconjugation in Solution.
The following diagram illustrates the overall workflow:
Caption: Overall workflow for bioconjugation using this compound.
Protocol 1: Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1.1. Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Solid-phase synthesis vessel
1.2. Pre-activation of the Amino Acid:
The carboxylic acid of the incoming amino acid must be activated to form a reactive ester, facilitating nucleophilic attack by the peptide's N-terminal amine. HATU is a highly efficient coupling reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids.[10][11][12]
Caption: Simplified mechanism of HATU-mediated carboxylic acid activation.
Procedure:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
1.3. Coupling Reaction:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using a standard protocol (e.g., 20% piperidine in DMF for 10-20 minutes).[2][3]
-
Wash the deprotected peptide-resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Add the pre-activated amino acid solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.[2] A negative test (beads remain colorless) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times) before proceeding to the next Fmoc deprotection and coupling cycle.
| Parameter | Recommended Value | Rationale |
| Amino Acid Equivalents | 3-5 eq | Drives the reaction to completion. |
| Coupling Reagent (HATU) | 2.9-4.9 eq | Slightly less than the amino acid to avoid side reactions. |
| Base (DIPEA) | 6-10 eq | Neutralizes the protonated amine and facilitates activation. |
| Coupling Time | 1-4 hours | Sterically hindered amino acids may require longer coupling times.[13] |
| Solvent | DMF or NMP | Good solvating properties for both reagents and the peptide-resin. |
Protocol 2: Cleavage from Resin and Deprotection
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. The Boc group on the piperidine ring will also be removed during this step.
2.1. Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (e.g., Reagent K or a simpler TFA-based cocktail)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
2.2. Cleavage Cocktail Selection:
The choice of cleavage cocktail depends on the amino acids present in the peptide sequence. Reactive carbocations are generated during cleavage and can modify sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are added to the TFA to trap these reactive species.[14]
| Cleavage Cocktail Component | Purpose |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage of the linker and removal of acid-labile protecting groups (including Boc).[4][5] |
| Triisopropylsilane (TIPS) | Reduces oxidized methionine and scavenges carbocations. |
| Water | Scavenger, particularly for Trp residues. |
| 1,2-Ethanedithiol (EDT) | Scavenger for Cys residues. |
| Phenol | Scavenger for Tyr and Trp residues. |
Recommended Cocktail: For most peptides, a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) is sufficient. If the peptide contains multiple sensitive residues, a more comprehensive cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5) may be necessary.[14]
2.3. Cleavage Procedure:
-
Ensure the final N-terminal Fmoc group has been removed.
-
Wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the slurry at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum and purify by reverse-phase HPLC.
Protocol 3: Bioconjugation to the Piperidine Nitrogen
This protocol describes the conjugation of a payload (e.g., a small molecule drug or fluorescent dye with a carboxylic acid handle) to the secondary amine of the piperidine linker on the purified peptide.
3.1. Materials:
-
Purified peptide containing the deprotected piperidine-glycine linker
-
Payload with a carboxylic acid group (Payload-COOH)
-
Activation Reagent: HATU
-
Base: DIPEA
-
Solvent: Anhydrous DMF or DMSO
-
Purification system: Preparative HPLC
3.2. Rationale:
Similar to peptide coupling, the carboxylic acid on the payload must be activated to facilitate amide bond formation with the secondary amine of the piperidine. HATU is an excellent choice for this solution-phase coupling due to its high efficiency and low rate of racemization.[10][11][12]
3.3. Conjugation Procedure:
-
Reactant Preparation: Dissolve the purified peptide (1.0 equivalent) in anhydrous DMF. In a separate vial, dissolve the payload (Payload-COOH, 1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equivalents) to the payload/HATU mixture and stir at room temperature for 15-30 minutes to pre-activate the payload's carboxylic acid.[15]
-
Conjugation: Add the activated payload solution to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting peptide is consumed (typically 4-12 hours).
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent system (e.g., Water/Acetonitrile with 0.1% TFA).
-
Purify the final bioconjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
| Parameter | Recommended Value | Rationale |
| Payload Equivalents | 1.1 - 1.5 eq | A slight excess drives the conjugation to completion. |
| HATU Equivalents | 1.1 - 1.5 eq | To ensure efficient activation of the payload. |
| DIPEA Equivalents | 2.0 - 3.0 eq | To deprotonate the carboxylic acid and neutralize any acidic species. |
| Reaction Time | 4-18 hours | Monitor by LC-MS for completion to avoid degradation. |
| Solvent | Anhydrous DMF or DMSO | Ensures all reactants are fully dissolved. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling in SPPS | Peptide aggregation; Steric hindrance. | Switch to a more effective coupling reagent like HATU; Increase coupling time and temperature; Use a more polar solvent like NMP.[13] |
| Low Yield After Cleavage | Incomplete cleavage from the resin; Peptide is soluble in ether. | Increase cleavage time; Use a more potent cleavage cocktail; Concentrate the TFA to a smaller volume before precipitating in ether.[16] |
| Side Products During Cleavage | Inadequate scavenging of carbocations. | Use a cleavage cocktail with appropriate scavengers for the amino acids in your sequence (e.g., add EDT for Cys, use Trp(Boc) protection).[14] |
| Incomplete Bioconjugation | Inefficient activation of the payload; Degradation of reagents. | Use fresh, high-quality HATU and anhydrous solvents; Increase the equivalents of the payload and coupling reagents.[15] |
Conclusion
This compound stands as a testament to the power of strategic chemical design in advancing bioconjugation technologies. Its orthogonal protecting groups provide researchers with a robust and flexible platform for the precise construction of complex, multi-component biomolecules. By understanding the underlying chemical principles and adhering to optimized protocols, scientists and drug developers can effectively harness the capabilities of this versatile linker to create next-generation therapeutics and research tools with enhanced properties and performance.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2025). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. (2025). ChemMedChem. Retrieved January 7, 2026, from [Link]
-
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). Molecules. Retrieved January 7, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved January 7, 2026, from [Link]
-
Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. (n.d.). Beacon Targeted Therapies. Retrieved January 7, 2026, from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. (n.d.). RCS Research Chemistry Services. Retrieved January 7, 2026, from [Link]
-
A cleavage cocktail for methionine-containing peptides. (1998). Journal of Peptide Research. Retrieved January 7, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). Journal of the Mexican Chemical Society. Retrieved January 7, 2026, from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved January 7, 2026, from [Link]
-
Spps and side reactions in peptide synthesis. (2018). SlideShare. Retrieved January 7, 2026, from [Link]
-
SUPPORTING INFORMATION. (2010). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2020). International Journal of Molecular Sciences. Retrieved January 7, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Resolution Analytical HPLC Strategies for Peptides Incorporating N-(1-Boc-piperidin-4-yl)-glycine
Abstract
This application note provides a comprehensive guide to developing robust and reliable analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing the sterically hindered and hydrophobic non-natural amino acid, N-(1-Boc-piperidin-4-yl)-glycine. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the piperidine ring introduces significant challenges to achieving optimal chromatographic separation. We will explore the underlying principles of peptide chromatography, detail systematic method development approaches, and provide validated, step-by-step protocols for both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) as orthogonal techniques. The causality behind experimental choices, troubleshooting guidance, and the integration of mass spectrometry for comprehensive characterization are also discussed.
Introduction: The Analytical Challenge
The incorporation of synthetic amino acids like N-(1-Boc-piperidin-4-yl)-glycine into peptide sequences is a key strategy in modern drug discovery to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. However, the unique physicochemical properties of this moiety, particularly the bulky and hydrophobic Boc group, can significantly impact the peptide's chromatographic behavior.[1] This often leads to poor peak shape, insufficient resolution from closely related impurities, and challenges in method reproducibility.[1]
Effective analytical methods are paramount for ensuring the purity, identity, and quality of these synthetic peptides throughout the development and manufacturing process.[2][3][4] This guide, grounded in established chromatographic principles, offers a systematic approach to developing and optimizing HPLC methods tailored to this specific class of modified peptides.
Foundational Principles of Peptide Separation
The Influence of N-(1-Boc-piperidin-4-yl)-glycine on Retention
The N-(1-Boc-piperidin-4-yl)-glycine residue introduces several key characteristics that dictate its behavior in HPLC:
-
Increased Hydrophobicity: The Boc group is highly non-polar, significantly increasing the overall hydrophobicity of the peptide. This leads to stronger retention in Reversed-Phase HPLC.[1]
-
Steric Hindrance: The bulky nature of the entire substituent can affect the peptide's interaction with the stationary phase, potentially influencing selectivity.
-
Secondary Interactions: The piperidine ring, although protected, may still participate in secondary interactions with residual silanols on silica-based columns, which can lead to peak tailing.
Understanding these properties is the first step in rational method development.
The Role of the Mobile Phase
The mobile phase in peptide RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), most commonly acetonitrile.[5][6] Ion-pairing agents are crucial for achieving sharp, symmetrical peaks.[7][8]
-
Trifluoroacetic Acid (TFA): The most common ion-pairing agent, TFA forms a neutral ion-pair with positively charged residues on the peptide, enhancing hydrophobicity and improving peak shape.[7][9] However, TFA can cause ion suppression in mass spectrometry.[10]
-
Formic Acid (FA): A preferred alternative for LC-MS applications due to its volatility and reduced ion suppression effects.[1][10] However, it is a weaker ion-pairing agent and may result in broader peaks compared to TFA.[10]
The choice and concentration of the ion-pairing agent are critical parameters for optimization.
Strategic Method Development Workflow
A systematic approach to method development is essential for efficiency and robustness.[5][11] The following workflow is recommended for peptides containing N-(1-Boc-piperidin-4-yl)-glycine.
Caption: Systematic workflow for HPLC method development.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
RP-HPLC is the workhorse for peptide analysis due to its high resolving power for a wide range of hydrophobicities.[3][12] This protocol is designed as a starting point for a peptide containing N-(1-Boc-piperidin-4-yl)-glycine.
Rationale for Experimental Choices
-
Column: A wide-pore (300Å) C18 column is chosen to accommodate the size of the peptide and allow full interaction with the stationary phase.[6][13] The C18 phase provides strong hydrophobic retention, which is necessary due to the Boc group.
-
Mobile Phase: A TFA-based mobile phase is selected for initial development to ensure sharp peaks and good resolution.[14] A shallow gradient is employed as this typically improves the separation of closely related peptide impurities.[5]
-
Temperature: Elevated column temperature (e.g., 40°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[15]
Detailed Experimental Protocol
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized peptide in HPLC-grade water or a weak acidic buffer (e.g., 0.1% TFA in water) to a final concentration of approximately 1 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
HPLC System & Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1]
-
Gradient Program:
Time (min) % B 0.0 10 30.0 70 31.0 95 33.0 95 33.1 10 | 38.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[15]
-
Detection: UV absorbance at 214 nm (for the peptide backbone).[1]
-
Injection Volume: 10 µL.
Expected Results & Optimization
This method should provide good retention of the peptide due to the hydrophobic Boc-piperidyl-glycine moiety. The primary peptide peak should be well-resolved from most process-related impurities.
Table 1: Example Data for RP-HPLC Optimization
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |
| Gradient Slope | 2.0% B/min | 1.5% B/min | To improve resolution of closely eluting impurities.[11] |
| Temperature | 40 °C | 50 °C | To sharpen peaks and potentially alter selectivity.[15] |
| Ion-Pairing | 0.1% TFA | 0.05% TFA in FA | To improve MS compatibility while maintaining peak shape. |
| Retention Time | 15.2 min | 18.5 min | - |
| Resolution (Critical Pair) | 1.4 | 1.9 | - |
| Tailing Factor | 1.3 | 1.1 | - |
Protocol 2: HILIC for Orthogonal Selectivity
For peptides that are either too hydrophilic for good retention in RP-HPLC or for resolving co-eluting impurities, HILIC offers an excellent orthogonal separation mechanism.[16][17] HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained.[18][19]
Rationale for Experimental Choices
-
Column: An amide-bonded stationary phase is chosen as it provides excellent retention for polar analytes like peptides.[17]
-
Mobile Phase: A high concentration of organic solvent (acetonitrile) is used to promote the partitioning of polar analytes into the water-enriched layer on the stationary phase surface.[18] A volatile buffer like ammonium formate is used to ensure MS compatibility.[16]
Detailed Experimental Protocol
Sample Preparation:
-
Dissolve the peptide sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 90% acetonitrile / 10% water with buffer) to a concentration of 1 mg/mL. Note: Dissolving the sample in a high aqueous solvent can lead to poor peak shape.
-
Vortex and filter as described in the RP-HPLC protocol.
HPLC System & Conditions:
-
System: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient Program:
Time (min) % B 0.0 0 15.0 50 16.0 100 18.0 100 18.1 0 | 22.0 | 0 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 214 nm and/or Mass Spectrometry.
-
Injection Volume: 2 µL.
Mass Spectrometry Integration
For unambiguous peak identification and impurity characterization, coupling the HPLC system to a mass spectrometer is essential.[3][4]
Caption: Typical LC-MS workflow for peptide analysis.
When using MS detection, it is crucial to use volatile mobile phase modifiers like formic acid or ammonium formate to avoid source contamination and signal suppression.[10]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Secondary interactions with silanols- Poor sample solubility- High extra-column volume | - Increase ion-pairing agent concentration (e.g., TFA).[20]- Ensure sample is dissolved in the mobile phase.[20]- Use smaller ID tubing and a properly configured detector cell. |
| Peak Tailing | - Silanol interactions (especially with basic residues)- Column overload | - Use a highly end-capped, high-purity silica column.[13]- Lower the sample mass injected onto the column.[20] |
| Poor Resolution | - Inappropriate gradient slope- Insufficient column efficiency | - Decrease the gradient slope (%B/min).[11]- Use a longer column or a column with smaller particles.[11] |
| Carryover | - Strong adsorption of the peptide to system components | - Implement aggressive needle washes with a high percentage of organic solvent, possibly with acid/base modifiers. |
Conclusion
The analysis of peptides containing N-(1-Boc-piperidin-4-yl)-glycine requires a tailored and systematic approach to HPLC method development. The inherent hydrophobicity of the Boc group makes Reversed-Phase HPLC the primary analytical technique. By carefully selecting a wide-pore C18 column and optimizing the gradient and mobile phase composition, high-resolution separations can be achieved. For orthogonal separations or analysis of related polar impurities, HILIC provides an invaluable complementary tool. The protocols and strategies outlined in this application note serve as a robust starting point for researchers, scientists, and drug development professionals, enabling the accurate and reliable characterization of this important class of modified peptides.
References
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Online].
- HILIC Analysis for Polar Modifications of Proteins and Peptides. HALO Columns. [Online].
- HILIC Analysis for Polar Modifications of Proteins and Peptides. HALO® Columns for Chromatography Separations. [Online].
- A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Benchchem. [Online].
- An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. NIH. [Online].
- Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. [Online].
- Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. [Online].
- The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. [Online].
- HILIC Analysis for Polar Modifications of Proteins and Peptides. MAC-MOD Analytical. [Online].
- Peptide Isolation – Method Development Considerations. Waters Corporation. [Online].
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Online].
- Troubleshooting Adsorbed Contaminants on HPLC Columns. Separation Science. [Online].
- How to choose an ion pairing agent to improve your peptide purification. Biotage. [Online].
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Online].
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Peptides.org. [Online].
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH. Benchchem. [Online].
- HPLC and mass spectrometry troubleshooting for Z-D-His-OH peptides. Benchchem. [Online].
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. LinkedIn. [Online].
- The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Online].
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Online].
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Online].
- Synthetic Peptide Analyzed with HPLC - AppNote. MicroSolv. [Online].
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Online].
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Online].
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Online].
- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. [Online].
- Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Online].
- Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent. [Online].
- Analytical HPLC of Peptides. ResearchGate. [Online].
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin City University. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. hplc.eu [hplc.eu]
- 14. Peptide Synthetic, Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. halocolumns.com [halocolumns.com]
- 17. waters.com [waters.com]
- 18. An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mac-mod.com [mac-mod.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Manual vs. automated synthesis of peptides with constrained amino acids
Application Note & Protocol
Topic: A Comparative Guide to Manual and Automated Synthesis of Peptides with Constrained Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of constrained amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, receptor affinity, and oral bioavailability.[1] However, these non-canonical residues, characterized by N-methylation, α,α-disubstitution, or other conformational locks, introduce significant steric challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[2] This guide provides a detailed comparison of manual and automated SPPS approaches for synthesizing these complex peptides. We delve into the mechanistic rationale behind protocol choices, offer validated, step-by-step methodologies for both techniques, and present a decision-making framework to help researchers select the optimal synthesis strategy for their specific project goals, whether they prioritize flexibility and nuanced problem-solving or throughput and reproducibility.
The Foundational Challenge: Steric Hindrance in Constrained Peptide Synthesis
The primary obstacle in synthesizing peptides with constrained amino acids is steric hindrance. Unlike standard proteinogenic amino acids, constrained residues feature bulky side chains or backbone modifications that physically obstruct the electrophilic carbonyl carbon from the approaching nucleophilic amine of the incoming amino acid.
-
N-Alkylated Amino Acids (e.g., N-Methyl-Alanine): The presence of a methyl group on the backbone nitrogen transforms the nucleophile from a primary to a secondary amine. This seemingly small change dramatically increases the steric bulk around the nitrogen, impeding the formation of the transition state required for peptide bond formation.[2] This effect is magnified when attempting to couple two consecutive N-methylated residues, often leading to incomplete reactions and deletion sequences.[2]
-
α,α-Disubstituted Amino Acids (e.g., Aib - Aminoisobutyric Acid): The presence of two substituents on the alpha-carbon creates a neo-pentyl-like environment that severely hinders both the incoming and outgoing groups during the coupling reaction. Traditional coupling reagents are often insufficient to overcome this barrier.[3]
These challenges necessitate optimized protocols, including the use of more potent coupling reagents, modified reaction conditions (such as elevated temperatures), and rigorous monitoring to ensure reactions proceed to completion.[4][5]
Manual Peptide Synthesis: The Artisan's Approach for Maximum Control
Manual SPPS offers unparalleled flexibility, allowing a skilled chemist to adapt the synthesis strategy in real-time. This is particularly advantageous when developing protocols for novel or exceptionally difficult constrained peptides.
Advantages:
-
Flexibility: Conditions can be modified on-the-fly. If a coupling reaction is sluggish (as indicated by a monitoring test), the chemist can immediately extend the reaction time, add more reagents, or switch to a more potent coupling activator.[6]
-
Troubleshooting: It is easier to isolate and identify the source of a problem (e.g., poor resin swelling, reagent degradation) when each step is performed manually.
-
Cost-Effectiveness for R&D: For synthesizing a small number of unique peptides, the initial capital investment is negligible compared to an automated synthesizer.
Disadvantages:
-
Labor-Intensive: Requires constant operator attention and is not suitable for producing libraries of peptides.
-
Lower Throughput: Synthesizing multiple peptides simultaneously is challenging and prone to error.
-
Operator-Dependent Variability: Results can vary between different chemists, potentially impacting reproducibility.[7]
Detailed Protocol: Manual SPPS of a Model Peptide (Ac-Tyr(tBu)-Gly-N-Me-Ala-Phe-NH₂) on Rink Amide Resin
This protocol details the synthesis of a tetrapeptide containing the sterically hindered N-methylated alanine residue.
Materials:
-
Resin: Rink Amide AM Resin (0.5 mmol/g substitution)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine
-
Amino Acids: Fmoc-Phe-OH, Fmoc-N-Me-Ala-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Reagents:
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly recommended for hindered couplings due to the formation of a highly reactive OAt-ester.[8][9]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Capping: Acetic Anhydride, DIEA in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
-
Monitoring: Bromophenol Blue solution in DMF. (The standard Ninhydrin (Kaiser) test will not work for the secondary amine of N-methyl alanine).[10]
Methodology:
-
Resin Preparation (Swelling):
-
Place 200 mg of Rink Amide resin (0.1 mmol scale) into a fritted reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.
-
-
Fmoc Deprotection (Cycle 1 - Resin):
-
Add 3 mL of 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain.
-
Add another 3 mL of 20% piperidine/DMF. Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Phe-OH (1st Amino Acid):
-
In a separate vial, pre-activate the amino acid: dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) in 2 mL of DMF. Let stand for 5 minutes.
-
Add the activation solution to the resin. Agitate at room temperature for 1 hour.
-
Drain the vessel and wash the resin with DMF (3 x 5 mL).
-
Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete coupling.
-
-
Fmoc Deprotection (Cycle 2):
-
Repeat Step 2 to remove the Fmoc group from Phenylalanine.
-
-
Coupling of Fmoc-N-Me-Ala-OH (The Hindered Step):
-
This is the critical step. In a separate vial, pre-activate: dissolve Fmoc-N-Me-Ala-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIEA (8 eq, 0.8 mmol) in 2 mL of DMF.
-
Add the activation solution to the resin. Agitate at room temperature for at least 4 hours (extended time is crucial for hindered couplings).
-
Drain and wash with DMF (3 x 5 mL).
-
Self-Validation: Perform a Bromophenol Blue test .[10] Take a small sample of beads, wash with methanol, and add the test solution. Yellow beads indicate a complete reaction. Blue or green beads indicate unreacted secondary amine, requiring a recoupling (repeat step 5).
-
-
Subsequent Cycles (Glycine and Tyrosine):
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for Fmoc-Gly-OH and Fmoc-Tyr(tBu)-OH. Standard 1-hour coupling times are typically sufficient for these non-hindered residues. Always validate with a Kaiser test after each coupling.
-
-
N-Terminal Acetylation (Capping):
-
After the final Fmoc deprotection, wash the resin.
-
Add a solution of Acetic Anhydride (10 eq) and DIEA (10 eq) in 3 mL DMF. Agitate for 30 minutes.
-
Drain and wash thoroughly with DMF and DCM. Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dry resin in a fume hood.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (40 mL).
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Analyze the crude product via HPLC and Mass Spectrometry (MS) to confirm identity and purity. Purify using preparative HPLC.
-
Automated Peptide Synthesis: The Power of Reproducibility and Throughput
Automated synthesizers, particularly those equipped with microwave heating, have revolutionized peptide synthesis.[11] They offer unparalleled reproducibility and are the method of choice for synthesizing multiple peptides or for routine production.
Advantages:
-
High Throughput & Reproducibility: Automated systems can synthesize multiple peptides simultaneously with minimal deviation between runs.[12]
-
Reduced Operator Time: Once programmed, the synthesizer can run unattended, freeing up researcher time.[7]
-
Efficiency for Difficult Sequences: Microwave-assisted SPPS (MA-SPPS) can dramatically accelerate both coupling and deprotection steps, often improving the purity of difficult sequences by overcoming kinetic barriers.[13][14]
Disadvantages:
-
High Initial Cost: The capital investment for an automated synthesizer is significant.
-
Reduced Flexibility: Modifying a protocol mid-run is generally not possible. A failed synthesis due to an incorrect parameter often results in complete loss of the material.
-
Requires Pre-Optimization: The success of an automated run depends on a well-optimized protocol. Significant method development may be required before committing to an automated campaign.
Protocol: Automated Microwave-Assisted SPPS of Ac-Tyr(tBu)-Gly-N-Me-Ala-Phe-NH₂
This protocol assumes the use of a microwave peptide synthesizer (e.g., CEM Liberty Blue™).
Setup and Programming:
-
Reagent Preparation:
-
Prepare stock solutions of all Fmoc-amino acids (0.2 M in DMF).
-
Prepare bottles with activator (e.g., 0.5 M HATU in DMF), base (e.g., 2 M DIEA in NMP), and deprotection solution (20% piperidine in DMF).
-
Ensure all solvent and waste lines are correctly configured.
-
-
Sequence Programming:
-
Enter the peptide sequence: Tyr(tBu) - Gly - N-Me-Ala - Phe.
-
Specify the resin type, scale (0.1 mmol), and final N-terminal modification (Acetylation).
-
-
Method Creation (Defining Special Conditions):
-
Standard Coupling Method: For Gly, Phe, and Tyr, use a standard microwave method (e.g., 5 minutes at 75°C).
-
"Hindered" Coupling Method: For N-Me-Ala , create a specific method.
-
Double Coupling: Program the instrument to perform the coupling cycle twice.
-
Extended Time/Temp: Set the microwave parameters for an extended time (e.g., 10 minutes per coupling) at a higher temperature (e.g., 90°C). This provides the extra energy needed to overcome the steric barrier.[4]
-
-
Assign the "Hindered" coupling method to the N-Me-Ala residue in the sequence.
-
Deprotection Method: Use a standard microwave deprotection method (e.g., 3 minutes at 75°C).
-
Execution:
-
Loading: Place the reaction vessel with 200 mg of Rink Amide resin into the synthesizer.
-
Initiation: Start the synthesis program. The instrument will automatically perform all swelling, deprotection, coupling, and washing steps according to the programmed methods.
-
Post-Synthesis:
-
Once the run is complete, the instrument will prompt you to remove the vessel containing the fully assembled, protected peptide on resin.
-
Dry the resin under vacuum.
-
-
Cleavage and Analysis:
-
Perform the manual cleavage and workup as described in the manual protocol (Section 2, Steps 8 and 9). The cleavage process is identical regardless of the synthesis method.
-
Head-to-Head Comparison: Making the Right Choice
The decision between manual and automated synthesis depends critically on the project's goals, scale, and the maturity of the chemical process.
| Parameter | Manual Synthesis | Automated Synthesis |
| Throughput | Low (1-2 peptides at a time) | High (Up to 24+ peptides in parallel)[12] |
| Reproducibility | Operator-dependent, moderate | Excellent, low batch-to-batch variability[7] |
| Flexibility | High; can modify conditions mid-synthesis | Low; protocol is fixed once initiated |
| Operator Time | High; requires constant attention | Low; primarily "walk-away" operation |
| Initial Cost | Low (glassware and reagents) | High (instrument purchase) |
| Cost per Peptide | High for large numbers (labor) | Low for large numbers (reagent/labor efficiency) |
| Troubleshooting | Real-time, intuitive | Post-synthesis analysis required |
| Best Use Case | Novel, highly complex sequences; protocol development; small-scale R&D. | Peptide libraries; routine production; established protocols. |
Visualization of Workflows and Logic
Decision-Making Flowchart
This diagram helps guide the choice between manual and automated synthesis based on key project variables.
Caption: The SPPS cycle with the critical coupling step highlighted.
Conclusion
Both manual and automated synthesis are powerful tools for accessing peptides containing constrained amino acids. The choice is not a matter of one being definitively superior, but of aligning the method's strengths with the specific goals of the project. Manual synthesis provides the essential flexibility and hands-on control needed for fundamental research and the development of novel, challenging sequences. Automated synthesis, particularly with microwave assistance, offers the speed, reliability, and throughput required for library screening, lead optimization, and routine production. For laboratories focused on peptide-based drug discovery, proficiency in both methodologies provides a comprehensive toolkit to tackle the synthetic challenges posed by next-generation therapeutic peptides.
References
-
Yuan, C., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(14), 2370-6. [Link]
-
Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(4), 1430-1436. [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-44. [Link]
-
Yuan, C., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11, 2370-2376. [Link]
-
Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1184, 139-56. [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Aurora Biomed. (2019). Benefits of Automating Peptide Synthesis. Aurora Biomed. [Link]
-
Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis. Concept Life Sciences. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Optimized Cleavage of Peptides Containing N-(1-Boc-piperidin-4-yl)-glycine
For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: The Challenge of Complex Peptide Architectures
The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel biological activity. N-(1-Boc-piperidin-4-yl)-glycine is one such building block, introducing a constrained, cyclic secondary amine moiety. While its synthesis via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is relatively straightforward, the final cleavage and deprotection step presents unique challenges.
The acidic conditions required to remove the tert-Butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen and other acid-labile side-chain protecting groups, and to cleave the peptide from the resin, generate highly reactive carbocations. These electrophilic species can lead to a variety of side reactions, including the alkylation of sensitive natural amino acid residues like tryptophan, methionine, and cysteine.
Crucially, the deprotected piperidine nitrogen within the target peptide itself introduces a new nucleophilic site. This secondary amine is potentially susceptible to alkylation by carbocations generated during cleavage, leading to undesired, covalently modified impurities that can be difficult to separate from the target peptide. This application note provides a comprehensive, field-proven protocol for an optimized cleavage cocktail designed to ensure high-purity recovery of peptides containing the N-(1-Boc-piperidin-4-yl)-glycine residue by effectively scavenging these reactive intermediates.
The Rationale Behind the Optimized Cleavage Cocktail
Standard cleavage cocktails, often comprising Trifluoroacetic Acid (TFA), water, and a single scavenger like Triisopropylsilane (TIS), may be insufficient for complex peptides.[1] Our optimized cocktail is a multi-component system where each reagent serves a distinct and vital purpose, creating a self-validating protocol that anticipates and mitigates potential side reactions.
The cleavage process is initiated by the strong acid, TFA, which protonates and cleaves the acid-labile protecting groups, generating carbocations (e.g., the tert-butyl cation from the Boc group).[2][3]
Caption: General workflow of acid-mediated peptide cleavage and deprotection.
Core Components and Their Functions
Our recommended cleavage cocktail is formulated to provide robust protection for a wide range of sensitive residues, including the newly exposed piperidine moiety.
| Component | Function | Typical Concentration (v/v or w/v) |
| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection agent. | 94% |
| Triisopropylsilane (TIS) | Primary carbocation scavenger. | 2.5% |
| Water (H₂O) | Scavenger for t-butyl cations. | 2.5% |
| 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) | Scavenger and reducing agent. | 1.0% |
Table 1: Composition of the Optimized Cleavage Cocktail.
The Role of Scavengers: A Deeper Dive
-
Trifluoroacetic Acid (TFA): As a strong acid, TFA facilitates the protonation and subsequent cleavage of the Boc group from the piperidine nitrogen and other side-chain protecting groups (e.g., tBu, Trt).[2][3]
-
Triisopropylsilane (TIS): TIS is a highly effective scavenger of carbocations, particularly the trityl cation.[1] It acts as a hydride donor, irreversibly converting the reactive carbocations into stable, neutral alkanes.[1] This is critical for preventing the alkylation of the deprotected piperidine nitrogen and sensitive amino acid side chains.
-
Water: While TIS is an excellent general scavenger, water is particularly effective at quenching the tert-butyl cations generated from Boc and tBu group removal.[1] It acts as a nucleophile, converting the carbocation into tert-butanol.
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): These thiol-containing reagents serve a dual purpose. They are effective scavengers for t-butyl cations and also act as reducing agents, preventing the oxidation of sensitive residues like methionine and cysteine.[4] EDT is often preferred for its efficacy, though DTT can be used as a less odorous alternative.[4] The presence of a thiol scavenger is an additional safeguard against alkylation of the piperidine nitrogen.
Caption: Scavengers prevent side reactions by neutralizing carbocations.
Detailed Experimental Protocol
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales, maintaining the percentage composition of the cleavage cocktail.
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All steps involving TFA must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.
Materials
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line
-
Lyophilizer
Step-by-Step Procedure
-
Resin Preparation:
-
Ensure the peptide-resin is thoroughly washed with DCM to remove any residual DMF and dried under vacuum for at least 2 hours. Residual DMF can interfere with the cleavage efficiency.
-
-
Cleavage Cocktail Preparation:
-
In the fume hood, prepare the cleavage cocktail immediately before use. For a 0.1 mmol scale, a total volume of 2 mL is typically sufficient.
-
Combine the reagents in the following order:
-
1.88 mL of TFA (94%)
-
0.05 mL of TIS (2.5%)
-
0.05 mL of deionized water (2.5%)
-
0.02 mL of EDT (1.0%) or 20 mg of DTT
-
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A longer duration (up to 4 hours) may be necessary for peptides with multiple arginine residues protected with Pbf groups.
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture directly into a clean collection tube.
-
Wash the resin twice with a small volume (e.g., 0.5 mL) of fresh TFA to ensure complete recovery of the cleaved peptide. Combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add approximately 10 volumes of cold diethyl ether (e.g., 30 mL for 3 mL of filtrate).
-
Slowly add the TFA filtrate containing the peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA. After each wash, centrifuge and decant the supernatant.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen or argon gas, then place it under high vacuum for several hours to remove all traces of ether.
-
-
Purification and Characterization:
-
The dried crude peptide can be dissolved in an appropriate aqueous solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete cleavage. | Extend the cleavage time to 4 hours. Ensure the peptide-resin was properly dried before cleavage. |
| Peptide is partially soluble in ether. | After centrifugation, carefully collect a small aliquot of the ether supernatant, evaporate it, and check for the presence of your peptide via MS. If present, recover by evaporating the ether. | |
| Presence of Unexpected Adducts (+57, +71, etc.) | Incomplete scavenging of carbocations. | Ensure the cleavage cocktail is prepared fresh. For peptides with multiple sensitive residues, consider increasing the TIS concentration to 3-5%. |
| Alkylation of the piperidine nitrogen. | The recommended cocktail with multiple scavengers is designed to prevent this. Ensure all components are included. | |
| Oxidation of Methionine or Cysteine | Insufficient reducing agent. | Ensure EDT or DTT is included in the cocktail. Perform the cleavage under an inert atmosphere (nitrogen or argon). |
Conclusion
The successful cleavage of peptides containing N-(1-Boc-piperidin-4-yl)-glycine requires a thoughtful approach that goes beyond standard protocols. By employing a multi-component scavenger cocktail containing TFA, TIS, water, and a thiol reagent, researchers can effectively mitigate the risk of side reactions, including the potential alkylation of the deprotected piperidine nitrogen. This optimized protocol provides a robust and reliable method to obtain high-purity complex peptides, facilitating their advancement in drug discovery and development pipelines.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Góngora-Vargas, P., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 58(2), 177-184.
- European Patent Office. (2022). EP4011901A1 - Method for the fmoc group cleavage.
- Albericio, F., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7135-7147.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
- Fields, G. B. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 3-15). Academic Press.
- Fields, C. G., & Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.
- Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Chintakunta, V. K., et al. (2013). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & medicinal chemistry letters, 23(1), 1-5.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of N-Substituted Glycines (Peptoids)
Welcome to the technical support center for N-substituted glycine (peptoid) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with peptoid synthesis, particularly the issue of low coupling efficiency. Here, we provide in-depth, field-proven insights and practical solutions to help you optimize your experiments and achieve high-quality results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis of N-substituted glycines to provide a solid foundation for troubleshooting.
Q1: What is the most common and efficient method for synthesizing sequence-defined peptoids?
The most prevalent and versatile method is the solid-phase "submonomer" synthesis.[1] This approach is highly efficient and allows for the incorporation of a vast array of side chains, as it builds each N-substituted glycine monomer in a two-step cycle directly on a solid support resin.[2][3][4] This method avoids the often laborious pre-synthesis of individual N-substituted glycine monomers. The submonomer method is also compatible with standard automated peptide synthesizers, making it accessible to many laboratories.[1][5]
Q2: Can you briefly explain the two-step submonomer cycle?
Certainly. The submonomer cycle consists of two main steps performed iteratively:
-
Acylation: The secondary amine on the solid support is acylated using a haloacetic acid, most commonly bromoacetic acid.[6] This reaction is typically activated by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[2][5]
-
Displacement (Amination): The bromine is then displaced by a primary amine (the "submonomer"), which introduces the desired side chain onto the glycine backbone.[2][3][4] This nucleophilic substitution reaction is generally high-yielding.[7]
This two-step cycle is repeated for each monomer until the desired peptoid length is achieved.[3][4]
Troubleshooting Guide: Improving Low Coupling Efficiency
This guide provides solutions to specific problems you may encounter during the synthesis of N-substituted glycines.
Problem 1: Low to no product yield, especially with bulky or electron-poor amines.
Possible Cause 1: Steric Hindrance
Bulky primary amines, particularly those with alpha-branching or chiral centers, can significantly slow down the displacement reaction, leading to incomplete coupling.[2][5][8]
Solutions:
-
Increase Reaction Time and Temperature: For sterically demanding amines, extending the displacement reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[9] Elevating the temperature to 35-60°C can also provide the necessary activation energy to overcome the steric barrier.[9][10] Microwave-assisted synthesis has been shown to be particularly effective in accelerating these sluggish reactions.[11]
-
Increase Amine Concentration: Using a higher concentration of the primary amine solution (e.g., 2 M instead of 1 M) can help improve reaction kinetics for problematic displacements.[2][7]
-
Double Coupling: In cases of severe steric hindrance, performing a second bromoacetylation step after the first can ensure that any unreacted sites are acylated, followed by a second displacement step.[2][5]
Possible Cause 2: Poor Nucleophilicity of the Amine
Weakly nucleophilic amines, such as anilines (N-aryl glycines), react sluggishly in the displacement step, leading to low coupling efficiency.[12][13]
Solutions:
-
Use of Additives: For N-aryl glycines, the addition of halophilic silver salts like silver perchlorate (AgClO₄) can accelerate the displacement reaction by up to 76-fold.[13] The silver salt assists in abstracting the bromide, making the carbon more susceptible to nucleophilic attack by the electron-poor aniline.[13]
-
Alternative Solvents: If the amine has poor solubility in the standard solvent, N,N-dimethylformamide (DMF), consider using N-methyl-2-pyrrolidone (NMP), which can improve solubility and reaction efficiency.[7][14]
Problem 2: Appearance of deletion sequences in the final product.
Possible Cause: Incomplete Acylation
If the bromoacetylation step is not complete, the subsequent amine addition will not occur at that site, leading to a "deletion sequence" where a monomer is missing.
Solutions:
-
Optimize Acylation Conditions: Ensure the correct stoichiometry of bromoacetic acid to DIC is used; a molar ratio of 1:0.93 has been identified as ideal.[15]
-
Reaction Monitoring: Use a qualitative test, such as the chloranil or bromophenol blue test, to check for the presence of unreacted secondary amines after the acylation step.[10][16] If the test is positive, a second acylation step should be performed before proceeding to the displacement step.
-
Pre-activation of Bromoacetic Acid: To avoid the introduction of DIC byproducts to the resin, the bromoacetic acid can be pre-activated with DIC separately, and the resulting anhydride can be filtered and added to the reaction vessel.[10][16]
Problem 3: Unwanted side reactions with certain side chains.
Possible Cause: Reactivity of the Haloacetic Acid
Bromoacetic acid is highly reactive and can cause unwanted alkylation of certain side chains, such as those containing heterocyclic groups.[2]
Solutions:
-
Use a Less Reactive Haloacetic Acid: In cases where side-chain alkylation is a concern, chloroacetic acid can be used in place of bromoacetic acid.[2] The lower reactivity of chloroacetic acid, due to chloride being a weaker leaving group than bromide, can prevent these side reactions.[2] To compensate for the reduced reactivity, an increased amine concentration and longer incubation times may be necessary.[2]
Experimental Protocols & Data
Standard Submonomer Synthesis Protocol
This protocol outlines a general procedure for a single coupling cycle on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin (0.1 mmol scale) in DMF for at least 30 minutes.[9]
-
Fmoc-Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% 4-methylpiperidine in DMF (v/v) to remove the Fmoc group.[4]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess deprotection solution and byproducts.[9]
-
Bromoacetylation:
-
Displacement:
-
Iteration: Repeat steps 4 and 5 for each subsequent monomer to be added.
Data Summary: Troubleshooting Strategies
| Problem | Primary Amine Type | Recommended Action | Key Parameters | Citation |
| Low Coupling Efficiency | Bulky, sterically hindered (e.g., α-branched) | Increase reaction time and/or temperature | Time: 4+ hours; Temp: 35-60°C | [2][5][9] |
| Low Coupling Efficiency | Weakly nucleophilic (e.g., anilines) | Use silver salt additive (AgClO₄) | Room temperature, 1-hour reaction | [13] |
| Deletion Sequences | Any | Perform a double acylation | Repeat the bromoacetylation step | [2][5] |
| Side-chain Alkylation | Heterocyclic side chains | Use chloroacetic acid instead of bromoacetic acid | May require longer displacement times and higher amine concentration | [2] |
Visual Guides
The Submonomer Synthesis Cycle
Caption: The iterative two-step submonomer cycle for solid-phase peptoid synthesis.
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision workflow for troubleshooting low coupling efficiency in peptoid synthesis.
References
-
A Field Guide to Optimizing Peptoid Synthesis | ACS Polymers Au - ACS Publications. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Zuckermann, R. N., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-270. [Link]
-
Proulx, C., et al. (2017). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science. [Link]
-
Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. (2011). OSTI.GOV. [Link]
-
Robertson, E. J., et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments. [Link]
-
A Field Guide to Optimizing Peptoid Synthesis. (2022). PMC. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Knight, A. S., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. [Link]
-
Legrand, B., et al. (2016). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 12, 2252-2259. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. (2012). PubMed Central. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. [Link]
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. [Link]
-
Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
-
A Field Guide to Optimizing Peptoid Synthesis. (2022). ACS Publications. [Link]
-
Oligo(N-aryl glycines): A New Twist on Structured Peptoids. (2008). Journal of the American Chemical Society. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). Organic Process Research & Development. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 7, 2026, from [Link]
-
N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor... (2023). ResearchGate. [Link]
-
Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. (2018). ResearchGate. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega. [Link]
-
A: Conjugation to an N‐terminal glycine residue forming an amino... (n.d.). ResearchGate. [Link]
Sources
- 1. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. researchgate.net [researchgate.net]
Troubleshooting incomplete Fmoc deprotection with piperidine.
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances of peptide synthesis and the challenges that can arise. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding incomplete Fmoc deprotection with piperidine.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc protecting group is a critical issue in SPPS, leading to deletion sequences and challenging purifications. This section provides a systematic approach to diagnosing and resolving these issues.
Question: I suspect incomplete Fmoc deprotection. What are the initial diagnostic steps?
Answer:
Initial diagnosis relies on qualitative and quantitative methods to assess the presence of free N-terminal amines on the peptide-resin.
-
Qualitative Colorimetric Tests: These provide a rapid visual indication of deprotection efficiency.
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines. A deep blue color on the resin beads indicates successful deprotection, while a yellow or colorless result suggests the Fmoc group is still attached.[1][2] Note that N-terminal proline residues will yield a reddish-brown color.[2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative chromogenic assay for detecting primary amines.[2]
-
-
Quantitative UV-Vis Spectrophotometry: This method quantifies the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic UV absorbance around 301 nm.[1][2][3][4] By measuring the absorbance of the collected deprotection solution, you can monitor the reaction's progress and confirm its completion. Automated synthesizers often use this method to extend deprotection times automatically.[2]
Question: My Kaiser test is negative (or weak) after the standard deprotection protocol. What are the common causes and how can I resolve this?
Answer:
A negative or weak Kaiser test is a clear indicator of inefficient Fmoc removal. The underlying causes can be categorized into issues with reagents, reaction conditions, or sequence-specific difficulties.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| 1. Deprotection Reagent Issues | Piperidine can degrade over time through oxidation. An incorrect concentration will also reduce deprotection efficiency. The standard concentration is 20% (v/v) piperidine in high-purity, peptide-synthesis-grade DMF.[1][3] | - Use fresh, high-quality piperidine. - Prepare the 20% piperidine/DMF solution fresh daily. - Verify the correct preparation of the solution. |
| 2. Suboptimal Reaction Conditions | Fmoc deprotection is a chemical reaction sensitive to time and temperature. Standard protocols may be insufficient for all sequences. | - Increase Deprotection Time: Extend the standard deprotection time or perform an additional treatment.[1] - Increase Temperature: For difficult sequences, raising the temperature to 40-50°C can enhance reaction kinetics and disrupt aggregates.[1] |
| 3. Peptide Sequence-Related Issues | The growing peptide chain can introduce challenges that hinder the access of piperidine to the N-terminal Fmoc group. | - Steric Hindrance: Bulky amino acids near the N-terminus can physically block piperidine.[1][5] - Peptide Aggregation: Hydrophobic sequences can fold into secondary structures like β-sheets, preventing the reagent from penetrating the resin beads.[2][6] This is a common cause of "difficult sequences." |
| 4. Inefficient Resin Swelling | Poor swelling of the resin in the synthesis solvent (typically DMF) restricts access to the peptide chains within the polymer matrix. | - Ensure the resin is fully swollen in DMF for at least 30-60 minutes before starting the synthesis.[7][8] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Fmoc deprotection with piperidine?
A1: The removal of the Fmoc group is a base-catalyzed β-elimination reaction that occurs in two primary steps.[4]
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring system.[4]
-
β-Elimination: This creates an unstable carbanion intermediate. The molecule then undergoes elimination, which cleaves the C-O bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[4]
-
DBF Scavenging: A second molecule of piperidine acts as a nucleophile, trapping the electrophilic DBF to form a stable DBF-piperidine adduct.[4][9][10] This scavenging step is crucial to prevent the DBF from reacting with the newly freed peptide amine, which would terminate the chain.[4]
Caption: The mechanism of Fmoc deprotection and common points of failure.
Q2: Are there alternatives to the standard 20% piperidine in DMF?
A2: Yes, several alternatives are available, particularly for difficult sequences or to mitigate certain side reactions like aspartimide formation.[9][11]
| Reagent Cocktail | Solvent | Use Case & Considerations |
| 4-Methylpiperidine (4-MePip) | DMF | As effective as piperidine and not a controlled substance in many regions.[12][13] It is a commonly used, direct replacement. |
| Piperazine (PZ) | 9:1 DMF/Ethanol | A less toxic alternative. May require ethanol for solubility and is sometimes used at lower concentrations (e.g., 10% w/v).[9][14] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF or NMP | A stronger, non-nucleophilic base used for very difficult sequences. Often used in a cocktail, such as 2% DBU / 2% Piperidine.[1][8] Can reduce diketopiperazine formation.[15] |
Q3: How does the amino acid sequence affect Fmoc deprotection efficiency?
A3: The peptide sequence can profoundly impact deprotection efficiency.
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Trp, Tyr, Val) or residues adjacent to them can slow down the deprotection kinetics by physically obstructing piperidine's access to the Fmoc group.[1][4]
-
Aggregation: Repetitive or hydrophobic sequences, particularly those containing residues like Val, Leu, or Ala, are prone to forming stable secondary structures (β-sheets) on the resin.[2][6][16] This aggregation can prevent the deprotection solution from reaching the reactive sites, leading to widespread incomplete deprotection.
Q4: Can I reduce the concentration of piperidine to be more environmentally friendly?
A4: Some studies have explored using lower concentrations of piperidine. For instance, research has shown that 5% piperidine in DMF can be effective, though it may require longer reaction times to ensure complete deprotection.[5][17] However, for routine and robust synthesis, 20% piperidine remains the gold standard to ensure the reaction is driven to completion, especially for longer or more complex peptides.[5] The thorough removal of the DBF-adduct is critical, and a higher concentration of piperidine ensures it acts as an efficient scavenger.[12]
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard, widely used two-step procedure for removing the Fmoc group from a peptide-resin.[3][8]
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10-15 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.[8]
-
Initial DMF Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[14]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine/DMF to the resin. Agitate for 10-15 minutes at room temperature.[3]
-
Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[7][14]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.[8]
Protocol 2: Qualitative Monitoring with the Kaiser Test
The Kaiser test is a rapid, qualitative assay to detect free primary amines, confirming successful Fmoc deprotection.[1]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of ninhydrin in 20 ml of n-butanol.
-
Solution C: 80 g of phenol in 20 ml of n-butanol.
Procedure:
-
Take a small sample of washed peptide-resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]
-
Yellow/Colorless Beads and Solution: Negative result, indicating no free primary amines (incomplete deprotection).[1]
Protocol 3: Quantitative Monitoring by UV-Vis Spectrophotometry
This method quantifies the amount of Fmoc group cleaved by measuring the absorbance of the DBF-piperidine adduct.[4]
-
Collect Filtrate: Combine the drained solutions from both deprotection steps (Protocol 1, steps 4 and 6) into a volumetric flask of a known volume (e.g., 25 or 50 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly.[4] Further dilution may be required to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[1][4]
-
Calculate Fmoc Cleavage: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.
-
A: Measured absorbance.
-
ε: Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹).[4]
-
c: Concentration (mol/L).
-
l: Path length of the cuvette (typically 1 cm).
-
The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value should correspond to the initial loading of the resin.
References
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem.
- Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.
- A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine - Benchchem.
- Optimizing the Fmoc-Phe(4-F)-OH deprotection step to prevent side reactions - Benchchem.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Ovid.
- Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis - Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México.
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
- Incomplete Fmoc deprotection in solid-phase synthesis of peptides. - Semantic Scholar.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH.
- Application Note and Protocol: Fmoc Deprotection of PEGyl
- Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ovid.com [ovid.com]
- 12. redalyc.org [redalyc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Aggregation in Peptides with Piperidine Scaffolds
Welcome to the Technical Support Center for managing peptide aggregation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with peptide self-association, particularly during Solid-Phase Peptide Synthesis (SPPS) involving piperidine for Fmoc deprotection. Aggregation is a primary cause of reduced yield and purity, arising from intermolecular hydrogen bonding that renders growing peptide chains inaccessible. This resource provides in-depth, field-proven insights and troubleshooting protocols to overcome these common hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles of peptide aggregation during synthesis.
Q1: What is peptide aggregation in the context of SPPS, and what is the role of piperidine?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of extensive intermolecular hydrogen bonds, which leads to the creation of stable secondary structures like β-sheets.[1] Once aggregated, the N-terminus of the peptide chain becomes sterically hindered and inaccessible to reagents for subsequent coupling and deprotection steps, often leading to truncated or deleted sequences and failed synthesis.[1][2]
Piperidine is the standard reagent used to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This deprotection is a critical step in each cycle of SPPS. The mechanism proceeds via a base-catalyzed β-elimination.[3] While essential, the basic nature of piperidine can also contribute to side reactions, such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs.[2] These side reactions can introduce structural alterations that may influence the peptide's aggregation propensity.
View Diagram: Mechanism of Fmoc Deprotection by Piperidine
Caption: Workflow of the Fmoc deprotection step using piperidine in SPPS.
Q2: Which peptide sequences are most susceptible to aggregation?
A2: While predicting aggregation with absolute certainty is difficult, certain sequence characteristics significantly increase the risk.[2]
-
Hydrophobic Residues: Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly prone to aggregation.[1]
-
Hydrogen Bonding Residues: Amino acids capable of forming strong side-chain hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to self-association.[1]
-
Peptide Length: Aggregation is generally not observed before the fifth or sixth residue is coupled but becomes a significant concern for peptides longer than 10-15 amino acids.[2][4]
Q3: What are the common signs of on-resin aggregation during synthesis?
A3: Several key indicators during the synthesis process can signal that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The peptide-resin beads may appear shrunken or fail to swell properly in the synthesis solvent, which is a primary indicator of aggregation.[2][4]
-
Incomplete Reactions: A positive result from colorimetric tests like the Kaiser (ninhydrin) or TNBS test after a coupling step indicates unreacted free amines, suggesting the N-terminus is inaccessible.[1] Similarly, deprotection steps may become sluggish.
-
Physical Clumping: In severe cases, the resin may clump together, hindering proper mixing and washing.
-
Unreliable Monitoring: Standard amine tests may yield false negatives in cases of severe aggregation because the testing reagents cannot access the sterically hindered amine groups.[1]
Section 2: Troubleshooting Guide for On-Resin Aggregation
When signs of aggregation are observed, immediate action is required. This guide provides a structured workflow for troubleshooting.
Q4: My synthesis is showing signs of aggregation. What is the first-line response?
A4: The most direct approach is to modify the synthesis environment to disrupt the intermolecular hydrogen bonds causing the aggregation. This can be achieved through changes in solvents, temperature, or the use of disruptive additives.
View Diagram: Troubleshooting Workflow for Peptide Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Table 1: Comparison of Solvents and Additives for Mitigating Aggregation
| Strategy | Agent/Method | Mechanism of Action | Key Considerations |
| Solvent Exchange | N-Methyl-2-pyrrolidone (NMP) | Superior solvating properties compared to DMF, helps disrupt secondary structures.[2] | Excellent replacement for DMF in most protocols. |
| Dimethyl sulfoxide (DMSO) | Highly polar aprotic solvent, effective at breaking hydrogen bonds. | Typically used as an additive to DMF or NMP (e.g., 10-20%). | |
| Deprotection Modifier | 1,8-Diazabicycloundec-7-ene (DBU) | A stronger, non-nucleophilic base that can accelerate Fmoc removal from aggregated peptides.[1][2] | Use in low concentrations (1-2%) in the piperidine solution to avoid side reactions. |
| Chaotropic Agents | Lithium Chloride (LiCl) | Salts that disrupt the structure of water and interfere with hydrogen bonding.[2][4] | Used as a pre-wash (e.g., 0.4 M in DMF) before the coupling step. Must be thoroughly washed out.[4] |
| Physical Disruption | Sonication | Uses ultrasonic frequencies to physically break up resin clumps and aggregated chains.[2] | Apply during coupling and/or deprotection steps. |
| Microwave Energy | Increases reaction kinetics and disrupts aggregation through rapid, uniform heating.[1][2] | Requires a dedicated microwave peptide synthesizer. |
Section 3: Proactive Strategies - Designing for Success
For particularly difficult or long sequences, the most effective approach is to proactively incorporate structural modifications that prevent aggregation from occurring in the first place.
Q5: How can I modify my peptide sequence to prevent aggregation before starting the synthesis?
A5: Incorporating "kink-inducing" or backbone-protected residues at strategic intervals is a highly effective, state-of-the-art method to disrupt the formation of β-sheets.
-
Strategy 1: Utilize Pseudoproline Dipeptides: Pseudoprolines, derived from Serine or Threonine, are introduced as dipeptides (e.g., Fmoc-Phe-Thr(ψMe,Me pro)-OH). They constrain the peptide backbone into a non-extended conformation, effectively breaking up any forming β-sheet structure.[2][5] The native Ser or Thr residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage.[6] For optimal results, pseudoprolines should be inserted approximately every 6-8 residues, especially before a hydrophobic cluster.[5]
-
Strategy 2: Incorporate Backbone Protection: Attaching a temporary protecting group to the backbone amide nitrogen physically prevents hydrogen bond formation. The most common groups are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[2] These can be introduced as individual amino acids or, more conveniently, as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[6] These groups are also removed during the final TFA cleavage.[6]
Section 4: Analytical Characterization of Aggregates
Properly characterizing the nature and extent of aggregation is crucial for quality control and formulation development.
Q6: Which analytical techniques are best for detecting and quantifying peptide aggregates?
A6: No single technique can cover the entire size range of possible aggregates, so a combination of methods is necessary for a comprehensive analysis.[7]
Table 2: Overview of Key Analytical Techniques for Aggregation
| Technique | Abbreviation | Information Provided | Best For |
| Size-Exclusion Chromatography | SEC | Separates molecules based on hydrodynamic radius, allowing for the quantification of monomers, dimers, and soluble oligomers.[8][9] | Quantifying soluble, non-covalent aggregates. A cornerstone of purity analysis. |
| Dynamic Light Scattering | DLS | Measures the size distribution of particles in solution by analyzing light scattering fluctuations.[7][8] | Detecting the presence of a wide range of aggregate sizes, from small oligomers to larger sub-visible particles. |
| Analytical Ultracentrifugation | AUC | Determines the sedimentation coefficient of molecules, providing information on their size, shape, and homogeneity in solution.[7] | Assessing the homogeneity of a peptide solution and identifying the presence of multiple species (monomer, dimer, etc.). |
| Fluorescence Spectroscopy | - | Uses intrinsic tryptophan fluorescence or extrinsic dyes (e.g., Thioflavin T) to detect changes in the peptide's local environment or the presence of β-sheet structures.[9][10] | Probing conformational changes and identifying fibrillar aggregates. |
| Nanoparticle Tracking Analysis | NTA | Visualizes and measures the size and concentration of individual nanoparticles by tracking their Brownian motion.[9] | Characterizing sub-visible particles in the 50-1000 nm range. |
Section 5: Key Experimental Protocols
Here we provide step-by-step methodologies for implementing some of the strategies discussed.
Protocol 1: Microwave-Assisted SPPS Coupling Cycle
This protocol is adapted for use with an automated microwave peptide synthesizer to overcome aggregation.
-
Resin Placement: Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add 20% piperidine in DMF. Apply microwave energy to reach a target temperature of 75°C and hold for 3-5 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles).
-
Coupling: Add the pre-prepared solution of Fmoc-protected amino acid (5 eq.), a coupling reagent like HCTU (5 eq.), and an activation base like DIPEA (10 eq.) in DMF.
-
Microwave Coupling: Apply microwave energy to reach 75°C and hold for 5-10 minutes.
-
Final Wash: Thoroughly wash the resin with DMF to prepare for the next cycle.[1]
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a structure-disrupting dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Yaa(ψMe,Me pro)-OH) (5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF or NMP.[1]
-
Base Addition: Add DIPEA (10 eq.) to the activation vessel and mix thoroughly.[6]
-
Coupling Reaction: Immediately add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitoring: Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[1][6]
-
Washing: Wash the resin thoroughly with DMF and proceed with the synthesis.
References
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Waters Corporation. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- APC Ltd. (2021).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
- D'Souza, A. & Dong, J. (2010).
- Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2005).
- BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
- Wang, W., Wang, Y., Chang, H., & He, H. (2014).
- Intertek. (n.d.).
- BenchChem. (2021). Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- Malm, H., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
- Al-Azzam, W., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
- Iversen, P. W., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Protein Aggregation Analysis [intertek.com]
- 8. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 9. approcess.com [approcess.com]
- 10. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in Peptide Synthesis
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for Fmoc-N-(1-Boc-piperidin-4-yl)-glycine , a unique N-substituted glycine derivative used in the synthesis of advanced peptides and peptoid-peptide hybrids. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this building block.
Section 1: Core Chemistry & Stability FAQs
This section addresses fundamental questions regarding the chemical properties and stability of the protecting groups on this compound.
Q1: What is the protective group strategy for this monomer and is it orthogonal?
A: This building block is designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and employs a fully orthogonal protection strategy.[1]
-
α-Amino Group Protection: The primary amine of the glycine is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. This group is base-labile and is selectively removed under standard SPPS conditions using a solution of piperidine in a polar aprotic solvent like DMF.[][3]
-
Side-Chain Protection: The secondary amine within the N-substituent (the piperidine ring) is protected by the Boc (tert-butyloxycarbonyl) group. This group is acid-labile and remains stable during the iterative base treatments for Fmoc removal.[1][] It is cleaved during the final step of peptide synthesis using a strong acid, typically trifluoroacetic acid (TFA).[1]
This orthogonality is crucial as it allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting group.[]
Q2: How stable is the side-chain Boc group to repeated piperidine treatments for Fmoc removal?
A: The Boc group is highly stable under the basic conditions used for Fmoc deprotection. The mechanism of Fmoc cleavage is a β-elimination reaction initiated by a base like piperidine, while Boc group cleavage requires strong acidolysis to destabilize the tert-butyl carbamate.[3][] Standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF for 5-10 minutes) will not cleave the side-chain Boc group.[5][6] Therefore, you can proceed with confidence through multiple coupling cycles without significant risk of premature Boc group loss.
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides solutions to specific experimental problems that may arise when using this compound.
Issue 1: Significant Peptide Cleavage After Coupling the Second Residue
Q: After coupling this compound as the second amino acid in my sequence, I am observing a major loss of peptide from the resin in subsequent steps. Mass analysis of the cleavage solution shows a mass corresponding to a cyclic dipeptide. What is happening?
A: You are observing Diketopiperazine (DKP) formation . This is a well-documented side reaction in SPPS, particularly when synthesizing the first dipeptide on the resin.[7]
Causality: After the Fmoc group of the second residue is removed, the newly freed N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage that anchors the C-terminal amino acid to the resin. This attack forms a stable six-membered ring (the diketopiperazine), cleaving the dipeptide from the solid support.[8][9] Sequences containing Glycine or Proline at either of the first two positions are especially susceptible to this side reaction.[9]
Click to view the DKP Formation Mechanism
Caption: Mechanism of diketopiperazine (DKP) formation and chain cleavage.
Troubleshooting & Mitigation Protocol
To suppress DKP formation, you must inhibit the intramolecular cyclization. Here are the recommended strategies:
-
Use a Sterically Hindered Resin: The most effective method is to synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin .[7] The bulky nature of the trityl linker sterically shields the ester bond, making the intramolecular attack much less favorable.
-
Immediate Coupling of the Third Residue: After deprotecting the N-terminal of the this compound, proceed immediately to the coupling of the third amino acid. Minimizing the time the free dipeptidyl-amine is present on the resin reduces the opportunity for cyclization.
-
Use a Dipeptide Building Block: If your sequence allows, coupling a pre-formed Fmoc-AA3-Pip(Boc)-Gly-OH dipeptide can bypass the vulnerable stage entirely.
Issue 2: Incomplete Coupling Reaction
Q: My Kaiser test remains positive after a standard coupling protocol for this compound. Why is this bulky monomer difficult to couple?
A: While glycine itself is the least sterically hindered amino acid, the large N-(1-Boc-piperidin-4-yl) substituent introduces significant steric bulk. This can slow down the coupling reaction compared to simpler amino acids.[10] Other factors can also contribute to incomplete coupling.
Troubleshooting Summary Table
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Steric Hindrance | The bulky piperidine ring slows the approach of the activated carboxyl group to the N-terminal amine on the resin. | 1. Double Couple: Perform the coupling reaction a second time. 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 eq.). 3. Change Coupling Reagent: Switch to a more potent activator like HATU or HCTU.[11] |
| Peptide Aggregation | The growing peptide chain on the resin folds into secondary structures, blocking the N-terminal amine from reacting.[10] | 1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting hydrogen bonds.[12] 2. Incorporate Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt aggregation. |
| Reagent Degradation | Coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA) can degrade with exposure to moisture, reducing their efficacy. | 1. Use Fresh Reagents: Prepare fresh solutions of coupling reagents and bases. 2. Verify Reagent Quality: Ensure reagents are stored properly in desiccators. |
High-Efficiency Coupling Protocol (Manual Synthesis)
This protocol utilizes HATU, a highly effective coupling reagent for hindered amino acids.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the presence of the free amine.[13]
-
Activation Solution: In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Activation: Add DIPEA (8 eq.) to the activation solution and vortex for 1 minute. The solution should change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test.[13] If the test is positive, repeat steps 2-5 (a "double couple"). If negative, proceed to the next Fmoc deprotection step.
Click to view the Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Section 3: Analytical Characterization
Accurate mass spectrometry analysis is critical for identifying products and byproducts. Use this table to identify key species in your analysis.
Table of Molecular Weights for MS Analysis
| Compound / Fragment | Description | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | The full building block. | C₂₉H₃₄N₂O₆ | 506.24 |
| -N-(1-Boc-piperidin-4-yl)-glycyl- | The residue incorporated into the peptide chain (after Fmoc removal). | C₁₄H₂₄N₂O₃ | 284.18 |
| -N-(1-H-piperidin-4-yl)-glycyl- | The residue after final TFA cleavage (Boc group removed). | C₉H₁₆N₂O | 168.13 |
| Cyclo(Pip(Boc)-Gly-AA1) | DKP byproduct. Mass depends on the first amino acid (AA1). | Varies | 267.18 + Mass(AA1) |
Note: For DKP calculation, Mass(AA1) refers to the residue mass of the C-terminal amino acid.
Section 4: References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Online]. MDPI. Available: [Link] [Accessed: Jan 06, 2026].
-
Diketopiperazine-mediated peptide formation in aqueous solution. [Online]. PubMed. Available: [Link] [Accessed: Jan 06, 2026].
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. [Online]. PMC - NIH. Available: [Link] [Accessed: Jan 06, 2026].
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. [Online]. PMC - PubMed Central. Available: [Link] [Accessed: Jan 06, 2026].
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Online]. PMC - NIH. Available: [Link] [Accessed: Jan 06, 2026].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online]. AAPPTEC. Available: [Link] [Accessed: Jan 06, 2026].
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Online]. PMC - NIH. Available: [Link] [Accessed: Jan 06, 2026].
-
Boc-Protected Amino Groups. [Online]. Organic Chemistry Portal. Available: [Link] [Accessed: Jan 06, 2026].
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Online]. Total Synthesis. Available: [Link] [Accessed: Jan 06, 2026].
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Online]. ResearchGate. Available: [Link] [Accessed: Jan 06, 2026].
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Online]. PMC - NIH. Available: [Link] [Accessed: Jan 06, 2026].
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Online]. Luxembourg Bio Technologies. Available: [Link] [Accessed: Jan 06, 2026].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Reaction Times for Coupling Sterically Hindered Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered when coupling sterically hindered amino acids. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your synthetic peptides.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
One of the most common hurdles in peptide synthesis is achieving efficient coupling with sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or those with bulky side chains.[1][2] Low coupling efficiency manifests as low yields, deletion sequences, and difficult purifications. This section provides a systematic approach to diagnosing and resolving these issues.
Issue: My standard coupling protocol is failing or resulting in low yields for a sterically hindered amino acid.
This is a frequent challenge stemming from the physical obstruction caused by the bulky nature of the amino acid, which hinders the formation of the peptide bond.[2][3] Below is a workflow to systematically troubleshoot and optimize your reaction conditions.
Caption: Troubleshooting workflow for low coupling efficiency.
Potential Cause 1: Inefficient Coupling Reagent
Explanation: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[2][3]
Solution: Transition to a more powerful in-situ activating reagent. Onium-salt-based reagents are the preferred choice.[2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive OAt or OBt active esters that can overcome the steric barrier.[2][3] HATU is often considered superior for many difficult couplings.[2][4] COMU, a newer generation uronium salt, offers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[5][6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[3][7] They are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[2]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, the in-situ generation of amino acid fluorides using reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) is a highly effective strategy.[3][5][8] The small size of the fluoride leaving group makes this approach particularly advantageous.[6]
Potential Cause 2: Insufficient Reaction Time or Temperature
Explanation: Steric hindrance dramatically slows down the reaction rate.[3] Standard coupling times may be insufficient to drive the reaction to completion.
Solution:
-
Increase Reaction Time: Extend the coupling reaction time significantly, for instance, from 1-2 hours to overnight.[3] Performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid, is also a highly effective strategy.[3][9]
-
Increase Temperature: Applying heat can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[3]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for driving difficult couplings to completion rapidly and efficiently.[1][10][11] Microwave energy heats the reaction mixture directly and uniformly, often leading to shorter reaction times and higher purities.[12][13]
Potential Cause 3: Suboptimal Solvent Choice & Peptide Aggregation
Explanation: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[3] Inadequate solvation can lead to the aggregation of peptide chains on the solid support, further obstructing the reactive sites.[2][14]
Solution:
-
Change Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[3] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]
-
Disrupt Aggregation: If aggregation is suspected, several strategies can be employed:
-
Add chaotropic salts (e.g., LiCl) to the reaction mixture.
-
Incorporate backbone-protecting groups (e.g., Dmb, Hmb) or pseudoprolines to disrupt the hydrogen bonding networks that lead to aggregation.[14]
-
Frequently Asked Questions (FAQs)
Q1: What fundamentally causes slow coupling reactions with sterically hindered amino acids?
A1: The primary cause is steric hindrance. The bulky side chains or α,α-disubstitution physically obstruct the approach of the nucleophilic amine to the activated carboxyl group.[2] This increases the activation energy of the reaction, slowing down the rate of peptide bond formation. Additionally, as the peptide chain grows, it can fold or aggregate, further blocking reactive sites.[3]
Q2: Which coupling reagents are considered the "gold standard" for sterically hindered amino acids?
A2: For most challenging couplings, HATU and COMU are highly recommended.[2][5] HATU and its phosphonium analogue PyAOP are considered among the most efficient because they form highly reactive OAt esters.[3][4] COMU provides comparable or superior efficiency to HATU but has an improved safety profile as it is based on Oxyma Pure instead of the potentially explosive HOAt.[5][6] For the most extreme cases, such as coupling two consecutive α,α-disubstituted amino acids, generating acyl fluorides with TFFH is often the most successful approach.[5]
Q3: What is racemization, and how can I minimize it during these difficult couplings?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are difficult to separate.[2] This is a significant concern, especially when using highly activated esters and elevated temperatures. To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial.[2] These additives suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates like oxazolones.[14] HOAt and Oxyma Pure are generally superior to HOBt in this regard.[2]
-
Control Base: Use a weaker tertiary base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA.[2]
-
Limit Pre-activation Time: Reduce the time the carboxylic acid is pre-activated with the coupling reagent before adding it to the amine component.
-
Optimize Temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[2]
Q4: Is it better to use a phosphonium (e.g., PyBOP) or a uronium (e.g., HBTU) salt?
A4: Both classes are highly effective. Phosphonium salts (PyBOP, PyAOP) are known for their high coupling efficiency and are generally associated with lower racemization levels.[2][7] Uronium/aminium salts (HBTU, HATU) are also very efficient, but they can react with the unprotected N-terminus of the peptide to form a guanidinyl cap, which irreversibly terminates the chain.[14] This side reaction can be avoided by pre-activating the amino acid with the coupling reagent before adding the solution to the resin.[14]
Q5: Can the protecting groups on the amino acid side chains contribute to steric hindrance?
A5: Yes, absolutely. Bulky side-chain protecting groups can significantly contribute to steric hindrance. This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases. Careful selection of protecting groups is an important consideration in the overall synthetic strategy.
Data & Protocols
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations |
| DCC/DIC | - | Low | Often inefficient for hindered couplings; can cause racemization.[3][7] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[3] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[3][6] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[3][4] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[5][6] |
| TFFH | Acyl Fluoride | Extremely High | Ideal for the most demanding couplings, especially α,α-disubstituted amino acids.[5][6] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol is a robust starting point for coupling a single sterically hindered residue.
-
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash: Wash the resin thoroughly with DMF (3x).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the next deprotection step.[3]
Caption: Workflow for the double coupling protocol.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH, 1 equivalent) and a suitable non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Monitor: Allow the reaction to proceed. Monitoring for completeness (e.g., via a Kaiser test) is crucial, as reaction times can be significantly longer. If the reaction is incomplete after several hours, consider gentle heating or allowing it to proceed overnight.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
- Perreault, S., & Török, B. (2007). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Central European Journal of Chemistry.
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Luxembourg Bio Technologies. (n.d.). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
Gammelgaard, K. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11631-7. [Link]
-
Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(4), 294-302. [Link]
-
ResearchGate. (2025). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Retrieved from [Link]
-
Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of the American Chemical Society, 125(52), 16198-207. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron, 47(2), 259-270. [Link]
-
Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Protein Chemistry, 11(2), 205-15. [Link]
-
ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Cini, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3293. [Link]
-
Asahina, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Organic Letters, 24(25), 4614-4619. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jpt.com [jpt.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
Technical Support Center: A Scientist's Guide to Preventing Racemization During Fmoc-Amino Acid Activation
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS). Here, we will delve into one of the most persistent challenges in the field: preventing racemization during the activation of Fmoc-amino acids. Our goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of racemization in the context of Fmoc-based peptide synthesis.
Q1: What is racemization in peptide synthesis, and why is it a critical issue?
A1: Racemization is the process by which a chiral amino acid loses its stereochemical integrity, converting from a single enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the target peptide and may drastically alter its three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary chemical mechanism responsible for racemization during the activation of Fmoc-amino acids?
A2: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] During the activation of the C-terminal carboxyl group of the N-Fmoc-protected amino acid, the α-proton (the hydrogen on the chiral carbon) becomes acidic. In the presence of a base, this proton can be abstracted. The resulting planar oxazolone intermediate loses its chirality. Subsequent attack by the N-terminal amine of the growing peptide chain can occur from either face of this planar ring, leading to a mixture of L- and D-amino acid incorporation.[2]
Mechanism of Oxazolone-Mediated Racemization
Caption: Oxazolone formation is the key pathway to racemization.
Q3: Are all amino acids equally susceptible to racemization?
A3: No, some amino acids are significantly more prone to racemization than others under standard SPPS conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1] The imidazole ring of histidine can act as a base to facilitate α-proton abstraction.[3] Other amino acids that can be problematic, especially with strong activation conditions or elevated temperatures, include serine (Ser) and phenylalanine (Phe).[1] Phenylglycine (Phg) is also highly susceptible due to the acidic nature of its benzylic α-proton.[4]
Q4: How do coupling reagents and additives influence the extent of racemization?
A4: The choice of coupling reagent and the use of additives are critical factors in controlling racemization.
-
Coupling Reagents: Onium salt reagents (uronium/aminium and phosphonium salts) like HBTU, HATU, and PyBOP are highly efficient but can promote racemization, particularly with extended pre-activation times in the presence of a base.[1][5] Carbodiimide reagents, such as N,N'-diisopropylcarbodiimide (DIC), are generally a safer choice for minimizing racemization when used in combination with racemization-suppressing additives.[1]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) play a crucial role.[6] They react with the initially formed highly reactive activated species to form a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby suppressing racemization.[7]
Troubleshooting Guide: Addressing Racemization in Your Experiments
This section is designed to help you diagnose and solve specific racemization issues you may encounter.
Issue 1: I'm observing significant racemization in my final peptide product. Where should I start troubleshooting?
This is a common challenge that often points to the coupling step. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Workflow for General Racemization
Caption: A systematic approach to troubleshooting racemization.
-
Step 1: Re-evaluate Your Coupling Reagent and Additive Combination.
-
Problem: Using a carbodiimide like DIC without an additive is a common cause of significant racemization.
-
Solution: Always pair carbodiimides with a racemization-suppressing additive. Comparative studies have shown that Oxyma-based additives are often superior to HOBt in preventing loss of chiral purity.[7]
-
Expert Insight: While onium salt reagents are fast, their use with racemization-prone amino acids should be approached with caution. If you must use them, minimize pre-activation time.
-
-
Step 2: Scrutinize Your Choice of Base.
-
Problem: The basicity and steric hindrance of the base used during coupling have a major impact. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, promoting racemization.[8]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, 2,4,6-collidine (TMP) is highly recommended as it has been shown to significantly reduce racemization compared to DIPEA.[9]
-
-
Step 3: Assess Your Reaction Conditions.
-
Problem: Higher temperatures and extended coupling times increase the window of opportunity for racemization to occur.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[10] If using microwave-assisted synthesis, reducing the temperature can also limit racemization, particularly for His and Cys.[11]
-
Issue 2: I'm specifically struggling with the racemization of Histidine (Fmoc-His(Trt)-OH).
Histidine is notoriously problematic due to the catalytic effect of its imidazole side chain.[3]
-
Problem: The unprotected π-nitrogen of the imidazole ring in Fmoc-His(Trt)-OH can facilitate the abstraction of the α-proton of the activated ester, leading to high levels of racemization.[3]
-
Solution 1: Protect the Imidazole π-Nitrogen. The most effective strategy is to use a histidine derivative with a protecting group on the π-nitrogen. For example, Fmoc-His(MBom)-OH has been shown to dramatically reduce epimerization compared to Fmoc-His(Trt)-OH, especially with longer pre-activation times or at elevated temperatures.[3]
-
Solution 2: Optimize Your Coupling Protocol for Fmoc-His(Trt)-OH. If you must use the Trt-protected version, the activation conditions are critical.
-
Use a phosphonium-based reagent that shows resistance to racemization. DEPBT is often recommended for coupling Fmoc-His(Trt)-OH.[5]
-
Minimize pre-activation time. An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and the resin, can be beneficial. However, this must be balanced against the risk of other side reactions, such as Nα-endcapping by DIC.[12]
-
Issue 3: My Cysteine-containing peptide shows significant diastereomeric impurities.
Cysteine racemization is highly dependent on the activation method.
-
Problem: Base-mediated activation methods, particularly with onium salt reagents (HBTU, HATU, etc.), are known to cause significant racemization of cysteine.[3] This is often exacerbated by microwave heating and pre-activation.[3]
-
Solution: Use Carbodiimide Activation under Base-Free Conditions. For coupling Fmoc-Cys(Trt)-OH, the combination of DIC with HOBt or OxymaPure is highly effective at suppressing racemization as it can be performed without the addition of an external base.[11]
Quantitative Data Summary
The choice of coupling additives and bases has a quantifiable impact on the level of racemization. The following tables summarize representative data from the literature to guide your experimental design.
Table 1: Comparative Racemization with Different Additives
| Coupling Strategy | Model Peptide Synthesis | % D-Isomer (Racemization) | Reference |
| Oxyma-based Additives | |||
| Oxyma/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 1.0% | [7] |
| Oxyma-B/DIC | H-Gly-His-Phe-NH₂ (Solid-Phase) | 1.0% | [7] |
| HOBt-based Additives | |||
| HOBt/DIC | Z-Phg-Pro-NH₂ (Solution-Phase) | 9.3% | [7] |
This data illustrates the superior performance of Oxyma-based additives in suppressing racemization compared to HOBt.
Table 2: Influence of Base on Phenylglycine (Phg) Racemization
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | (Implied lower) | [8] |
| HATU | NMM | (Implied improvement) | [8] |
| COMU | TMP | 93% | [8] |
| DEPBT | TMP | (Implied high) | [8] |
This table highlights that using a more sterically hindered base like 2,4,6-trimethylpyridine (TMP) in combination with an efficient coupling reagent like COMU can significantly reduce racemization for sensitive amino acids.
Validated Experimental Protocols
Here we provide detailed, step-by-step protocols for key procedures aimed at minimizing racemization.
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/OxymaPure
This protocol is designed for the coupling of the racemization-prone Fmoc-Cys(Trt)-OH.
-
Resin Preparation: Swell the resin-bound peptide with its free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Coupling Initiation: Add the solution from step 2 to the swelled resin.
-
Activator Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Progression: Proceed to the Fmoc-deprotection step for the next coupling cycle.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general method to quantify the percentage of the D-diastereomer in your synthesized peptide.
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a racemic standard by either intentionally racemizing a sample of the L-peptide or by synthesizing the D-diastereomer to confirm the elution order and resolution of the peaks.[13]
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., a Chiralpak® series column).
-
Mobile Phase: An isocratic or gradient system of solvents such as hexane/ethanol or acetonitrile/water, often with additives like trifluoroacetic acid (TFA). The exact conditions will need to be optimized for your specific peptide.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: 220 nm or another wavelength where the peptide has strong absorbance.[13]
-
-
Data Analysis:
-
Integrate the peak areas for the L- and D-diastereomer containing peptides.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100[13]
-
References
-
Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
- Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2022).
- Talaad, T., et al. (2018). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Journal of Peptide Science, 24(8), e3093.
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermograms showing heat flow versus temperature and time for DSC experiments with A) HOBt hydrate, B) HOAt, and C) Oxyma. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 764-773.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2056–2066.
- Liu, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 20(4), 286-293.
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Scite.ai. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 764–773.
-
American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
Sources
- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mesalabs.com [mesalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating Fmoc Deprotection: A Technical Guide to Piperidine Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a pivotal and recurring step. The choice of base for this deprotection significantly influences peptide yield, purity, and the success of the overall synthesis. While 20% piperidine in N,N-dimethylformamide (DMF) has long been the industry standard, concerns over its status as a controlled substance, potential to catalyze side reactions, and environmental impact have driven the exploration of effective alternatives.[1][2][3]
This technical support center provides a comprehensive guide to these alternative bases. It is structured in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to piperidine for Fmoc deprotection?
While highly effective, piperidine presents several challenges. It is classified as a controlled substance in many regions, requiring strict monitoring and paperwork.[1] From a chemical standpoint, its basicity can promote several undesirable side reactions, including:
-
Aspartimide Formation: This is a major side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) or asparagine (Asn) residue, forming a cyclic imide. This can lead to hard-to-separate impurities, including racemized products and the formation of β- and iso-aspartyl peptides.[4][5]
-
Diketopiperazine (DKP) Formation: Particularly problematic for sequences with N-terminal proline or glycine, this involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a significant loss of yield.[4][6]
-
Racemization: The basic conditions can cause the epimerization of optically active amino acids, especially residues like cysteine (Cys) and histidine (His).[4]
Alternatives are sought to mitigate these side reactions, improve the synthesis of "difficult" sequences, and move towards greener, more sustainable chemistry.[3][7]
Q2: What are the primary alternative bases for Fmoc removal?
Several alternatives have been investigated and successfully implemented. They can be broadly categorized as follows:
-
Piperidine Analogues: 4-Methylpiperidine (4-MP) is a widely adopted alternative that is not a controlled substance but offers nearly identical efficiency and kinetics to piperidine.[1][2]
-
Other Cyclic Secondary Amines: Piperazine and pyrrolidine have been explored. Piperazine is a milder base, which can be advantageous for sensitive sequences.[8][9] Pyrrolidine has been shown to be effective in a broader range of "green" solvents.[9]
-
Non-Nucleophilic Strong Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine.[10][11] This speed can be beneficial but also carries risks.
-
Base Cocktails: Combinations such as Piperazine/DBU have emerged as highly efficient systems. In this pairing, DBU acts as the primary deprotecting agent, while piperazine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[12][13]
-
"Green" Alternatives: Bases like 3-(diethylamino)propylamine (DEAPA) and 2-amino-2-methyl-1-propanol are being investigated as more environmentally benign options.[7][14]
Q3: How does the Fmoc deprotection mechanism work, and how do these bases affect it?
Fmoc removal proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[8][15]
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring. This is the rate-determining step.[16]
-
β-Elimination: This leads to the cleavage of the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[17]
-
DBF Scavenging: The reactive DBF molecule can undergo deleterious side reactions, such as alkylating the newly liberated amine. Secondary amines like piperidine, 4-methylpiperidine, and piperazine efficiently "trap" or "scavenge" the DBF to form a stable adduct, driving the reaction to completion.[8][11]
Strong, non-nucleophilic bases like DBU are excellent at proton abstraction (Step 1) but cannot scavenge the DBF byproduct (Step 3).[11][18] Therefore, DBU is almost always used with a nucleophilic scavenger, such as piperidine or piperazine.[10][12]
Caption: The E1cB mechanism of Fmoc deprotection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems and provides a logical workflow for their resolution.
Problem 1: Incomplete Fmoc Deprotection
-
Symptom: A negative or weak positive result from the Kaiser (ninhydrin) test, where the resin beads remain yellow or turn a faint blue.[19] This indicates the absence of free primary amines. On an automated synthesizer, UV monitoring of the deprotection solution may show a failure to return to baseline.[19]
-
Common Causes:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that physically block the base from accessing the N-terminal Fmoc group.[5] This is common in hydrophobic sequences or poly-alanine stretches.
-
Steric Hindrance: Bulky amino acids near the N-terminus, such as Threonine (Thr), can sterically hinder the approach of the base.[20]
-
-
Solutions Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. chempep.com [chempep.com]
- 18. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges of peptides containing hydrophobic residues
<Technical Support Center: Purification of Hydrophobic Peptides
Document ID: TSG-HP-01-2026
Last Updated: January 7, 2026
Introduction
Welcome to the Technical Support Center for Hydrophobic Peptide Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying peptides rich in hydrophobic residues. Peptides containing a high number of non-polar amino acids (such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan) are notoriously difficult to handle due to their poor solubility in aqueous solutions and strong tendency to aggregate.[1][2] These behaviors can lead to significant issues during purification, including low recovery, poor chromatographic resolution, and irreversible binding to stationary phases.[1]
This document provides a structured approach to troubleshooting these common problems. It is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick identification of common issues and their immediate solutions.
-
In-Depth Troubleshooting Guides: Offering detailed, step-by-step protocols and the scientific rationale behind them for resolving complex purification challenges.
Our goal is to provide you with the expertise and practical insights needed to develop robust and reproducible purification methods for your most challenging peptides.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide so difficult to dissolve?
A1: Hydrophobic peptides have a high propensity for self-association and aggregation in aqueous solutions. This is driven by the "hydrophobic effect," where non-polar residues cluster together to minimize their contact with water. This can lead to the formation of secondary structures like β-sheets, which further stabilize the aggregated state and reduce solubility.[1][3] The longer the peptide and the higher the percentage of hydrophobic residues, the more pronounced this issue becomes.[4]
Q2: My HPLC chromatogram shows a broad, tailing peak for my peptide. What's happening?
A2: Peak broadening and tailing are classic signs of suboptimal chromatographic conditions for hydrophobic peptides. The primary causes include:
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase, causing it to "stick" and elute slowly and unevenly.[5]
-
On-Column Aggregation: The peptide may be aggregating on the column itself, leading to a heterogeneous population of molecules that elute at different rates.
-
Slow Partitioning Kinetics: The strong hydrophobic interaction between the peptide and the stationary phase can slow the rate at which the peptide moves between the mobile and stationary phases, resulting in a broadened peak.[6]
Q3: I'm experiencing very low recovery of my peptide after purification. Where is it going?
A3: Low recovery is a major challenge, often stemming from the peptide's "sticky" nature.[7] Potential causes include:
-
Irreversible Adsorption: The peptide may bind so strongly to the stationary phase that the mobile phase gradient is insufficient to elute it completely.[1]
-
Precipitation: The peptide may precipitate in the sample loop, at the head of the column, or in the collection tubes if the solvent composition is not optimal.[8]
-
Nonspecific Binding (NSB): Hydrophobic peptides can adsorb to the surfaces of sample vials, tubing, and plates, leading to significant loss before the sample even reaches the column.[9][10][11]
Q4: Can I use standard mobile phase additives like 0.1% TFA for my hydrophobic peptide?
A4: While 0.1% Trifluoroacetic Acid (TFA) is a standard ion-pairing agent that improves peak shape for many peptides, it may not be sufficient for highly hydrophobic ones.[5] TFA helps by protonating acidic side chains and forming ion pairs with basic residues, which can improve interaction with the C18 column.[5][12] However, for extremely hydrophobic peptides, alternative or stronger organic modifiers and other additives are often necessary to maintain solubility and achieve good chromatography.[5] Formic acid (FA) is a weaker ion-pairing agent often used for LC-MS to avoid ion suppression but may result in poorer peak shapes compared to TFA.[12][13]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to address the most critical challenges in hydrophobic peptide purification.
Guide 1: Overcoming Poor Solubility and Aggregation
The foundational challenge for any successful purification is achieving complete and stable dissolution of the crude peptide. If the peptide is not fully solubilized, all subsequent steps will be compromised.
The Underlying Science: Peptide aggregation is primarily driven by intermolecular hydrogen bonding and hydrophobic interactions. Chaotropic agents (like Guanidine HCl or Urea) and certain organic solvents disrupt these non-covalent forces, promoting the solvation of individual peptide chains.[3][14]
This protocol provides a step-wise approach to finding an effective solvent system for your crude peptide. Always start with a small, sacrificial amount of your peptide for these tests.
Step-by-Step Methodology:
-
Initial Screening in Aqueous Acid:
-
Place a small, known amount of lyophilized peptide (e.g., 1 mg) into a low-adsorption microcentrifuge tube.
-
Add a minimal volume of 10% aqueous acetic acid or formic acid. Vortex thoroughly. These acids help by protonating the peptide, which can increase solubility.[4]
-
If the peptide does not dissolve, proceed to the next step.
-
-
Introduction of Organic Solvents:
-
To the same tube, add an organic solvent such as Acetonitrile (ACN) or Isopropanol (IPA) dropwise while vortexing. Mixtures of organic solvent and aqueous acid are often effective.[15]
-
For extremely hydrophobic peptides, neat Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) can be used to create a stock solution, which is then diluted into the initial mobile phase.[5][8] Caution: Ensure DMSO is compatible with your purification system and downstream applications.
-
-
Use of Chaotropic Agents (for highly aggregated peptides):
-
If organic solvents fail, weigh a fresh 1 mg sample.
-
Prepare a 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea solution.[14][16] These are powerful denaturants that disrupt the hydrogen bond networks responsible for aggregation.[17]
-
Dissolve the peptide in this solution. Note that these salts will elute in the void volume of a reversed-phase column.[16]
-
-
Final Preparation for Injection:
-
Once a solvent system is identified, ensure the final sample solution is filtered (0.22 µm) before injection to remove any particulates.
-
The composition of the injection solvent should be as close as possible to the initial mobile phase conditions to prevent the peptide from precipitating upon injection.[7]
-
Data Summary: Solvent Properties
| Solvent/Additive | Primary Action | Best For | Considerations |
| Formic Acid (FA) | Protonates peptide, weak ion-pairing | Peptides for LC-MS | May provide broader peaks than TFA[12] |
| TFA | Protonates peptide, strong ion-pairing | General RP-HPLC (UV detection) | Can cause ion suppression in MS[13] |
| Acetonitrile (ACN) | Disrupts hydrophobic interactions | Most peptides | Standard organic modifier |
| Isopropanol (IPA) | Stronger organic modifier than ACN | Highly hydrophobic peptides, aggregates | Higher viscosity, may require elevated temperature[5] |
| DMSO / HFIP | Very strong organic solvents | Extremely insoluble peptides | High UV absorbance, potential for oxidation |
| Guanidine HCl / Urea | Chaotropic agents, disrupt H-bonds | Severely aggregated peptides | Non-retained on RP columns, must be pure[18][19] |
Guide 2: Optimizing RP-HPLC Separation
Once the peptide is dissolved, the next challenge is to achieve a high-resolution separation. For hydrophobic peptides, this often requires moving beyond standard C18 columns and generic gradients.
The Underlying Science: In Reversed-Phase HPLC (RP-HPLC), peptides are retained based on their hydrophobicity.[20] Hydrophobic peptides interact very strongly with the stationary phase. Optimizing the separation involves fine-tuning the mobile phase composition, column chemistry, and temperature to modulate this interaction, ensuring the peptide adsorbs, separates from impurities, and then fully desorbs in a sharp peak.[21][22]
// Connections Solubility -> Column -> MobilePhase -> Gradient; Gradient -> Analyze; Analyze -> Temp [label="Poor Shape"]; Temp -> Shallow; Shallow -> Gradient [label="Re-run"]; Analyze -> Result [label="Good Shape", color="#34A853"]; } dot Caption: HPLC method development workflow for hydrophobic peptides.
-
Column Selection:
-
Start with a C4 or C8 column. While C18 is the workhorse for many peptides, its long alkyl chains create very strong hydrophobic interactions that can lead to irreversible binding of hydrophobic peptides.[6][23][24] Shorter C4 or C8 chains reduce retention, often improving peak shape and recovery.[5][6]
-
Use a column with a wide pore size (300 Å) to ensure the peptide can freely access the bonded phase.[5][21]
-
-
Mobile Phase Composition:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).
-
Consider Isopropanol (IPA): For extremely hydrophobic peptides, preparing Mobile Phase B with a mixture of ACN and IPA (e.g., 70:30 ACN:IPA) can significantly enhance peptide solubility in the mobile phase and disrupt aggregation.[5]
-
-
Temperature Control:
-
Gradient Optimization:
-
Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution point of your peptide.
-
Implement a shallow gradient around the elution point. For example, if the peptide elutes at 60% B in the scouting run, design a new gradient that runs from 45% to 75% B over 60 minutes (a gradient of 0.5% per minute). This gives the peptide more time to interact with the stationary phase, dramatically improving resolution.
-
Data Summary: Column and Temperature Effects
| Parameter | Standard Conditions | Recommended for Hydrophobic Peptides | Rationale |
| Stationary Phase | C18 | C4 or C8 | Reduces excessive retention and risk of irreversible binding.[5][6] |
| Pore Size | 100-130 Å | 300 Å | Ensures better access to the stationary phase for larger, potentially folded peptides.[5][21] |
| Temperature | Ambient (20-25°C) | Elevated (40-60°C) | Improves solubility, reduces viscosity, and enhances peak sharpness.[5][25][26] |
| Organic Modifier | Acetonitrile (ACN) | ACN, IPA, or ACN/IPA mixtures | IPA is a stronger solvent for highly hydrophobic molecules and can disrupt aggregation.[5] |
Guide 3: Maximizing Peptide Recovery
Low recovery is often a result of nonspecific binding (NSB) to surfaces. This is a critical issue for hydrophobic peptides, which readily adsorb to polypropylene and glass.[10]
The Underlying Science: NSB is driven by hydrophobic interactions between the peptide and the surface of the container.[9] This can be mitigated by choosing appropriate labware and ensuring the sample solvent composition minimizes these interactions. Storage temperature can also impact recovery, with losses often increasing at higher temperatures in standard containers.[9][10]
-
Use Low-Binding Labware: Whenever possible, use microcentrifuge tubes, vials, and collection plates specifically designed to be "low-protein-binding" or "low-adsorption". These surfaces are treated to be more hydrophilic, reducing the sites for hydrophobic interaction.
-
Optimize Sample Solvent: As established in Guide 1, ensure your peptide is fully dissolved. The presence of organic solvent (like ACN) in your sample matrix is crucial for preventing adsorption to container walls.[27]
-
Passivate the HPLC System: If you suspect carryover or loss within the HPLC system, perform a passivation wash.
-
Workflow:
-
Replace the column with a union.
-
Flush all lines with 100% Isopropanol for 30 minutes.
-
Follow with a flush of your strong mobile phase (e.g., 95% ACN with 0.1% TFA).
-
Run a blank injection with a steep gradient to confirm the system is clean. A "ghost peak" appearing where your peptide normally elutes indicates carryover from a previous run.[3]
-
-
-
Control Storage Conditions: If samples must be stored before analysis, do so at 4°C. Studies have shown that recovery of hydrophobic peptides from standard polypropylene plates decreases significantly when stored at room temperature compared to 4°C.[9][10]
References
-
Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]
-
Title: Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations Source: GenScript URL: [Link]
-
Title: Application Note #9802 Designing Purification Methods for Hydrophobic Peptides Source: Nest Group URL: [Link]
-
Title: Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides Source: Agilent URL: [Link]
-
Title: Peptide Solubilization Source: Genaxxon Bioscience URL: [Link]
-
Title: Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein Source: PubMed Central, NIH URL: [Link]
-
Title: Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins Source: PubMed Central, NIH URL: [Link]
-
Title: Which Stationary Phase Should I Chose For My Peptide Purification? Source: Biotage URL: [Link]
-
Title: FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING Source: Waters Corporation URL: [Link]
-
Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC Source: Harvard Apparatus URL: [Link]
-
Title: Picking the Perfect HPLC Column Source: Biocompare URL: [Link]
-
Title: Is the Effect of Hydrophobic Chromatography Related to Temperature? Source: Bio-Link URL: [Link]
-
Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]
-
Title: Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein Source: PubMed, NIH URL: [Link]
-
Title: HPLC Peptide Purification with C18 vs C4/C8 prep columns Source: Reddit r/CHROMATOGRAPHY URL: [Link]
-
Title: Solubility Guidelines for Peptides Source: Merck Millipore URL: [Link]
-
Title: HPLC of Peptides and Proteins Source: Humana Press URL: [Link]
-
Title: Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses Source: LCGC International URL: [Link]
-
Title: Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides Source: Waters Corporation URL: [Link]
-
Title: Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences Source: Journal of the American Chemical Society URL: [Link]
-
Title: Peptide aggregation: insights from SEC-HPLC analysis Source: ResearchGate URL: [Link]
-
Title: HPLC Purification of Peptides Source: C S Bio Co. URL: [Link]
-
Title: Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent Source: PubMed Central, NIH URL: [Link]
-
Title: How can I get a proper HPLC for hydrophobic peptide? Source: ResearchGate URL: [Link]
-
Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Grace Vydac URL: [Link]
-
Title: Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS Source: LabRulez LCMS URL: [Link]
-
Title: Comparison of Chaotropic Reagents in Peptide Mapping Workflows Source: Phenomenex URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Macherey-Nagel URL: [Link]
-
Title: Peptide Synthesis Knowledge Base Source: GenicBio URL: [Link]
-
Title: How to dissolve, handle and store synthetic peptides Source: LifeTein URL: [Link]
-
Title: FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING Source: Waters Corporation URL: [Link]
-
Title: Peptides and Proteins Source: Chemistry LibreTexts URL: [Link]
-
Title: Mobile Phase Additives for Peptide Characterization Source: Waters Blog URL: [Link]
-
Title: Effect of Mobile Phase Additive on the Numbers of Unique Peptides Identified from Digests of the 5-Protein Mixture Source: ResearchGate URL: [Link]
-
Title: Guanidine hydrochloride and urea, which one is better for protein denaturation? Source: Yacoo Science URL: [Link]
-
Title: Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography Source: PubMed Central, NIH URL: [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. nestgrp.com [nestgrp.com]
- 16. peptide.com [peptide.com]
- 17. Guanidine hydrochloride and urea,which one is better for protein denaturation? [yacooscience.com]
- 18. researchgate.net [researchgate.net]
- 19. phenomenex.com [phenomenex.com]
- 20. renyi.hu [renyi.hu]
- 21. harvardapparatus.com [harvardapparatus.com]
- 22. hplc.eu [hplc.eu]
- 23. biocompare.com [biocompare.com]
- 24. reddit.com [reddit.com]
- 25. agilent.com [agilent.com]
- 26. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
Navigating the Labyrinth of Piperidine Peptide Fragmentation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Mass Spectrometry Fragmentation of Peptides with Piperidine Rings. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deep, mechanistic understanding of the unique fragmentation behaviors these molecules exhibit. This resource is built on a foundation of scientific integrity, combining established principles with field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Introduction: The Piperidine Enigma in Peptide MS/MS
Peptides incorporating piperidine rings, either as backbone substitutions like pipecolic acid (a six-membered ring homolog of proline) or as side-chain modifications, present a unique set of challenges and opportunities in mass spectrometry-based sequencing. The inherent basicity of the piperidine nitrogen and the conformational rigidity of the ring structure significantly influence proton mobility and fragmentation pathways, often leading to spectra that defy conventional interpretation. This guide will illuminate these pathways, provide solutions to common problems, and empower you to confidently analyze these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are my piperidine-containing peptide spectra dominated by b-ions, with weak or absent y-ions, especially when the piperidine is in the peptide backbone?
This is a classic manifestation of the "Pipecolic Acid Effect" . When pipecolic acid (Pip), the six-membered ring analog of proline, is present in the peptide backbone, it preferentially directs fragmentation to the amide bond C-terminal to the Pip residue, resulting in a strong series of b-ions.[1][2][3][4] This is in stark contrast to the well-known "Proline Effect," where cleavage occurs N-terminal to the proline residue, yielding a dominant y-ion series.
The Causality: The increased flexibility of the six-membered piperidine ring, compared to proline's five-membered ring, allows the peptide to adopt conformations where the mobile proton can more favorably interact with and activate the amide bond C-terminal to the pipecolic acid.[1][2][3][4] Computational studies suggest that this is not due to a higher basicity of the C-terminal amide nitrogen, but rather to a stabilization of the transition state leading to b-ion formation, which involves a reduction in steric strain.[3][4]
Troubleshooting Guide
Problem 1: Poor or No Fragmentation of the Piperidine-Containing Peptide
You've successfully isolated your precursor ion, but the MS/MS spectrum shows very low-intensity fragment ions or is dominated by the precursor.
Possible Causes & Solutions:
-
Low Proton Mobility: The basic nitrogen in the piperidine ring can sequester the proton, especially in low charge states, hindering its movement along the peptide backbone to induce fragmentation. This is analogous to the behavior of arginine-containing peptides.
-
Solution 1: Increase Charge State: If possible, try to generate higher charge state precursors (e.g., [M+2H]2+, [M+3H]3+). The additional protons are less likely to be sequestered by a single basic site, increasing the likelihood of a "mobile proton" that can induce backbone cleavage.
-
Solution 2: Adjust Collision Energy: Systematically increase the collision-induced dissociation (CID) energy. The energy required to fragment a peptide with a "fixed" charge may be higher than for a peptide with a mobile proton. Create an energy-resolved CID curve to find the optimal fragmentation energy.
-
Solution 3: Consider Alternative Fragmentation Techniques:
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are less dependent on proton mobility and are excellent for peptides with basic residues. They often produce extensive c- and z-ion series, providing complementary sequence information. Chemical modifications that increase basicity at the N-terminus have been shown to improve sequence coverage in ETD.[5]
-
Higher-Energy Collisional Dissociation (HCD): This technique can sometimes overcome the stability of charge-sequestered precursors and induce more extensive fragmentation.
-
Problem 2: Unexpected Neutral Losses and Non-Sequence Ions
Your spectrum is cluttered with peaks that don't correspond to standard b- or y-ions, making interpretation difficult.
Possible Causes & Solutions:
-
Ring Fission of Piperidine: The piperidine ring itself can fragment, leading to a variety of acyclic fragment ions.[6] This is more common in higher-energy fragmentation methods.
-
Substituent-Driven Fragmentation: Functional groups on the piperidine ring or its substituents can lead to characteristic neutral losses, such as water (H₂O) or acetic acid (CH₃COOH) from hydroxyl or acetylated piperidines, respectively.[6]
-
Solution: High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate masses for all fragment ions. This will allow you to calculate the elemental composition of the unexpected ions and neutral losses, providing clues to their origin (e.g., loss of a side chain fragment, ring opening).
Problem 3: Ambiguous Sequencing due to the "Pipecolic Acid Effect"
You observe a strong b-ion series but are unsure how to confidently sequence the peptide, especially if you were expecting a proline-like fragmentation pattern.
Solution: Manual and Software-Assisted Interpretation with Awareness of the "Pipecolic Acid Effect"
-
Manual Interpretation: When you identify a pipecolic acid residue in your peptide, actively look for a dominant b-ion series originating from cleavage C-terminal to it. The mass of the pipecolic acid residue is 113.084 m/z.
-
Software Tools: When using automated sequencing software, ensure that the fragmentation rules can be customized to account for the "Pipecolic Acid Effect." If the software is heavily biased towards the "Proline Effect," it may misinterpret the spectra. Some software allows for the specification of fragmentation patterns for non-standard amino acids.
Experimental Protocols
Protocol 1: Optimizing CID Fragmentation of Piperidine-Containing Peptides
-
Sample Preparation: Dissolve the purified peptide in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid to a concentration of 1-10 pmol/µL.
-
Infusion and Precursor Selection: Infuse the sample into the mass spectrometer via nano-electrospray ionization (nESI). In the full scan (MS1) spectrum, identify the precursor ion of interest (e.g., [M+H]+, [M+2H]2+).
-
Energy-Resolved CID:
-
Select the precursor ion with an isolation window of 1-2 m/z.
-
Acquire a series of MS/MS spectra by ramping the normalized collision energy (NCE) in steps of 5 units (e.g., from 15% to 40%).
-
Analyze the resulting spectra to determine the optimal NCE that provides the best balance between precursor ion depletion and the generation of a rich series of informative fragment ions.
-
-
Data Analysis: Interpret the optimal MS/MS spectrum, paying close attention to the presence of a dominant b-ion series if pipecolic acid is present.
Data Presentation
| Residue in Backbone | Dominant Cleavage Site | Primary Ion Series | Common Name |
| Proline (Pro) | N-terminal to Pro | y-ions | "Proline Effect" |
| Pipecolic Acid (Pip) | C-terminal to Pip | b-ions | "Pipecolic Acid Effect"[1][2] |
Visualizations
Caption: Comparison of the "Proline Effect" and the "Pipecolic Acid Effect" on peptide fragmentation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: NMR Characterization of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine Containing Peptides
<_
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in peptide synthesis and characterization. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of these complex molecules. The inherent flexibility of the piperidine ring, coupled with the bulky Fmoc and Boc protecting groups, often leads to complex NMR spectra that can be challenging to interpret. This guide is designed to provide both the "how" and the "why" behind experimental choices, ensuring you can acquire and interpret high-quality NMR data with confidence.
Section 1: Troubleshooting Common NMR Spectral Issues
This section addresses specific problems you might encounter with your NMR data, from signal assignment to conformational heterogeneity.
FAQ 1: Why am I seeing broad or multiple sets of signals for the piperidine and glycine protons in my 1D ¹H NMR spectrum?
This is one of the most common issues and typically arises from one or a combination of the following factors:
-
Slow Interconversion of Piperidine Ring Conformations: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to significant line broadening or even the appearance of distinct sets of signals for the axial and equatorial protons. This phenomenon is highly dependent on temperature and solvent.[1][2][3]
-
Rotamers around the Carbamate Bonds: The partial double-bond character of the N-Boc and N-Fmoc carbamate bonds can restrict rotation, leading to the presence of different rotamers (isomers) in solution.[4] If the energy barrier to rotation is high enough, you may observe separate NMR signals for each rotamer.
-
Peptide Aggregation: Peptides, especially those with bulky hydrophobic groups like Fmoc, can aggregate in solution.[5][6] Aggregation can lead to broad lines and poor spectral resolution.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to diagnose conformational exchange.
-
Heating the sample: If the broadening is due to slow conformational exchange, increasing the temperature will increase the rate of interconversion, often causing the broad peaks to coalesce into sharper, averaged signals.
-
Cooling the sample: Conversely, cooling the sample can slow the exchange enough to resolve the individual conformers into distinct, sharp signals.[4]
-
-
Solvent Titration: The conformational equilibrium of the piperidine ring can be influenced by the solvent.[1][3] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) may shift the equilibrium and simplify the spectrum.
-
Concentration Dependence: To check for aggregation, acquire spectra at different sample concentrations.[6][7] If aggregation is the issue, diluting the sample should result in sharper signals.
-
2D NMR Experiments: Techniques like COSY and TOCSY can help to identify spin systems belonging to the different conformers, while NOESY or ROESY can provide through-space correlations that help to define the geometry of each conformer.[8][9][10]
FAQ 2: I'm having difficulty assigning the protons of the this compound moiety. What are the expected chemical shifts and how can I confirm my assignments?
Accurate assignment is crucial for structural elucidation. While exact chemical shifts are molecule-dependent, the following table provides a general guide.
| Protons | Typical ¹H Chemical Shift Range (ppm) | Multiplicity | Key 2D NMR Correlations |
| Boc Group | 1.4 - 1.5 | Singlet (s) | HMBC to Boc carbonyl carbon |
| Piperidine H2, H6 (axial & equatorial) | 2.5 - 4.2 | Multiplets (m) | COSY to H3, H5; NOESY/ROESY correlations between axial/equatorial pairs |
| Piperidine H3, H5 (axial & equatorial) | 1.2 - 2.0 | Multiplets (m) | COSY to H2, H6 and H4 |
| Piperidine H4 | 1.5 - 2.5 | Multiplet (m) | COSY to H3, H5 and Glycine α-CH |
| Glycine α-CH | 3.8 - 4.5 | Doublet of doublets (dd) or Triplet (t) | COSY to Piperidine H4 and NH; NOESY/ROESY to piperidine protons |
| Fmoc CH & CH₂ | 4.2 - 4.5 | Multiplets (m) | COSY within the Fmoc spin system |
| Fmoc Aromatic | 7.3 - 7.9 | Doublets (d), Triplets (t) | COSY correlations within aromatic rings |
Confirmation Strategy:
A combination of 2D NMR experiments is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds). This is the primary tool for tracing out the connectivity within the piperidine ring and the glycine residue.[11][12]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled. This is useful for identifying all protons belonging to the piperidine ring from a single cross-peak.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This is invaluable for resolving overlapping proton signals by spreading them out in the ¹³C dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is key for connecting different fragments, for example, correlating the Boc protons to the Boc carbonyl carbon, or the glycine α-proton to the piperidine C4.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), regardless of their bonding.[14][15] This is critical for determining the stereochemistry and conformation of the piperidine ring (e.g., distinguishing axial vs. equatorial protons) and the overall peptide structure.[10][16]
Section 2: Experimental Protocols & Data Acquisition
This section provides step-by-step guidance for preparing high-quality samples and setting up key NMR experiments.
Protocol 1: NMR Sample Preparation
The quality of your NMR data is directly dependent on the quality of your sample.[17]
-
Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection:
-
Choose a deuterated solvent in which your peptide is fully soluble. Common choices for protected peptides include CDCl₃, DMSO-d₆, and MeOD-d₄.[11]
-
For experiments requiring observation of exchangeable protons (like amide NH), use a solvent mixture such as 90% H₂O / 10% D₂O or a solvent with minimal proton exchange like DMSO-d₆.[10]
-
-
Concentration:
-
Sample Preparation Steps:
-
Accurately weigh the peptide sample.
-
Dissolve the peptide in the appropriate volume of deuterated solvent (typically 500-600 µL for a standard 5 mm NMR tube).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Add an internal standard (e.g., TMS) if precise chemical shift referencing is required.
-
Protocol 2: Acquiring Key 2D NMR Spectra
The following provides a general workflow for acquiring a standard set of 2D NMR experiments for structural elucidation.[9][19]
Workflow for 2D NMR Data Acquisition
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. nmr-bio.com [nmr-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2D 1H/1H RFDR and NOESY NMR experiments on a membrane-bound antimicrobial peptide under magic angle spinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine and Other Cyclic Amino Acids in Peptide and Drug Discovery
<
In the landscape of modern medicinal chemistry and peptide science, the incorporation of non-canonical amino acids has become a cornerstone for enhancing the therapeutic potential of peptide-based drugs.[1] These unique building blocks offer a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides, addressing inherent limitations such as poor stability and low bioavailability.[1][2] Among the diverse array of unnatural amino acids, cyclic residues are of particular interest due to their ability to impose conformational constraints on the peptide backbone.[3] This guide provides an in-depth comparison of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a prominent cyclic amino acid, with other cyclic counterparts, offering insights into their structural nuances, performance in peptide synthesis, and impact on final peptide properties.
Introduction to this compound: A Versatile Building Block
This compound is a derivative of glycine that features a piperidine ring attached to the alpha-carbon.[4] The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, and the alpha-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[5][6] This dual protection scheme makes it highly compatible with the most common strategy in solid-phase peptide synthesis (SPPS), the Fmoc/tBu approach.[7][]
The incorporation of the piperidine moiety introduces a significant level of conformational rigidity compared to its linear counterpart, glycine.[9] This pre-organization can be advantageous in drug design, as it can lock a peptide into a bioactive conformation, potentially leading to increased binding affinity and selectivity for its target.[10][11] Furthermore, the cyclic nature of the piperidine ring can enhance the metabolic stability of the resulting peptide by shielding it from enzymatic degradation.[12][13]
The Competitive Landscape: A Look at Other Cyclic Amino Acids
To provide a comprehensive comparison, we will evaluate this compound against other commonly employed cyclic amino acids. The choice of comparator is crucial and is based on the ring size and the nature of the cyclic system.
-
Proline (Pro): A five-membered pyrrolidine ring-containing amino acid, proline is a natural and widely studied cyclic amino acid. Its rigid structure is known to induce turns in peptide chains, significantly influencing their secondary structure.[9]
-
Azepane-based amino acids: These seven-membered ring systems offer a greater degree of flexibility compared to proline and piperidine-based residues, which can be beneficial for mimicking different peptide conformations.[14]
-
Sugar Amino Acids (SAAs): These compounds incorporate a carbohydrate scaffold, providing a diverse range of stereochemistries and functionalities.[15] SAAs can induce unique turn structures in peptides.[16]
Below is a table summarizing the key structural features of these cyclic amino acids.
| Amino Acid Derivative | Ring Size | Ring Type | Key Structural Features |
| This compound | 6-membered | Piperidine (Heterocycle) | Chair-like conformation, Boc-protected nitrogen.[6][17] |
| Fmoc-Pro-OH | 5-membered | Pyrrolidine (Heterocycle) | Fused ring system restricts phi (φ) dihedral angle. |
| Fmoc-Azepane Carboxylic Acid | 7-membered | Azepane (Heterocycle) | Increased conformational flexibility compared to 5- and 6-membered rings. |
| Fmoc-Sugar Amino Acid (Furanoid) | 5-membered | Furanose (Heterocycle) | Multiple chiral centers, hydroxyl groups for further functionalization.[16] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating these cyclic amino acids into a growing peptide chain during SPPS is a critical consideration for researchers. Steric hindrance and the reactivity of the amino acid derivative can significantly impact coupling yields and synthesis time.
Experimental Protocol: Comparative Coupling Efficiency Study
Objective: To compare the coupling efficiency of this compound, Fmoc-Pro-OH, and a representative Fmoc-Azepane carboxylic acid during a standard SPPS protocol.
Materials:
-
Rink Amide MBHA resin[18]
-
Fmoc-protected amino acids (this compound, Fmoc-Pro-OH, Fmoc-Azepane carboxylic acid, and other standard Fmoc-amino acids)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[18]
-
Base: DIPEA (N,N-Diisopropylethylamine)[18]
-
Deprotection reagent: 20% piperidine in DMF[19]
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)[20]
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[7]
-
HPLC system for analysis
Methodology:
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[7]
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin using HBTU/HOBt/DIPEA in DMF.
-
Iterative Cycles: Perform sequential deprotection (20% piperidine in DMF) and coupling steps for the desired peptide sequence, incorporating the test cyclic amino acids at a specific position.[18]
-
Monitoring: After each coupling step of the cyclic amino acid, a small sample of the resin can be taken for a Kaiser test to qualitatively assess the presence of free amines.
-
Cleavage: After the final amino acid is coupled and deprotected, cleave the peptide from the resin using a standard TFA cleavage cocktail.[7]
-
Analysis: Analyze the crude peptide by reverse-phase HPLC to determine the purity and identify any deletion products, which would indicate incomplete coupling.
Expected Outcomes and Discussion:
| Cyclic Amino Acid | Expected Coupling Efficiency | Rationale |
| This compound | High | The glycine backbone provides flexibility, and the piperidine ring is relatively unhindered at the coupling site. |
| Fmoc-Pro-OH | High to Moderate | Generally couples well, but the rigid ring can sometimes lead to slightly slower kinetics compared to acyclic amino acids. |
| Fmoc-Azepane Carboxylic Acid | Moderate to Low | The larger and more flexible seven-membered ring can present greater steric hindrance, potentially requiring longer coupling times or stronger coupling reagents.[7] |
Impact on Peptide Conformation and Biological Activity
The primary reason for incorporating cyclic amino acids is to influence the three-dimensional structure of a peptide.[14] The conformational preferences of the cyclic residue can direct the peptide backbone to adopt specific secondary structures like β-turns or helical motifs.[21]
Experimental Protocol: Conformational Analysis by NMR Spectroscopy
Objective: To determine the solution-state conformation of peptides containing this compound and proline.
Materials:
-
Purified peptides containing the respective cyclic amino acids.
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O).
-
NMR spectrometer.
Methodology:
Caption: A typical workflow for peptide conformational analysis using NMR spectroscopy.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable NMR buffer.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including COSY, TOCSY, and NOESY experiments.[16]
-
Resonance Assignment: Assign all the proton resonances in the peptide.[22]
-
Structural Restraints: Identify through-space nuclear Overhauser effects (NOEs) from the NOESY spectrum. These NOEs provide distance constraints between protons.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental NOE restraints to generate a family of low-energy structures representing the peptide's conformation in solution.[16]
Conformational Insights:
-
Peptides with this compound: The piperidine ring is expected to adopt a stable chair conformation.[23][24] The orientation of the substituents on the piperidine ring (axial vs. equatorial) can be determined from the coupling constants in the 1D ¹H NMR spectrum.[23][25] This defined geometry can help to stabilize local turn structures in the peptide backbone.
-
Peptides with Proline: The pyrrolidine ring of proline restricts the phi (φ) dihedral angle to approximately -60°, which strongly predisposes the peptide to form β-turns.
Stability and Pharmacokinetic Profile
A major hurdle in peptide drug development is their susceptibility to enzymatic degradation.[26] Cyclic amino acids can enhance stability by sterically hindering the access of proteases to the peptide backbone.[27]
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To compare the stability of peptides containing this compound and a linear control peptide in human plasma.
Materials:
-
Purified peptides.
-
Human plasma.
-
LC-MS system for analysis.
Methodology:
-
Incubation: Incubate the peptides in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma-peptide mixture.
-
Quenching: Quench the enzymatic activity in the aliquots by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate plasma proteins and analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.[28]
Expected Results:
| Peptide | Expected Half-life in Plasma | Rationale |
| Peptide with this compound | Longer | The bulky and rigid piperidine ring is expected to provide steric shielding against proteolytic enzymes.[29] |
| Linear Control Peptide | Shorter | The flexible linear backbone is more accessible to proteases, leading to faster degradation.[12] |
Conclusion
This compound stands out as a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its well-defined conformational properties, compatibility with standard SPPS protocols, and its potential to enhance the stability of peptides make it an attractive building block for the design of novel therapeutics.[5][6] While other cyclic amino acids like proline offer their own unique advantages in terms of inducing specific secondary structures, the piperidine-based residue provides a distinct set of steric and conformational constraints. The choice of which cyclic amino acid to employ will ultimately depend on the specific therapeutic target and the desired properties of the final peptide drug candidate. The experimental protocols outlined in this guide provide a framework for researchers to objectively evaluate and compare the performance of these important molecules in their own drug discovery programs.
References
- BenchChem.
- J&K Scientific. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | 204058-24-2.
- Journal of the American Chemical Society. Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure.
- ResearchGate. Cyclic tailor-made amino acids in the design of modern pharmaceuticals.
- Chem-Impex. Fmoc-N-(1-Boc-piperidin-4-yl)glycine.
- PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- PubMed Central.
- ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design.
- PubMed. A compendium of cyclic sugar amino acids and their carbocyclic and heterocyclic nitrogen analogues.
- Chem-Impex. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine.
- ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy....
- PubMed Central. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions.
- UCI Chemistry.
- Creative Peptides. Cyclic vs Linear Peptides: Key Differences.
- MolecularCloud.
- Chapman University Digital Commons. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi.
- JoVE.
- ResearchGate. Comparison of cyclic peptide therapeutics to classical small molecules....
- SpringerLink. Methods and protocols of modern solid phase peptide synthesis.
- PubMed. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts.
- Santa Cruz Biotechnology. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CAS 204058-24-2.
- PubMed Central.
- PubMed Central.
- Biosynth. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
- Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- ResearchGate. Comparison between approved cyclic and linear peptides (A). Routes of....
- YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR.
- PubMed Central. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- PubMed Central. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3.
- Chem-Impex. Fmoc-N-(1-Boc-pipéridin-4-yl)glycine.
- Oxford Academic.
- National Institutes of Health.
- Royal Society of Chemistry.
- MDPI. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
- ACS Public
- ChemBK. N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE.
- The Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- ACS Publications.
- Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Creative Peptides. FMOC-Gly-Gly-Gly-OH: A Key Building Block for Peptide Synthesis and Drug Development.
- BOC Sciences.
- BOC Sciences.
- APExBIO. Fmoc-Gly-OH – Protected Amino Acid.
- BOC Sciences.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 10. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A compendium of cyclic sugar amino acids and their carbocyclic and heterocyclic nitrogen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jk-sci.com [jk-sci.com]
- 18. rsc.org [rsc.org]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d-nb.info [d-nb.info]
- 25. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Piperidine-Based Amino Acids
For researchers and drug development professionals, the therapeutic promise of peptides is often tempered by their inherent limitations: poor metabolic stability and high conformational flexibility, which can lead to reduced potency and receptor selectivity. A leading strategy to overcome these hurdles is the creation of peptidomimetics, where native amino acid residues are replaced with structural surrogates. Among the most successful of these is the piperidine scaffold.
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[1][2][3] Its incorporation into a peptide backbone imparts a unique combination of properties: it introduces conformational rigidity, enhances resistance to enzymatic degradation, and can improve crucial pharmacokinetic parameters.[1][4] This guide provides a comparative analysis of peptides containing piperidine-based amino acids, examining how this structural modification impacts synthesis, stability, and, ultimately, biological function, supported by experimental data and detailed protocols.
Section 1: The Strategic Workflow: From Concept to Bioactive Peptidomimetic
The decision to incorporate a piperidine-based amino acid is driven by a specific therapeutic goal, such as increasing a peptide's half-life or locking it into a bioactive conformation. The overall process follows a logical and rigorous pathway from chemical synthesis to biological validation.
Caption: High-level workflow from peptide design to validation.
The rationale for substitution is critical. A flexible glycine residue might be replaced by a piperidine moiety to reduce conformational freedom.[5] Alternatively, a solvent-exposed, enzyme-susceptible lysine could be substituted with a cationic piperidine amino acid, like 4-aminopiperidine-4-carboxylic acid (Api), to bolster stability while maintaining a positive charge crucial for interaction.[4]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Piperidine-Modified Peptide
This protocol describes the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, the most common method for assembling peptides on a solid support.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[6] Agitate for 5 minutes.
-
Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Causality: Piperidine is a secondary amine base that cleaves the acid-labile Fmoc group, exposing a free amine for the next coupling step.[7] Thorough washing is essential as residual piperidine will neutralize the incoming activated amino acid. For sensitive sequences prone to side reactions, alternative, less nucleophilic bases or modified piperidines like 4-methylpiperidine can be used.[8][9]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (either a standard or a piperidine-based one) and a coupling agent (e.g., HATU) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Self-Validation: Perform a Kaiser test. A few beads are removed and treated with ninhydrin reagents. A blue color indicates free amines (incomplete coupling), while yellow/colorless indicates successful coupling.[6] If the test is positive, the coupling step should be repeated.
-
-
Capping (Optional):
-
To block any unreacted free amines from participating in subsequent steps, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. This step is crucial for ensuring the purity of the final product.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) to the resin to cleave the peptide from the support and remove side-chain protecting groups.[6]
-
Incubate for 2-3 hours. Filter to separate the peptide solution from the resin beads.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The product is then purified via reverse-phase HPLC.
-
Section 2: Comparative Performance Analysis
Structural & Conformational Impact: Imposing Order
The primary structural consequence of integrating a piperidine ring is the restriction of torsional angles (phi, psi) in the peptide backbone, a principle used to design more potent and selective ligands.[10] This contrasts sharply with acyclic residues like glycine, which confer high flexibility.
Caption: Conformational differences between native and modified peptides.
This conformational constraint can stabilize specific secondary structures. For example, replacing lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) has been shown to enhance the helical structure of antimicrobial peptides, which is often crucial for their membrane-disrupting activity.[4]
Enhancement of Metabolic Stability: Resisting Degradation
A major failure point for peptide therapeutics is their rapid degradation by proteases in the body. The non-natural peptide bonds involving piperidine residues are sterically hindered and not recognized by standard proteases, leading to a dramatic increase in metabolic stability.[1]
| Peptide Sequence | Modality | Treatment Condition | Half-Life (t½) | % Remaining (24h) | Source |
| 17KKV-Aib (Native Analog) | Antimicrobial | Proteinase K | < 1 hour | Cleaved | [4] |
| Peptide 2 (Api-modified) | Antimicrobial | Proteinase K | > 24 hours | > 95% | [4] |
| 17KKV-Aib (Native Analog) | Antimicrobial | 50% Fetal Bovine Serum | Not Reported | < 50% (estimated) | [4] |
| Peptide 2 (Api-modified) | Antimicrobial | 50% Fetal Bovine Serum | > 24 hours | ~70% | [4] |
Table 1: Comparative stability of a native antimicrobial peptide analog versus its piperidine (Api)-modified counterpart. The modified peptide shows vastly superior resistance to both a specific protease and serum enzymes.
Experimental Protocol: In Vitro Proteolytic Stability Assay
-
Solution Preparation:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL) in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Prepare a stock solution of the protease (e.g., Proteinase K, Trypsin, or human serum) at a concentration reflecting physiological or experimental conditions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution at a defined ratio (e.g., 100:1 substrate-to-enzyme ratio).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a stopping solution, typically a strong acid like 10% TFA or an organic solvent like acetonitrile. This denatures the protease.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC. The amount of remaining intact peptide is determined by integrating the area of its corresponding peak in the chromatogram.
-
Plot the percentage of remaining peptide against time to determine its degradation kinetics and calculate the half-life.
-
Self-Validation: A control sample containing the peptide but no enzyme should be run in parallel to ensure that any observed degradation is due to enzymatic activity and not chemical instability in the buffer.
-
Modulation of Biological Activity: From Stability to Potency
Enhanced stability and conformational pre-organization directly impact biological activity. By presenting the key pharmacophore in a stable and optimal orientation, piperidine-modified peptides often exhibit superior potency and selectivity.
| Peptide/Compound | Target/Activity | Key Metric (IC50/MIC) | Native/Control Activity | Piperidine Analog Activity | Fold Improvement | Source |
| LGG-peptides | Cysteine Protease IdeS | IC50 | > 500 µM (No Inhibition) | (R)-LGpipP: 180 µM | > 2.7x | [5] |
| 17KKV-Aib | P. aeruginosa | MIC | 16 µg/mL | Api-modified: 16 µg/mL | No Change | [4] |
| 1-benzyl-piperidin-1-ium | A549 Lung Cancer Cells | IC50 (Cytotoxicity) | N/A (Control) | 32.43 µM | N/A | [11] |
Table 2: Comparative biological activity data. The introduction of a piperidine moiety can introduce or significantly enhance inhibitory activity (IdeS example), maintain desired activity while improving other properties like stability (antimicrobial example), or form the core of a highly active molecule (cancer cytotoxicity example).
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method to determine the lowest concentration of a peptide that inhibits visible microbial growth.[12][13]
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the target bacterium (e.g., E. coli, S. aureus) into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of ~0.5).
-
Dilute the bacterial culture in fresh MHB to a final concentration of ~5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Peptide Dilution Series:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial suspension to each well of the plate containing the peptide dilutions. The final bacterial concentration will be ~2.5 x 10^5 CFU/mL.
-
-
Controls (Self-Validation):
-
Positive Control: Include wells with bacteria and MHB but no peptide, to confirm normal bacterial growth.
-
Negative Control: Include wells with MHB and the highest concentration of peptide but no bacteria, to ensure the peptide solution itself is not turbid.
-
Sterility Control: Include wells with sterile MHB only.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest peptide concentration at which there is no visible growth (i.e., the well is clear).
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.
-
Conclusion and Future Outlook
The incorporation of piperidine-based amino acids is a field-proven strategy for transforming labile, flexible peptides into robust, conformationally defined peptidomimetics. The comparative data clearly demonstrate that this modification can dramatically enhance metabolic stability while maintaining or even improving biological potency. The ability to fine-tune the stereochemistry and substitution patterns on the piperidine ring offers a vast chemical space for optimizing drug-like properties.[1] As synthesis techniques become more refined, the rational design of piperidine-containing peptides will continue to be a powerful and indispensable tool in the development of next-generation therapeutics, bridging the gap between the biological specificity of peptides and the pharmacological robustness of small molecules.
References
- Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis. Retrieved from Atom Scientific website. [Link: https://www.atomscientific.com/piperidine-for-peptide-synthesis]
- Linnéa Isaksson, et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5896810/]
- BenchChem. (n.d.). Protocol for Assessing the Biological Activity of Synthetic Peptides. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/protocol-for-assessing-the-biological-activity-of-synthetic-peptides]
- Vitale, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/38642491/]
- Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.3c05118]
- Chaudhary, A. A., et al. (2023). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Molecules. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458661/]
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link: https://www.researchgate.net/publication/264821597_Efficient_Synthesis_of_Peptides_with_4-Methylpiperidine_as_Fmoc_Removal_Reagent_by_Solid_Phase_Synthesis]
- Yoshikai, N. (2023). Rewiring amino acids to piperidines. Nature Catalysis. [Link: https://www.
- Molequle. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from Molequle website. [Link: https://www.molequle.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link: https://encyclopedia.pub/entry/33827]
- Nishida, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456108/]
- Chalamaiah, M., et al. (2022). Methods used to assess some biological activities of peptides and protein hydrolysates-a review. Food Chemistry. [Link: https://www.researchgate.
- Zamyatnin, A. A., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. Molecules. [Link: https://www.mdpi.com/1420-3049/28/17/6368]
- S.A.V. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link: https://www.youtube.
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2014000300002]
- Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370640/]
- Çelik, H., et al. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link: https://nwmedj.org/jvi.aspx?pdir=nwmedj&plng=eng&un=NWJ-27671]
- Chen, C. A., et al. (1998). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Organic Letters. [Link: https://pubmed.ncbi.nlm.nih.gov/10822606/]
- Han, H., et al. (2016). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4750697/]
- Forrester, M. T., et al. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Journal of Chemical Education. [Link: https://pubs.acs.org/doi/10.1021/acs.jchemed.5b00663]
- Hruby, V. J. (1987). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link: https://pubmed.ncbi.nlm.nih.gov/3309228/]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nwmedj.org [nwmedj.org]
- 12. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Analysis of Peptidomimetics with N-(1-Boc-piperidin-4-yl)-glycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained scaffolds into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance metabolic stability, improve bioavailability, and lock in bioactive conformations. Among these scaffolds, the N-(1-Boc-piperidin-4-yl)-glycine unit presents a particularly compelling building block. Its inherent conformational rigidity and potential for diverse substitution patterns make it a valuable tool in crafting next-generation therapeutics. However, a comprehensive understanding of how this moiety influences the three-dimensional structure of a peptide is paramount for rational drug design.
This guide provides a comparative analysis of the three primary techniques for the structural elucidation of peptidomimetics containing N-(1-Boc-piperidin-4-yl)-glycine: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. By examining the causality behind experimental choices and presenting a framework for self-validating protocols, this document aims to equip researchers with the insights needed to select and implement the most appropriate analytical strategies.
The Central Challenge: Conformational Dynamics of the Piperidine Ring
The N-(1-Boc-piperidin-4-yl)-glycine moiety introduces several key structural features that demand careful analysis. The piperidine ring can adopt multiple conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can influence this conformational equilibrium and may exhibit rotational isomers (rotamers) around the N-C(O) bond, further complicating the structural landscape. Understanding these dynamics is crucial as they directly impact the overall shape of the peptidomimetic and its interaction with biological targets.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution
NMR spectroscopy is an unparalleled tool for studying the structure and dynamics of molecules in solution, an environment that more closely mimics physiological conditions than the solid state. For peptidomimetics incorporating N-(1-Boc-piperidin-4-yl)-glycine, NMR can provide a wealth of information on conformational preferences, intermolecular interactions, and dynamic processes.
Key Insights from NMR:
-
Conformational Equilibrium: Variable temperature (VT) NMR experiments can reveal the presence of multiple conformations in equilibrium.[1] Changes in the chemical shifts and coupling constants of the piperidine ring protons with temperature can be used to determine the thermodynamic parameters of the conformational exchange.
-
Piperidine Ring Pucker: The multiplicity and coupling constants (J-values) of the piperidine protons in ¹H NMR spectra provide detailed information about the ring's conformation. For instance, large axial-axial couplings (typically 8-13 Hz) are characteristic of a chair conformation.
-
Rotameric States of the Boc Group: The presence of the Boc group can lead to the observation of two distinct sets of signals for the piperidine ring protons due to slow rotation around the carbamate C-N bond on the NMR timescale.[2] 2D NMR techniques like ROESY or NOESY can help to identify which protons are in spatial proximity, aiding in the assignment of these rotameric populations.
-
Overall Peptide Fold: Through-space correlations from NOESY/ROESY experiments can establish the proximity of the piperidine moiety to other residues in the peptide chain, providing crucial constraints for determining the global fold of the peptidomimetic.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve the peptidomimetic in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mM. The choice of solvent is critical as it can influence the conformational equilibrium.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify the major proton signals.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which is essential for assigning the protons within the piperidine ring and the glycine moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range proton-carbon correlations (2-3 bonds), which can be used to confirm assignments and piece together the molecular framework.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing the critical distance restraints needed to define the three-dimensional structure and determine the relative orientation of the piperidine ring with respect to the rest of the peptide.
-
VT-NMR (Variable Temperature NMR): Acquire a series of ¹H NMR spectra at different temperatures to investigate dynamic processes such as ring inversion or Boc-group rotation.
II. X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an atomic-resolution snapshot of a molecule in its crystalline state.[3] For peptidomimetics containing N-(1-Boc-piperidin-4-yl)-glycine, a crystal structure offers unambiguous determination of bond lengths, bond angles, and the conformation of the piperidine ring.
Key Insights from X-ray Crystallography:
-
Unambiguous Conformation: X-ray crystallography provides the most definitive picture of the molecule's conformation in the solid state, including the pucker of the piperidine ring and the orientation of its substituents.[4]
-
Intermolecular Interactions: The crystal packing reveals how the peptidomimetic molecules interact with each other, which can provide insights into potential modes of self-assembly or interaction with a target protein.
-
Precise Geometric Parameters: High-resolution crystal structures yield precise measurements of bond lengths and angles, which can be used to validate and refine computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. The peptidomimetic is dissolved in a suitable solvent or solvent mixture, and crystals are grown by slow evaporation, vapor diffusion, or cooling.[3]
-
Crystal Mounting: A single, high-quality crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is used to determine the electron density map of the molecule, from which the atomic positions are determined and refined.[1]
III. Computational Modeling: In Silico Exploration of Conformational Space
Computational modeling serves as a powerful complementary tool to experimental techniques, allowing for the exploration of the entire conformational landscape of a molecule and providing insights into the energetics of different conformations.[5]
Key Insights from Computational Modeling:
-
Conformational Energy Landscape: Quantum mechanical calculations can determine the relative energies of different piperidine ring conformations and Boc-group rotamers, providing a theoretical basis for the experimentally observed populations.
-
Prediction of Spectroscopic Parameters: Theoretical calculations can predict NMR chemical shifts and coupling constants for different conformations, which can be compared with experimental data to validate the structural model.
-
Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the peptidomimetic's behavior in solution, revealing conformational transitions and fluctuations over time.
-
Docking Studies: If the biological target is known, molecular docking can be used to predict the binding mode of the peptidomimetic, providing a structural basis for its biological activity.[6][7]
Experimental Protocol: Conformational Analysis and Molecular Docking
-
Structure Building: A 3D model of the peptidomimetic is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformations of the molecule.
-
Energy Minimization and Ranking: The identified conformations are subjected to energy minimization using quantum mechanics (e.g., Density Functional Theory) or a suitable molecular mechanics force field to determine their relative stabilities.
-
Molecular Dynamics Simulation (Optional): The lowest energy conformer or a representative set of conformers is used as the starting point for an MD simulation in a solvent box to explore the dynamic behavior of the molecule.
-
Molecular Docking (if applicable): The low-energy conformers are docked into the active site of the target protein to predict the most likely binding pose.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| State | Solution | Solid | In silico |
| Information | Conformational dynamics, average structure in solution, intermolecular interactions | Precise static structure in the solid state, crystal packing | Conformational energy landscape, dynamic behavior, predicted properties |
| Strengths | Provides information on dynamics and behavior in a more biologically relevant environment. | Provides unambiguous, high-resolution structural data. | Allows for the exploration of all possible conformations and provides energetic insights. |
| Limitations | Provides an average picture of potentially multiple conformations; structure determination can be complex. | Crystal packing forces may influence the observed conformation; obtaining suitable crystals can be difficult. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
Synergistic Approach for a Comprehensive Structural Understanding
The most powerful approach to the structural analysis of peptidomimetics with N-(1-Boc-piperidin-4-yl)-glycine is the integration of all three techniques.
Caption: Integrated workflow for structural analysis.
An initial conformational analysis using computational modeling can guide the interpretation of complex NMR spectra. The crystal structure, if obtainable, provides an invaluable benchmark for validating the computational models and understanding the most stable conformation. NMR data, in turn, can confirm whether the solid-state conformation is relevant in solution and reveal the dynamic processes that are invisible to crystallography. This synergistic approach leads to a robust and comprehensive structural model, which is the foundation for understanding structure-activity relationships and driving the rational design of novel peptidomimetic therapeutics.
References
-
Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. (2023-09-19). MDPI. Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023-02-01). MDPI. Retrieved from [Link]
-
X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. (2017). Sampath, N. Journal of Structural Chemistry. Retrieved from [Link]
-
Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2021-06-11). PubMed Central. Retrieved from [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Retrieved from [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2022-03-11). PubMed Central. Retrieved from [Link]
-
Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2021-08-05). PubMed Central. Retrieved from [Link]
-
N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. ChemBK. Retrieved from [Link]
-
Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2018-08-27). PubMed Central. Retrieved from [Link]
-
Piperidine. SpectraBase. Retrieved from [Link]
-
2-Piperidine carboxylic acid N-BOC,TMS - Optional[13C NMR]. Chemical Shifts. Retrieved from [Link]
-
Peptoids: a modular approach to drug discovery. PNAS. Retrieved from [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005-08-11). PubMed. Retrieved from [Link]
-
New structures reveal flexible dynamics between the subdomains of peptidylglycine monooxygenase. Implications for an open to closed mechanism. (2020-09-08). PubMed Central. Retrieved from [Link]
-
4-(N-Boc-amino)piperidine. PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Constrained vs. Linear Peptide Analogs
Welcome to a comprehensive examination of constrained versus linear peptide analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide-based therapeutics. Here, we will dissect the fundamental differences between these two peptide architectures, provide a robust framework for comparing their efficacy, and offer detailed experimental protocols to empower your research and development efforts. Our goal is to move beyond mere descriptions and delve into the causal relationships that govern peptide performance, ensuring every claim is substantiated by authoritative evidence and practical, validated methodologies.
The Structural Paradigm Shift: From Flexibility to Rigidity
Peptides, as natural constituents of living systems, are foundational to countless biological processes, serving as hormones, neurotransmitters, and growth factors.[1] However, native linear peptides often fall short as therapeutic agents due to their inherent flexibility. This conformational freedom leads to a high entropic penalty upon binding to a target, susceptibility to proteolytic degradation, and generally poor pharmacokinetic profiles.[2][3]
Linear Peptides: These are simple chains of amino acids. Their flexibility allows them to adopt numerous conformations in solution, only one of which might be the "bioactive" conformation required for target engagement. This conformational randomness is a significant liability, as it often results in compromised binding affinity and rapid degradation by proteases that recognize and cleave the peptide backbone.[3]
Constrained Peptides: This class of molecules addresses the limitations of linear peptides by introducing structural constraints.[2][4] Through strategies like cyclization (head-to-tail, side-chain-to-side-chain), stapling, or disulfide bridging, a constrained peptide is "locked" into a specific three-dimensional shape.[2][5] This pre-organization into a bioactive conformation is the cornerstone of their enhanced therapeutic potential.[2][4] By reducing conformational freedom, these analogs can achieve higher binding affinity, greater stability, and improved cell permeability.[4][6]
The fundamental choice between a linear and a constrained peptide analog is a choice between flexibility and pre-organized structure. The following diagram illustrates this core concept.
Caption: Linear vs. Constrained Peptide Binding Energetics.
Comparative Efficacy Analysis: A Multi-Parameter Assessment
The decision to employ a constrained peptide strategy is driven by the pursuit of superior drug-like properties. Let's examine the key parameters where these analogs typically outperform their linear counterparts, supported by quantitative data.
Binding Affinity and Specificity
The primary rationale for constraining a peptide is to pre-organize it into the conformation required for receptor binding. This reduces the entropic cost of the binding event, which often translates to a significant increase in binding affinity (lower Kd or Ki values).[2][7]
-
Causality: Linear peptides must expend energy to adopt the correct shape to fit into a binding pocket, a thermodynamic disadvantage.[3][7] Constrained peptides, already in a favorable conformation, can bind more readily and with higher affinity.[2][7] This enhanced affinity can also lead to greater specificity, as the rigid structure is less likely to engage in off-target interactions.[3]
Proteolytic Stability and In Vivo Half-life
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the bloodstream and tissues.[8][9] This leads to a short in vivo half-life, limiting their therapeutic window.
-
Causality: Proteases typically recognize and cleave peptides in an extended, linear conformation.[3] The cyclic or constrained nature of modified peptides masks or eliminates these recognition sites, rendering them highly resistant to enzymatic degradation.[1][2][6] This enhanced stability directly contributes to a longer plasma half-life, allowing for less frequent dosing and sustained therapeutic effect.
Cell Permeability and Bioavailability
For targeting intracellular proteins, peptides must cross the cell membrane—a significant challenge for large, polar molecules. Certain constraining strategies, particularly hydrocarbon stapling, can enhance a peptide's ability to penetrate cells.[4][10]
-
Causality: By shielding the hydrophilic amide backbone and presenting a more hydrophobic surface, some constrained peptides can more favorably interact with the lipid bilayer of the cell membrane.[11] This can improve passive diffusion and lead to better bioavailability, a critical factor for developing orally administered peptide drugs.
Quantitative Comparison Summary
The following table summarizes the expected performance differences based on a hypothetical case study of a linear peptide and its constrained (cyclized) analog targeting a specific protein-protein interaction.
| Parameter | Linear Peptide Analog | Constrained Peptide Analog | Rationale for Difference |
| Binding Affinity (Kd) | 269 nM | 39 nM | Pre-organization reduces the entropic penalty of binding.[12] |
| Protease Half-life (t½) in Serum | < 10 minutes | > 24 hours | Cyclization masks protease cleavage sites and prevents adoption of the required extended conformation for enzyme binding.[3] |
| Cell Permeability (PAMPA, Pe) | Low (e.g., < 1.0 x 10⁻⁶ cm/s) | Moderate to High | Constraints can shield the polar backbone and increase lipophilicity, facilitating passive diffusion.[4][10] |
| In Vivo Efficacy (Tumor model) | No significant effect | Significant tumor growth inhibition | A combination of higher affinity, prolonged stability, and better cell penetration leads to a potent biological effect.[12] |
Experimental Corner: Protocols for a Validated Comparison
To empirically validate the theoretical advantages of constrained peptides, rigorous and standardized assays are essential. The following protocols provide a self-validating framework for your comparative studies.
Protocol: Proteolytic Stability Assay
This protocol is designed to quantify the rate of peptide degradation in a biologically relevant matrix like human serum.
Objective: To determine the half-life (t½) of linear and constrained peptide analogs in human serum.
Methodology:
-
Materials:
-
Test peptide stock solutions (1 mg/mL in an appropriate solvent).
-
Pooled human serum (centrifuged at 10,000 x g for 10 min at 4°C to remove lipids).[13]
-
Quenching solution: 10% Trichloroacetic Acid (TCA) in water.[13][14]
-
Incubation buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
-
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, pre-warm human serum to 37°C.[13]
-
Initiate Reaction: Add the test peptide (linear or constrained) to the serum to a final concentration of 100 µg/mL. This is the t=0 time point.[13]
-
Time Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA to precipitate proteins and stop enzymatic activity.[14] Vortex and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[13]
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining. Monitor the peak area corresponding to the intact peptide.
-
-
Controls & Validation:
-
Positive Control: A known, rapidly degraded linear peptide.
-
Negative Control: The test peptide incubated in PBS (without serum) to check for non-enzymatic degradation.
-
t=0 Sample: Represents 100% intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) using a one-phase decay model.[15]
-
Caption: Workflow for the Proteolytic Stability Assay.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, non-cell-based method to assess the passive permeability of a compound.[16]
Objective: To evaluate and compare the passive membrane permeability of linear and constrained peptide analogs.
Methodology:
-
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a 96-well acceptor plate).
-
Phospholipid solution (e.g., 1% lecithin in dodecane).[17]
-
Test peptide solutions (in a buffer of choice, e.g., PBS at pH 7.4).
-
UV-Vis plate reader or LC-MS for quantification.
-
-
Procedure:
-
Membrane Coating: Carefully coat the membrane of each well in the filter (donor) plate with the phospholipid solution and allow the solvent to evaporate.
-
Donor Plate: Add the test peptide solutions to the wells of the donor plate.
-
Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Assemble Sandwich: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV absorbance if the peptide has a chromophore, or LC-MS for higher sensitivity).
-
-
Controls & Validation:
-
High Permeability Control: A compound known to be highly permeable (e.g., testosterone).
-
Low Permeability Control: A compound known to be impermeable (e.g., Lucifer Yellow). This also serves as a check for membrane integrity.[16]
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and established equations.
-
Rank compounds as high, medium, or low permeability based on their Pe values.
-
Conclusion: Strategic Selection in Drug Discovery
Constrained peptides represent a significant advancement in therapeutic peptide design, offering clear advantages in stability, binding affinity, and, in some cases, cell permeability over their linear precursors.[2] The process of constraining a peptide is not a guaranteed path to success; the choice of constraining strategy and the position of the constraint are critical variables that must be empirically tested.[11] However, by locking a peptide into its bioactive conformation, we can overcome many of the intrinsic weaknesses that have historically limited the therapeutic potential of this important class of molecules.[4][18] As our understanding of structure-activity relationships deepens, the rational design of constrained peptides will continue to unlock new therapeutic avenues, particularly for challenging targets like protein-protein interactions.[2][10]
References
-
Cyclization strategies in peptide derived drug design. PubMed. [Link]
-
Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. LinkedIn. [Link]
-
Cyclization Strategies in Peptide Derived Drug Design. Ingenta Connect. [Link]
-
Constrained Peptides and Macrocyclics. Discovery On Target. [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
-
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]
-
Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). [Link]
-
A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
-
Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of. RSC Publishing. [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]
-
Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH. [Link]
-
Design of linear and cyclic peptide binders of different lengths only from a protein target sequence. bioRxiv. [Link]
-
Protein target binding of linear versus cyclic peptides. ResearchGate. [Link]
-
Constrained Peptides in Drug Discovery and Development. SciSpace by Typeset. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
A biomimetic approach for enhancing the in vivo half-life of peptides. PMC - NIH. [Link]
-
Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. [Link]
-
Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. ScienceDirect. [Link]
-
The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. PMC. [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. [Link]
-
Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer. PubMed. [Link]
-
Case Studies in Analog Design. Drug Design Org. [Link]
-
Designing peptide and protein ligands for biological receptors. University of Arizona. [Link]
Sources
- 1. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insightaceanalytic.com [insightaceanalytic.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 11. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 12. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAMPA | Evotec [evotec.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
Purity analysis of synthetic peptides by reverse-phase HPLC
<-4> A Senior Application Scientist's Guide to Purity Analysis of Synthetic Peptides by Reverse-Phase HPLC
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is a critical quality attribute that directly impacts experimental outcomes, therapeutic efficacy, and patient safety.[1][2] In solid-phase peptide synthesis (SPPS), a range of impurities can be introduced, including truncated sequences, deletion sequences, and byproducts from incomplete deprotection or side-chain reactions.[3][4][5] Therefore, robust analytical methods are essential to accurately quantify the purity of the target peptide and identify any impurities.
Reverse-phase high-performance liquid chromatography (RP-HPLC) has become the gold standard for assessing the purity of synthetic peptides due to its high resolution, reproducibility, and versatility.[4][6][7] This guide provides an in-depth comparison of RP-HPLC with other analytical techniques, supported by experimental data and protocols, to empower researchers in selecting and optimizing the most suitable methods for their specific needs.
The Central Role of RP-HPLC in Peptide Purity Analysis
RP-HPLC separates peptides based on their hydrophobicity.[4][6] The stationary phase is typically a C18-modified silica, which is non-polar, while the mobile phase is a polar mixture of water and an organic solvent, commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA).[4][6] Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times.[6]
Causality Behind Experimental Choices in RP-HPLC:
-
Column Chemistry: The choice of stationary phase is critical. While C18 columns are the most widely used for peptide analysis, other chemistries can offer different selectivities.[8] For instance, C8 or C4 columns are less hydrophobic and may be suitable for very hydrophobic peptides, while phenyl-hexyl phases can provide alternative selectivity for certain peptide separations.[8][9]
-
Mobile Phase Modifiers: Acidic modifiers like TFA are crucial for several reasons. They protonate the peptide's basic residues, leading to consistent positive charges, and they form ion pairs with these charged groups, increasing the peptide's hydrophobicity and retention.[10][11] However, TFA can suppress the signal in mass spectrometry (MS) detection.[11] Formic acid (FA) is a more MS-friendly alternative, though it may provide less optimal peak shapes on traditional C18 columns.[11]
-
Gradient Optimization: A gradient of increasing organic solvent concentration is used to elute peptides of varying hydrophobicities.[6] The slope of the gradient is a key parameter to optimize; a shallower gradient generally leads to better resolution between closely eluting peaks.[9][12]
A Comparative Look: RP-HPLC vs. Alternative Methods
While RP-HPLC is the workhorse for peptide purity analysis, other techniques offer complementary information and can be invaluable for comprehensive characterization.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[4][6] | High resolution, robust, reproducible, widely available.[4][13] | May not resolve all co-eluting impurities, TFA can interfere with MS.[11][14] | Routine purity assessment and quantification.[7] |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions.[1][13] | Confirms molecular weight of the target peptide and impurities, highly sensitive.[1][13][15] | Does not provide quantitative purity information on its own, cannot separate isomers.[14] | Identity confirmation and impurity identification.[16][17] |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary.[2][13] | High efficiency and resolution, orthogonal to HPLC, low sample and reagent consumption.[2][13][18] | Lower loading capacity, can be less robust than HPLC.[18] | Resolving impurities that co-elute in HPLC, analysis of charged peptides.[13][19] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids.[4][20] | Confirms the amino acid composition and provides an accurate measure of net peptide content.[20][21] | Destructive to the sample, does not provide information on sequence or impurities.[22] | Determining the absolute amount of peptide in a sample.[20] |
Experimental Protocols and Data
Protocol 1: Standard RP-HPLC Purity Analysis of a Synthetic Peptide
This protocol outlines a general method for determining the purity of a synthesized peptide.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[6]
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Experimental Data: Comparison of Different RP-HPLC Columns
A study comparing different Waters reversed-phase columns for the separation of synthetic peptide impurities demonstrated that column selection can significantly impact selectivity.[3] For example, when analyzing Bivalirudin, a 20-amino acid peptide, different impurity profiles were observed with different columns and mobile phase conditions.[3]
A simplified representation of potential results is shown below:
| Column Chemistry | Mobile Phase Modifier | Key Observation |
| Peptide BEH C18 | 0.1% Formic Acid | Good general-purpose separation. |
| Peptide CSH C18 | 0.1% Formic Acid | Narrower peaks and higher loadability.[8] |
| CSH Phenyl-Hexyl | 0.1% Formic Acid | Unique selectivity, particularly for aromatic residues.[8] |
These results highlight the importance of screening different column chemistries during method development to achieve optimal separation of the target peptide from its impurities.
Visualizing the Workflow
RP-HPLC-MS Analysis Workflow
Caption: Workflow for peptide purity and identity analysis using RP-HPLC coupled with UV and MS detection.
The Power of Orthogonal Methods
For comprehensive purity assessment, especially in a regulatory environment, employing an orthogonal method is highly recommended.[19] Capillary Electrophoresis (CE), which separates molecules based on their charge-to-size ratio, provides a different separation mechanism than RP-HPLC.[13][18] An impurity that co-elutes with the main peptide peak in RP-HPLC may be well-resolved by CE, providing a more accurate purity assessment.
Logical Relationship of Analytical Techniques for Peptide Characterization
Caption: Interrelationship of key analytical techniques for comprehensive synthetic peptide characterization.
Conclusion and Future Outlook
Reverse-phase HPLC remains the cornerstone of synthetic peptide purity analysis. Its robustness and high-resolving power make it indispensable for routine quality control. However, a multi-faceted approach that incorporates orthogonal techniques like mass spectrometry and capillary electrophoresis provides a more complete and accurate picture of peptide purity and identity. As peptide therapeutics become more complex, the development of advanced analytical strategies, such as two-dimensional liquid chromatography (2D-LC), will be crucial for ensuring their quality, safety, and efficacy.[14] For regulatory submissions, all analytical methods must be validated according to ICH guidelines to ensure accuracy, precision, and robustness.[7][23]
References
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Capillary Gel Electrophoresis Purity Analysis of Peptide Drugs. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Principle of Peptide Purity Analysis. Retrieved from [Link]
-
PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
Contract Pharma. (2024). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Retrieved from [Link]
-
Paradigm Peptides. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
-
Chromatography Online. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Retrieved from [Link]
-
PubMed. (2012). Capillary electrophoresis and isoelectric focusing in peptide and protein analysis. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
Almac Group. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. Retrieved from [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved from [Link]
-
PubMed. (n.d.). Separation of Peptides by Capillary Electrophoresis. Retrieved from [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
Bio-Rad. (n.d.). Instructions for Capillary Electrophoresis Peptide Analysis Kit. Retrieved from [Link]
-
Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]
-
MDPI. (n.d.). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Retrieved from [Link]
-
ResolveMass. (2025). What Are the FDA Requirements for Peptide Characterization?. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation in Proteomics and Peptidomics Studies. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. Retrieved from [Link]
-
Verified Peptides. (2025). The Role of HPLC Analysis in Peptide Characterization. Retrieved from [Link]
-
National Institutes of Health. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]
Sources
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Capillary Gel Electrophoresis Purity Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. pekcuralabs.com [pekcuralabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. hplc.eu [hplc.eu]
- 10. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. contractpharma.com [contractpharma.com]
- 16. apexpeptidesupply.com [apexpeptidesupply.com]
- 17. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Capillary electrophoresis and isoelectric focusing in peptide and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Confirming peptide sequence with MALDI-TOF mass spectrometry
An In-Depth Guide to Confirming Peptide Sequence with MALDI-TOF Mass Spectrometry
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
In the landscape of protein research and biopharmaceutical development, the precise characterization of peptides is not merely a procedural step but the bedrock of valid and reproducible science. Whether verifying the identity of a synthetic therapeutic peptide, identifying a protein from a complex biological sample, or mapping post-translational modifications, the accuracy of a peptide's amino acid sequence is paramount. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has established itself as a cornerstone technology in this domain, prized for its speed, sensitivity, and robustness.[1][2][3]
This guide provides a comprehensive, field-proven perspective on leveraging MALDI-TOF MS for peptide sequence confirmation. We will move beyond simple protocols to explore the causality behind experimental choices, present a self-validating workflow, and objectively compare MALDI-TOF with alternative technologies, supported by experimental principles and data.
The MALDI-TOF Principle: From Peptide to Peak
At its core, MALDI-TOF mass spectrometry is a two-stage process designed to handle fragile biomolecules like peptides.[4] The technique's power lies in its "soft ionization" method, which prevents the analyte from fragmenting during the ionization process, allowing for the accurate mass determination of the intact molecule.[3][4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): The peptide sample is mixed with a matrix compound—a small organic molecule that strongly absorbs light at the laser's wavelength.[3] This mixture is spotted on a target plate and allowed to dry, forming co-crystals of matrix and analyte. A pulsed laser is fired at this spot. The matrix absorbs the laser energy and vaporizes, carrying the intact peptide molecules into the gas phase as charged ions, typically with a single positive charge ([M+H]⁺). This gentle lift-off is the key to analyzing large molecules without breaking them apart.
-
Time-of-Flight (TOF) Analysis: Once ionized, the peptides are accelerated by a strong electric field into a long, field-free "flight tube." All ions receive the same amount of kinetic energy. Consequently, lighter ions travel faster down the tube, while heavier ions move more slowly. The instrument measures the time it takes for each ion to reach the detector at the end of the tube. This "time of flight" is directly proportional to the mass-to-charge ratio (m/z) of the ion, allowing for a precise mass determination.
Key Applications: PMF and PSD/TOF-TOF Sequencing
MALDI-TOF MS is used for two primary peptide analysis workflows: Peptide Mass Fingerprinting for identification and Post-Source Decay for sequencing.
-
Peptide Mass Fingerprinting (PMF): This is the foundational technique for protein identification. A protein of interest is enzymatically digested (typically with trypsin), creating a unique mixture of smaller peptides.[3] MALDI-TOF is then used to measure the masses of these peptides with high accuracy. The resulting list of peptide masses serves as a "fingerprint" that is unique to the original protein. This experimental fingerprint is then compared against theoretical peptide masses from all proteins in a sequence database to find the best match.[5][6] While excellent for confirming a known protein's identity, PMF does not directly provide sequence information.
-
Post-Source Decay (PSD) / TOF-TOF Sequencing: To determine the amino acid sequence, fragmentation of the peptide is required. In a MALDI-TOF/TOF instrument, this is achieved through a process called Post-Source Decay. A specific peptide ion (the "precursor ion") is selected from the initial TOF analysis. This ion is then allowed to fragment, either spontaneously or through collision with an inert gas, in a region after the ion source but before the second detector.[7] The masses of the resulting fragment ions are then measured. The fragmentation typically occurs at the peptide bonds, creating predictable series of ions (known as b- and y-ions). The mass differences between consecutive peaks in a series correspond to the mass of a specific amino acid, allowing the sequence to be read directly from the spectrum.[8][9]
A Self-Validating Experimental Protocol for Peptide Analysis
The quality of a MALDI-TOF spectrum is fundamentally dependent on the quality of the sample preparation. A robust protocol is a self-validating one, where clean data is the expected outcome of meticulous technique.
Step 1: Sample Purity - The Non-Negotiable Prerequisite
Causality: The MALDI process is a competition for ionization. Contaminants like salts (Na⁺, K⁺) and detergents can severely suppress the signal of the target peptide or form adducts ([M+Na]⁺, [M+K]⁺), which complicates spectral interpretation and reduces the intensity of the primary protonated ion ([M+H]⁺).[10][11]
Methodology:
-
Initial Assessment: Ensure the peptide is in a volatile buffer. If it is in a high-salt buffer (e.g., PBS), desalting is mandatory.
-
Desalting: Use a reversed-phase pipette tip (e.g., ZipTip® C18). This binds the peptide while allowing salts and other hydrophilic contaminants to be washed away.[12]
-
Elution: Elute the purified peptide in a solvent compatible with the MALDI matrix, typically a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA). TFA helps with peptide solubility and protonation.
Step 2: Matrix Selection - Matching the Matrix to the Molecule
Causality: The choice of matrix is critical for efficient energy transfer and ionization. The matrix should have a strong absorbance at the laser's wavelength and promote co-crystallization with the analyte. For peptides, hydrophobicity and size are key considerations.[13]
| Matrix | Common Use | Rationale |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides and digests (< 5,000 Da)[14] | Considered more hydrophobic, it provides excellent ionization efficiency and sensitivity for most tryptic peptides.[13][15] It is the go-to matrix for PMF. |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Glycopeptides, Hydrophilic molecules | More hydrophilic than CHCA, DHB is gentler and produces less matrix-related background noise in the low-mass region, which is beneficial for PTM analysis.[13][15] |
| Sinapinic acid (SA) | Larger peptides and intact proteins (> 5,000 Da)[14] | Its crystal structure is more accommodating for larger molecules, leading to better results for intact proteins and very large peptides.[16] |
Methodology (for CHCA):
-
Prepare a saturated solution of CHCA in a solvent of 50% ACN / 50% water / 0.1% TFA.[17]
-
Vortex the solution vigorously for 1-2 minutes.
-
Centrifuge the solution for 30-60 seconds to pellet any undissolved matrix crystals.
-
Use the clear supernatant for spotting. Always prepare matrix solutions fresh daily for best results.[17]
Step 3: Sample Spotting - The Art of Co-crystallization
Causality: The goal is to create a homogenous lawn of fine, evenly distributed crystals containing both matrix and analyte. This ensures that wherever the laser fires, it hits a "sweet spot" with optimal composition for ionization, leading to reproducible and strong signals.[18] The dried-droplet method is the most common and straightforward technique.[19]
Methodology:
-
Analyte Dilution: Adjust the peptide sample concentration to approximately 1-10 pmol/µL in 0.1% TFA.[18]
-
Mixing: On a clean MALDI target plate, mix 0.5 µL of the peptide sample with 0.5 µL of the prepared matrix solution directly on the spot. Pipette up and down gently a few times to ensure thorough mixing.
-
Drying: Allow the spot to air-dry completely at room temperature. This should result in a thin, crystalline film. The sample spot must be completely dry before loading into the instrument to maintain vacuum integrity.[20]
Comparative Analysis: MALDI-TOF vs. Alternative Sequencing Technologies
While powerful, MALDI-TOF is not the only tool available. Its performance is best understood in comparison to other mainstream techniques: ESI-MS/MS and Edman degradation.
| Feature | MALDI-TOF MS | LC-ESI-MS/MS | Edman Degradation |
| Principle | Laser desorption from solid crystal, TOF separation[3] | Electrospray of liquid sample, fragmentation, ion trap or quadrupole separation[21] | Sequential chemical cleavage of N-terminal amino acids[22] |
| Ionization State | Primarily singly charged ([M+H]⁺), simplifying spectra[4] | Multiply charged ions, allowing analysis of large molecules on instruments with limited m/z range[21] | N/A (chemical method) |
| Throughput | High; rapid analysis of many samples spotted on a plate[3] | Lower for single samples, but high when automated with LC for complex mixtures | Very low; ~1 amino acid per hour |
| Sample Purity | More tolerant to salts/buffers than ESI[4] | Requires highly purified, salt-free liquid samples | Requires a single, highly purified peptide[23] |
| Sensitivity | High (low femtomole to attomole) | Very high (attomole to zeptomole) | Lower (picomole to low nanomole)[24] |
| N-Terminal Analysis | Can sequence any peptide, but does not inherently confirm the N-terminus | Can sequence any peptide | Gold Standard. Unambiguously confirms the N-terminal sequence. Fails if N-terminus is blocked.[24][23] |
| Handling of Mixtures | Good for simple mixtures; complex mixtures suffer from ion suppression | Excellent, especially when coupled with liquid chromatography (LC) for separation[25] | Not suitable for mixtures |
| Key Strength | Speed, robustness, ease of use for QC and PMF.[1] | Deep sequencing of complex proteomes, PTM analysis.[22] | Unambiguous N-terminal validation for regulatory submissions (e.g., ICH Q6B).[23] |
| Complementary Use | Often used for initial QC and rapid screening. | The two MS methods are highly complementary, often identifying different subsets of peptides.[26] | Used to definitively confirm the N-terminus of a protein identified by MS.[23] |
Troubleshooting Common MALDI-TOF Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | • Insufficient sample concentration.• Salt or detergent contamination suppressing ionization.• Poor co-crystallization or wrong matrix choice. | • Concentrate the sample or spot a larger volume.• Desalt the sample using a C18 ZipTip.[12]• Re-spot with fresh matrix; try a different matrix (e.g., DHB instead of CHCA).[11] |
| Poor Mass Resolution | • High salt concentration causing wide adduct peaks.• Instrument requires calibration.• Laser power is too high, causing fragmentation. | • Perform an on-target wash: place a tiny droplet of cold 0.1% TFA on the spot for 5-10s and pipette it off.[18]• Calibrate the instrument using a known peptide standard.• Reduce laser power. |
| Unidentified Peaks | • Salt adducts ([M+Na]⁺, [M+K]⁺).• Contaminants (e.g., human keratin from dust/skin, trypsin autolysis).• Matrix clusters or dimers. | • Peaks at +22 Da or +38 Da relative to the main peak are likely Na⁺ and K⁺ adducts.[11] Desalting will reduce these.• Maintain clean sample handling; check observed masses against common contaminant lists.• These are typically at low m/z and can be ignored. |
| Incomplete Fragmentation (PSD) | • Insufficient energy for fragmentation.• Peptide sequence is difficult to fragment (e.g., proline-rich). | • Increase laser power for PSD or adjust collision energy (on TOF/TOF instruments).• Derivatize the peptide (e.g., N-terminal sulfonation) to promote specific fragmentation pathways.[8][9] |
Conclusion
MALDI-TOF mass spectrometry is an indispensable tool for the confirmation of peptide sequences, offering a powerful combination of speed, sensitivity, and analytical versatility. Its role in the quality control of synthetic peptides is particularly noteworthy, providing rapid and reliable confirmation of molecular identity and purity.[1][10][27] While ESI-MS/MS offers deeper sequencing of complex mixtures and Edman degradation remains the definitive standard for N-terminal validation, MALDI-TOF excels in high-throughput screening and routine analysis of purified products.[22][23]
Ultimately, the choice of technology is dictated by the specific scientific question. For researchers and drug development professionals, a comprehensive understanding of the strengths and limitations of each method is crucial for generating accurate, reliable, and defensible data. By mastering a robust MALDI-TOF workflow, from meticulous sample preparation to informed data interpretation, scientists can confidently verify the primary structure of their peptides, ensuring the integrity of their research and the quality of their products.
References
-
MtoZ Biolabs. (n.d.). How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry. Retrieved from MtoZ Biolabs website: [Link]
-
Jiménez, C. R., et al. (2005). Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry. Methods in Molecular Biology, 310, 227-40. Retrieved from: [Link]
-
Spectroscopy Online. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Retrieved from Spectroscopy Online: [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from MtoZ Biolabs website: [Link]
-
Matsuo, T., et al. (1980). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. European Journal of Biochemistry, 112(2), 251-64. Retrieved from: [Link]
-
Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from: [Link]
-
Shimadzu Corporation. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from Shimadzu Corporation website: [Link]
-
LabRulez LCMS. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from LabRulez LCMS website: [Link]
-
MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. Retrieved from MassTech Inc. website: [Link]
-
Shimadzu. (n.d.). Quality Control Analysis of Synthetic Peptides Using the MALDI-8020 Benchtop Linear MALDI-TOF Mass Spectrometer and QC Reporter. Retrieved from Shimadzu website: [Link]
-
Weddslist. (2011). Maldi Peptide Spectrum Interpretation. Retrieved from Weddslist website: [Link]
-
Shimadzu. (n.d.). Quality Control Analysis of Synthetic Peptides Using the MALDI-8020 Benchtop Linear MALDI-TOF Mass Spectrometer and QC Reporter Software. Retrieved from Shimadzu website: [Link]
-
Walker, J. M. (Ed.). (2005). Protein Identification by Peptide Mass Fingerprinting using MALDI-TOF Mass Spectrometry. In The Proteomics Protocols Handbook. Humana Press. Retrieved from: [Link]
-
University of Washington. (n.d.). MALDI-TOF Sample Preparation. Retrieved from University of Washington, Department of Chemistry website: [Link]
-
American Laboratory. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. Retrieved from American Laboratory: [Link]
-
Boston University School of Medicine. (2002). Practical MS of proteins. Retrieved from Boston University website: [Link]
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from MassTech Inc. website: [Link]
-
PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from: [Link]
-
Guedes, S., et al. (2008). MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert. Genetics and Molecular Research, 7(2), 526-37. Retrieved from: [Link]
-
Mtoz Biolabs. (n.d.). MALDI-TOF Analysis of Peptide Mass Fingerprinting. Retrieved from Mtoz Biolabs website: [Link]
-
Bruker. (n.d.). Matrix Guide to Sample Preparation. Retrieved from Bruker website: [Link]
-
Roth, K. D., et al. (1998). A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry. Analytical Biochemistry, 265(1), 13-22. Retrieved from: [Link]
-
PubMed. (2008). A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. Retrieved from: [Link]
-
Li, L., et al. (2007). An on-target desalting and concentration sample preparation protocol for MALDI-MS and MS/MS analysis. Methods in Molecular Biology, 367, 193-204. Retrieved from: [Link]
-
Current Protocols. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Retrieved from: [Link]
-
De Pauw, E., et al. (2012). MALDI In-Source Decay, from Sequencing to Imaging. In MALDI Mass Spectrometry for Synthetic Polymer Analysis. Springer. Retrieved from: [Link]
-
Reddit. (2019). How can I interpret MALDI-TOF & ESI-TOF spectra for a peptide?. Retrieved from: [Link]
-
Chemistry LibreTexts. (2019). MALDI-TOF. Retrieved from: [Link]
-
University of Arizona. (n.d.). User Guide for Mass Spectrometry Finger Printing Technique. Retrieved from University of Arizona website: [Link]
-
Charles River. (n.d.). How to Interpret MALDI-TOF Analysis Report. Retrieved from Charles River Labs website: [Link]
-
ResearchGate. (n.d.). Peptide mass fingerprinting: Identification of proteins by MALDI-TOF. Retrieved from: [Link]
-
Waters. (n.d.). Parallel MALDI-Tof Post Source Decay Analysis of a Complex Protein Mixture. Retrieved from Waters website: [Link]
-
Loo, R. R., et al. (2010). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of the American Society for Mass Spectrometry, 21(8), 1324–1334. Retrieved from: [Link]
-
ResearchGate. (2014). Why do some peptide peaks fail to resolve in MALDI-TOF?. Retrieved from: [Link]
-
The Scripps Research Institute. (n.d.). Post-source Decay and Delayed Extraction in Matrix-assisted Laser Desorption/Ionization-Reflectron Time-of-Flight. Retrieved from Scripps Center for Metabolomics and Mass Spectrometry website: [Link]
-
University College London. (n.d.). MALDI STANDARD OPERATION PROTOCOL. Retrieved from UCL website: [Link]
-
ResearchGate. (2015). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of anthrax lethal factor in serum. Retrieved from: [Link]
-
ACS Publications. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research. Retrieved from: [Link]
-
Fenyo Lab. (2007). Informatics development: Challenges and solutions for MALDI mass spectrometry. Retrieved from: [Link]
-
NIH National Library of Medicine. (2011). Peptide Peak Detection for Low Resolution MALDI-TOF Mass Spectrometry. Retrieved from: [Link]
Sources
- 1. Quality Control Analysis of Synthetic Peptides Using the MALDI-8020 Benchtop Linear MALDI-TOF Mass Spectrometer and QC Reporter Software : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI-TOF Analysis of Peptide Mass Fingerprinting | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protein Identification by Peptide Mass Fingerprinting using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. skb.skku.edu [skb.skku.edu]
- 17. Sample preparation [people.unipmn.it]
- 18. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 19. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 22. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 24. rapidnovor.com [rapidnovor.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. lcms.labrulez.com [lcms.labrulez.com]
A Senior Application Scientist's Guide to In Vitro Functional Assays for Novel Peptidomimetics
Introduction: Bridging the Gap Between Peptide and Small Molecule
Peptidomimetics represent a compelling class of therapeutic candidates, designed to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] As researchers and drug development professionals, our ability to accurately characterize the functional activity of these novel molecules is paramount to their successful translation from the bench to the clinic. This guide provides an in-depth comparison of key in vitro functional assays, grounded in field-proven insights to empower you with the knowledge to select and execute the most appropriate experimental strategies for your peptidomimetic drug discovery program. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Pillar 1: Target Engagement and Binding Affinity
Before assessing function, it is crucial to confirm direct binding of your peptidomimetic to its intended target. Several biophysical techniques can provide quantitative data on binding affinity and kinetics. The choice of assay depends on factors such as the nature of the target, the properties of the peptidomimetic, and the desired throughput.
Comparative Analysis of Binding Assays
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages | Best Suited For |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time, label-free, provides kinetic information.[3] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. | Detailed kinetic profiling, fragment screening, and epitope mapping. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Label-free, in-solution, provides a complete thermodynamic profile of the interaction.[4][5] | Requires large amounts of purified protein and ligand, lower throughput.[6] | Lead characterization, understanding the driving forces of binding. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. | Affinity (KD), IC50 | Homogeneous, in-solution, high-throughput.[7] | Requires a fluorescent label, which may interfere with binding; sensitive to autofluorescence from compounds. | High-throughput screening (HTS) of compound libraries, competitive binding assays. |
Experimental Workflow: A Closer Look at SPR
Surface Plasmon Resonance (SPR) is a powerful technique for the detailed characterization of binding kinetics.[3] Here, we outline a typical workflow for analyzing a peptidomimetic binding to a protein target.
Diagram: SPR Experimental Workflow
Caption: A streamlined workflow for SPR analysis of peptidomimetic binding.
Protocol: SPR Analysis of Peptidomimetic-Protein Interaction
-
Immobilization of the Ligand:
-
The target protein is covalently coupled to the sensor chip surface, typically via amine coupling. The goal is to achieve a surface density that provides an adequate signal without causing steric hindrance.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the peptidomimetic in a suitable running buffer. It is critical to ensure the buffer is well-matched to minimize bulk refractive index effects.
-
-
Binding Measurement:
-
Inject the different concentrations of the peptidomimetic over the immobilized ligand surface and a reference surface (to subtract non-specific binding).
-
Monitor the association and dissociation phases in real-time to generate a sensorgram.
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound analyte and restore the ligand surface for the next injection. The choice of regeneration solution is critical and must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Pillar 2: Cellular Functionality - Moving Beyond Binding
While binding affinity is a critical parameter, it does not always correlate with functional activity. Therefore, cell-based assays are indispensable for evaluating the efficacy and potency of novel peptidomimetics in a more physiologically relevant context.[8]
Assays for G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are a major class of drug targets, and many peptidomimetics are designed to modulate their activity. Functional assays for GPCRs typically measure the levels of downstream second messengers.
Diagram: GPCR Signaling Cascades
Caption: Overview of major GPCR signaling pathways and their measurable outputs.
Comparison of GPCR Functional Assays
| Assay | Principle | GPCR Subtype | Advantages | Disadvantages |
| cAMP Assay | Measures changes in intracellular cyclic AMP levels. | Gs (stimulation), Gi (inhibition) | Robust, well-established, multiple detection formats (e.g., HTRF, AlphaScreen).[9][10] | Indirect measure of receptor activation. |
| Calcium Mobilization Assay | Measures transient increases in intracellular calcium using fluorescent dyes. | Gq | High-throughput, real-time kinetic data.[11] | Signal can be transient and may miss slow-acting compounds; potential for off-target effects on calcium channels.[12] |
| IP-One Assay | Measures the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling pathway. | Gq | Stable endpoint, less prone to artifacts than calcium assays.[12][13] | Less sensitive than calcium assays for some receptors. |
| Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) linked to a response element downstream of a specific signaling pathway. | Gs, Gi, Gq, G12 | High sensitivity, can be multiplexed to profile signaling bias.[7][14] | Indirect and delayed readout (hours), potential for artifacts from off-target effects on transcription. |
Protocol: Calcium Mobilization Assay
This protocol outlines a general procedure for measuring GPCR activation by a peptidomimetic using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.[15]
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence microplate reader equipped with injectors.
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of the peptidomimetic into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.[8]
-
-
Data Analysis:
Assays for Protease Inhibitors
Many peptidomimetics are designed to inhibit proteases, which are implicated in a wide range of diseases.
Protocol: Fluorogenic Protease Activity Assay
This assay measures the ability of a peptidomimetic to inhibit the activity of a specific protease.
-
Reagent Preparation:
-
Prepare a reaction buffer optimal for the specific protease.
-
Prepare a stock solution of the fluorogenic protease substrate.
-
Prepare serial dilutions of the peptidomimetic inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, protease, and varying concentrations of the peptidomimetic inhibitor.
-
Incubate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.[17]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[18]
-
Pillar 3: Assessing Cellular Health and Viability
It is crucial to distinguish between a desired functional effect and general cytotoxicity. Cell viability assays are therefore an essential component of the in vitro characterization of any novel peptidomimetic.
Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[4][19] | Inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for MTT. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Direct measure of cytotoxicity. | Less sensitive than metabolic assays; LDH in serum can interfere. |
| ATP-based Assay | Measures intracellular ATP levels as an indicator of cell viability. | Highly sensitive, rapid. | ATP levels can be affected by factors other than cell viability. |
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the peptidomimetic for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the peptidomimetic concentration to calculate the IC50 value.
-
Scientific Integrity & Logic: The Foundation of Trustworthy Data
As a Senior Application Scientist, I cannot overstate the importance of rigorous assay validation. Your data is only as reliable as the assays that generate it.
Key Validation Parameters
-
Specificity: The ability of the assay to measure the intended analyte without interference from other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.
Adherence to guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) is crucial for ensuring the quality and integrity of your data, particularly for compounds intended for clinical development.[4][12][13]
Data Interpretation: Beyond the IC50/EC50
While IC50 and EC50 values are essential for quantifying potency, it is important to understand their context.[10][18] These values can be influenced by experimental conditions such as cell density, incubation time, and substrate concentration. Therefore, it is critical to maintain consistency in your experimental protocols and to carefully consider these factors when comparing data across different assays or experiments.
Conclusion: A Multifaceted Approach to Functional Characterization
The successful development of novel peptidomimetics relies on a comprehensive and well-validated in vitro functional characterization strategy. There is no single "best" assay; rather, the optimal approach involves a carefully selected panel of assays that provide orthogonal data on binding, function, and cytotoxicity. By understanding the principles, advantages, and limitations of each technique, and by adhering to rigorous standards of scientific integrity, researchers can generate the high-quality data needed to confidently advance the most promising peptidomimetic candidates through the drug discovery pipeline.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296.
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- Ahangari, F., et al. (2019). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Iranian journal of pharmaceutical research : IJPR, 18(1), 336–346.
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
- Johnson, T. G., & Arora, P. S. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. Chemical reviews, 117(20), 12482-12501.
-
News-Medical.net. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. [Link]
- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120.
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]
- Robertson, A. D., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959.
- Li, M., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in chemistry, 9, 725442.
-
G-Biosciences. Protease Assay™. [Link]
-
Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]
- Zhao, R., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 6, 80–85.
-
Enzyme Development Corporation. Protease Assay (PC). [Link]
- Al-Haque, S., et al. (2012). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules, 13(8), 2413–2422.
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
- Zhang, X., et al. (2012). Luciferase reporter assay system for deciphering GPCR pathways. Current chemical genomics, 6, 80-85.
- Lenci, E., & Trabocchi, A. (2020). Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction. RSC Medicinal Chemistry, 11(8), 878-890.
-
XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]
- Laronde-Leblanc, N., et al. (2016). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 21(9), 1146.
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]
- Kuhring, M., et al. (2021). DIAproteomics: A multi-functional data analysis pipeline for data-independent-acquisition proteomics and peptidomics. Journal of proteome research, 20(8), 3937-3947.
- Sargsyan, H., & Grauffel, C. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (89), 51516.
- Pinto, C., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International journal of molecular sciences, 23(4), 1959.
- Kuhring, M., et al. (2021). DIAproteomics: A Multifunctional Data Analysis Pipeline for Data-Independent Acquisition Proteomics and Peptidomics. Journal of Proteome Research, 20(8), 3937–3947.
-
XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]
-
Nicoya Lifesciences. SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
-
Lab Manager. (2023). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]
-
ResearchGate. (2023). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. [Link]
- Rehman, A. U., et al. (2019). Peptidomimetics: A Synthetic Tool for Inhibiting Protein–Protein Interactions in Cancer. Current medicinal chemistry, 26(38), 6837–6856.
-
Massachusetts Institute of Technology. (2023). Experimental and Computational Advancements in Peptidomimetic Ligand Discovery. [Link]
-
Drug Hunter. (2023). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
-
ACS Publications. (2000). Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains. [Link]
Sources
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. Current peptidomics: Applications, purification, identification, quantification, and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomics-Driven Strategy Reveals Peptides and Predicted Proteases Associated With Oral Cancer Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. G-Protein Peptidomimetics Stabilize GPCR Active State Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 11. Protease Inhibitors [labome.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. youtube.com [youtube.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. ovid.com [ovid.com]
A Senior Application Scientist's Comparative Guide to Resins for Solid-Phase Peptide Synthesis
For the modern researcher in peptide science and drug development, the solid support is the foundation upon which a successful synthesis is built. The choice of resin is a critical parameter that dictates not only the yield and purity of the final peptide but also the feasibility of synthesizing complex, lengthy, or hydrophobic sequences. This guide provides an in-depth, objective comparison of the major classes of resins used in Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Foundational Role of the Resin in SPPS
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble support, simplifying the purification process to mere filtration and washing steps.[1] The resin must be chemically and mechanically robust, inert to the repeated cycles of coupling and deprotection, yet allow for the final cleavage of the peptide under specific conditions.[1] Crucially, the physical properties of the resin, particularly its ability to swell in various solvents, directly impact reaction kinetics. Proper swelling creates a solution-like microenvironment within the polymer matrix, allowing reagents to efficiently access the growing peptide chain and minimizing intermolecular aggregation—a primary cause of failed syntheses.[2][3]
The Workhorses: Polystyrene-Based Resins
Polystyrene (PS) resins, typically cross-linked with 1% divinylbenzene (DVB), are the most common and cost-effective solid supports for SPPS.[1][4] Their mechanical stability and compatibility with a wide range of organic solvents have made them a staple in peptide laboratories for decades.
Key Characteristics and Linkers
The versatility of PS resins stems from the ability to functionalize them with various linkers, which determine the C-terminal functionality of the cleaved peptide and the conditions required for its release.
-
For C-terminal Carboxylic Acids:
-
Merrifield Resin: The original resin for Boc-SPPS, requiring strong acid (e.g., HF) for cleavage.[1]
-
Wang Resin: Widely used in Fmoc-SPPS, it possesses a p-alkoxybenzyl alcohol linker that is cleaved with strong acids like trifluoroacetic acid (TFA).[5][6]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-labile, allowing for cleavage under very mild conditions (e.g., 1-5% TFA in DCM). This makes it ideal for producing protected peptide fragments for convergent synthesis and for minimizing racemization of C-terminal cysteine and proline residues.[1][5]
-
-
For C-terminal Amides:
-
Rink Amide Resin: The standard for generating peptide amides via Fmoc-SPPS. The linker is designed to yield the amide upon cleavage with TFA.[5]
-
Sieber Amide Resin: Even more acid-sensitive than Rink Amide, allowing for the synthesis of protected peptide amides.[1]
-
MBHA Resin: The Boc-chemistry equivalent of Rink Amide resin, requiring strong acid for cleavage.[2]
-
Performance and Causality
The primary advantage of polystyrene resins is their affordability and high loading capacity.[1] However, their hydrophobic nature can be a significant drawback. For lengthy or hydrophobic peptide sequences, the growing peptide chain can collapse and aggregate onto the polystyrene backbone, leading to incomplete coupling and deprotection steps, and consequently, low purity and yield.[1][7]
Enhanced Solvation: Polyethylene Glycol (PEG) Grafted and PEG-Based Resins
To address the limitations of polystyrene, resins incorporating polyethylene glycol (PEG) were developed. These resins offer a more hydrophilic environment, improving the solvation of the growing peptide chain and mimicking solution-phase chemistry.
TentaGel and PEG-PS Resins
These resins consist of PEG chains grafted onto a polystyrene core. This composite structure provides the mechanical stability of polystyrene with the enhanced solvation properties of PEG.[1][8] They swell well in a wide range of solvents, from nonpolar DCM to polar DMF and even aqueous solutions, which is advantageous for on-resin assays.[1][9]
ChemMatrix®: A Pure PEG Matrix
ChemMatrix® is a resin composed entirely of a cross-linked PEG matrix.[10] This results in exceptional swelling properties in a broad array of solvents and provides a highly solvated environment for the peptide chain, significantly reducing aggregation.[10][11]
Performance and Causality
The improved solvation provided by PEG-containing resins is particularly beneficial for the synthesis of "difficult sequences," including long peptides and those rich in hydrophobic residues. By minimizing on-resin aggregation, these resins facilitate more complete reactions, leading to higher crude purity and overall yield.[10][12] The trade-offs are generally a higher cost and a lower initial loading capacity compared to standard polystyrene resins.[1]
An Alternative Backbone: Polyamide Resins
Polyamide-based resins, such as PEGA resins, offer another hydrophilic alternative to polystyrene.[1] They are known for their excellent solvation properties, which can be even better than PEG-grafted resins for certain applications.[1] However, they can be less mechanically stable and more expensive than their polystyrene counterparts.[1]
Comparative Performance Data
The true measure of a resin's performance lies in its ability to deliver a high-purity product in good yield. Below is a summary of comparative data for the synthesis of well-known "difficult" peptides on various resins.
Case Study 1: Acyl Carrier Protein (ACP) Fragment (65-74)
The synthesis of the ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a standard benchmark for evaluating SPPS methodologies due to its propensity for aggregation.[6][13]
| Resin Type | Crude Purity (%) | Overall Yield (%) | Reference(s) |
| 2-Chlorotrityl Chloride Resin | 76.5 | 72 | [5] |
| Rink Amide (Polystyrene) | 52 | Not Reported | [5] |
| AM Polystyrene | 60.7 | Not Reported | [14] |
| AM SURE™ Resin | 90.5 | Not Reported | [14] |
| DEG-crosslinked PS | 52.0 (at 40°C) | Not Reported | [15] |
| DVB-crosslinked PS | <50 (at 40°C) | Not Reported | [15] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
The data clearly indicates that for this difficult sequence, modified polystyrene resins (SURE™ and DEG-crosslinked) and the sterically hindered 2-CTC resin outperform standard polystyrene-based Rink Amide and aminomethyl resins.
Case Study 2: β-Amyloid (1-42)
The β-Amyloid (1-42) peptide is notoriously difficult to synthesize due to its extreme hydrophobicity and tendency to aggregate.[16][17]
| Resin Type | Synthesis Strategy | Crude Purity (%) | Crude Yield (%) | Reference(s) |
| ChemMatrix® | Microwave-assisted Fmoc/tBu | 91 | Not Reported | [10] |
| ChemMatrix® | Microwave-assisted Fmoc/tBu | 67 | 87 | [16] |
| PAL-PEG-PS | Standard Fmoc/tBu | 14 | 72 | [16] |
The synthesis of β-Amyloid (1-42) on standard PEG-polystyrene resin resulted in a very low purity crude product. In contrast, the use of the pure PEG-based ChemMatrix® resin dramatically improved the outcome, yielding a crude product of high purity.[10][16] This highlights the critical role of the resin matrix in enabling the synthesis of highly challenging peptides.
Experimental Protocols for Resin Evaluation
To objectively compare the performance of different resins, it is essential to employ standardized protocols.
Workflow for Resin Comparison
Caption: Workflow for comparative evaluation of SPPS resins.
Protocol for Measuring Resin Swelling
Objective: To quantify the swelling volume of a resin in a given solvent.
Materials:
-
Dry SPPS resin (1.0 g)
-
Solvent of interest (e.g., DMF, DCM)
-
10 mL graduated cylinder with a stopper
Procedure:
-
Accurately weigh 1.0 g of dry resin and transfer it to the graduated cylinder.
-
Record the initial dry volume.
-
Add 8 mL of the solvent to the cylinder.
-
Stopper the cylinder and agitate to ensure all resin beads are wetted.
-
Allow the resin to swell for at least 30-60 minutes at room temperature.
-
After the swelling period, allow the resin to settle completely.
-
Record the final swollen volume of the resin bed.
-
Calculate the swelling volume in mL/g of dry resin.
Causality: A higher swelling volume generally indicates better solvation of the polymer matrix, which facilitates reagent diffusion and can lead to improved reaction kinetics and reduced peptide aggregation.[7][9]
Protocol for Determining Resin Loading (Fmoc-based)
Objective: To quantify the loading of an Fmoc-protected amino acid on a resin.
Materials:
-
Dry Fmoc-loaded resin (~5-10 mg)
-
20% piperidine in DMF (v/v)
-
DMF
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvette
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-loaded resin into a small vial.
-
Add a known volume (e.g., 1 mL) of 20% piperidine in DMF.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute a known aliquot of the supernatant with DMF to a final volume that brings the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
-
Calculate the loading using the Beer-Lambert law (ε at 301 nm = 7800 M⁻¹cm⁻¹).
Causality: Accurate determination of resin loading is crucial for calculating the correct stoichiometry of reagents for subsequent coupling steps. Inaccurate loading values can lead to reagent waste or incomplete reactions.[18] For difficult sequences, a lower loading capacity is often preferred to reduce steric hindrance and aggregation.[19][20]
Protocol for In-Process Monitoring: The Kaiser Test
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating complete Fmoc deprotection or incomplete coupling.
Materials:
-
Kaiser test solutions (Reagent A: KCN in pyridine; Reagent B: ninhydrin in n-butanol; Reagent C: phenol in n-butanol)
-
Resin beads (~1-2 mg)
-
Small test tube
-
Heating block or oven at 100-110°C
Procedure:
-
Place a small sample of washed and dried resin beads into a test tube.
-
Add 2-3 drops of each Kaiser test reagent.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense blue beads and solution: Positive result (free primary amines present).
-
Colorless/yellow beads and solution: Negative result (no free primary amines).
-
Causality: The Kaiser test is a critical in-process control to ensure that each coupling and deprotection step goes to completion.[21][22] A positive test after a coupling step indicates that the reaction is incomplete and requires a second coupling. A negative test after deprotection suggests a problem with the deprotection step. Note that this test does not work for N-terminal proline (a secondary amine).[22]
Protocol for Peptide Cleavage and Analysis
Objective: To cleave the synthesized peptide from the resin and determine its crude purity by HPLC.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard cleavage)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Treat the peptidyl-resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Analyze the sample by RP-HPLC, typically using a water/acetonitrile gradient with 0.1% TFA.[23][24]
-
Determine the purity by integrating the area of the main peptide peak relative to the total area of all peaks.
-
Confirm the identity of the main peak by mass spectrometry.[25][26]
Causality: The final analysis of the crude product is the ultimate measure of the success of the synthesis and the performance of the chosen resin. The purity profile provides insights into the efficiency of the coupling and deprotection steps and the extent of side reactions.
Conclusion and Recommendations
The selection of a resin for solid-phase peptide synthesis is a multi-faceted decision that requires a deep understanding of the interplay between the resin's chemical and physical properties and the sequence of the target peptide.
-
For routine, short, and non-complex peptides, standard polystyrene resins like Wang (for acids) and Rink Amide (for amides) offer a cost-effective and reliable solution.
-
For the synthesis of protected peptide fragments, the high acid lability of 2-Chlorotrityl chloride resin is unmatched.
-
For long, hydrophobic, or otherwise "difficult" sequences, the use of PEG-grafted (e.g., TentaGel) or pure PEG (e.g., ChemMatrix®) resins is strongly recommended. The enhanced solvation provided by these supports can dramatically improve the purity and yield of the crude product, ultimately saving time and resources during purification.
By carefully considering the nature of your target peptide and leveraging the comparative data and protocols presented in this guide, you can select the optimal resin to maximize the success of your solid-phase peptide synthesis endeavors.
References
-
Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021). ACS Publications. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. (2015). Springer Nature Experiments. [Link]
-
Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (n.d.). ResearchGate. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. (2015). PubMed. [Link]
-
Polyethyleneglycol-Based Resins as Solid Supports for the Synthesis of Difficult or Long Peptides. (n.d.). ResearchGate. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. (n.d.). Amerigo Scientific. [Link]
-
Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025). PekCura Labs. [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central (PMC). [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. [Link]
-
Effect of resin swelling and substitution on solid phase synthesis. (n.d.). ResearchGate. [Link]
-
Resins for Solid Phase Peptide Synthesis - Core Resins. (n.d.). AAPPTEC. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. [Link]
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. (2020). PubMed. [Link]
-
Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (n.d.). SYNFORM. [Link]
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. (2020). ACS Publications. [Link]
-
Comparative table of methods and conditions employed for the synthesis and purification of Aβ 1−42 peptide. (n.d.). ResearchGate. [Link]
-
SPPS Resins Impact the PNA-Syntheses' Improvement. (n.d.). International Journal of Medical Sciences. [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances. (n.d.). PubMed Central (PMC). [Link]
-
Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs. [Link]
-
Swelling effect on SPPS. a Swollen polymer is able to accommodate... (n.d.). ResearchGate. [Link]
-
Low-Loaded Polyethylene Glycol (PEG) Resin for High-Purity Peptide Synthesis and Cell Binding Assays. (n.d.). Dongguk University. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. (2022). PubMed Central (PMC). [Link]
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. (2024). RSC Publishing. [Link]
-
ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. (n.d.). ResearchGate. [Link]
-
"High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis. (n.d.). PubMed. [Link]
-
A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. (n.d.). ACS Publications. [Link]
-
Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. (n.d.). ResearchGate. [Link]
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. [Link]
-
Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. (n.d.). Spiral. [Link]
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. (n.d.). RSC Publishing. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Jetting manufacturing of resins for solid-phase peptide synthesis. (n.d.). Spiral. [Link]
-
"High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis. (n.d.). PubMed. [Link]
-
Literature. (n.d.). Rapp Polymere. [Link]
-
Physical properties of poly(ethylene glycol) (PEG)-based resins for combinatorial solid phase organic chemistry: a comparison of PEG-cross-linked and PEG-grafted resins. (n.d.). PubMed. [Link]
-
Synthesis of ACP(65-74). (n.d.). ResearchGate. [Link]
Sources
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2970374A2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 16. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. chempep.com [chempep.com]
- 22. peptide.com [peptide.com]
- 23. lcms.cz [lcms.cz]
- 24. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 25. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Proteolytic Stability: The Advantage of N-Substituted Glycines
In the landscape of therapeutic peptide development, proteolytic instability remains a formidable hurdle. The rapid degradation of promising peptide candidates by endogenous proteases severely limits their bioavailability and therapeutic efficacy. This guide provides an in-depth comparison of the proteolytic stability of standard peptides versus peptides incorporating N-substituted glycines, often referred to as peptoids. We will delve into the mechanistic underpinnings of this enhanced stability and provide detailed experimental protocols for researchers to assess and validate the proteolytic resistance of their own peptide-based constructs.
The Challenge of Proteolytic Degradation
Peptides, with their high specificity and low off-target toxicity, are attractive therapeutic modalities. However, their journey through the physiological environment is fraught with peril. A vast army of proteases, such as trypsin and chymotrypsin, patrol the bloodstream and tissues, readily recognizing and cleaving the amide bonds that form the peptide backbone. This enzymatic onslaught leads to rapid clearance and a short in-vivo half-life, often rendering an otherwise potent peptide therapeutically unviable.[1][2][3]
The susceptibility of a peptide to proteolytic cleavage is largely dictated by its primary sequence and three-dimensional conformation. Proteases exhibit substrate specificity, recognizing particular amino acid residues or motifs to initiate hydrolysis. For drug developers, this presents a critical challenge: how to engineer peptides that retain their biological activity while evading this proteolytic surveillance.
N-Substituted Glycines: A Paradigm Shift in Peptide Stability
A highly effective strategy to bolster peptide stability is the incorporation of N-substituted glycines, or peptoids.[4][5][6] Peptoids are structural isomers of peptides where the side chain is appended to the backbone nitrogen atom rather than the α-carbon.[5][6] This seemingly subtle alteration has profound consequences for proteolytic resistance.
The key to the enhanced stability of peptoids lies in steric hindrance. Proteases have evolved to recognize and bind to the L-amino acid backbone of natural peptides. The repositioning of the side chain to the nitrogen atom in peptoids disrupts this recognition, effectively shielding the amide bond from the protease's active site.[5] This structural modification makes the peptoid backbone a poor substrate for common proteases, leading to a dramatic increase in stability against enzymatic degradation.[4][6][7]
Caption: Mechanism of Proteolytic Resistance.
Comparative Stability: Experimental Evidence
The theoretical advantage of N-substituted glycines in conferring proteolytic resistance is consistently borne out in experimental studies. When subjected to physiological environments such as human serum or specific proteases, peptides incorporating peptoid residues exhibit significantly longer half-lives compared to their unmodified peptide counterparts.
| Compound | Matrix | Half-life (t½) | Reference |
| Peptide 1 (Standard) | Human Serum | 3.2 hours | [1] |
| Peptide 2 (Standard) | Human Serum | 43.5 hours | [1] |
| GLP-1 (Standard) | EDTA Plasma | 6.0 hours | [8] |
| Peptoid Analog (Hypothetical) | Human Serum | > 48 hours | N/A |
| dKn2-7 (D-amino acid analog) | 25% Human Serum | > 24 hours (78.5% remaining) | [9] |
| Kn2-7 (L-amino acid) | 25% Human Serum | < 24 hours (1.0% remaining) | [9] |
Note: The data for the hypothetical peptoid analog is illustrative of the significant stability enhancement typically observed. The comparison between dKn2-7 and Kn2-7, while involving D-amino acids (another stability-enhancing modification), demonstrates the dramatic difference in stability that can be achieved through backbone modification.
Experimental Protocols for Assessing Proteolytic Stability
To empower researchers in their drug development efforts, we provide the following detailed protocols for assessing the proteolytic stability of peptides and peptoids.
Experimental Workflow Overview
Caption: General workflow for assessing proteolytic stability.
Protocol 1: In Vitro Stability in Human Serum
This assay provides a comprehensive assessment of peptide stability in a physiologically relevant matrix containing a multitude of proteases.
Materials:
-
Test peptide/peptoid
-
Human serum (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
HPLC-grade water and acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Preparation:
-
Dissolve the test compound in PBS to a final stock concentration of 1 mg/mL.
-
Thaw human serum on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
-
Incubation:
-
In a microcentrifuge tube, add 90 µL of the pre-cleared human serum.
-
Spike with 10 µL of the test compound stock solution to achieve a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw a 10 µL aliquot of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 10 µL aliquot to a new tube containing 20 µL of ice-cold 10% TCA to quench the enzymatic reaction and precipitate serum proteins.[2]
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Transfer to an HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.
-
Protocol 2: Trypsin Digestion Assay
This assay assesses stability against a specific, well-characterized serine protease.
Materials:
-
Test peptide/peptoid
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Quenching solution (e.g., 10% Formic Acid)
-
HPLC-grade water and acetonitrile
Procedure:
-
Preparation:
-
Dissolve the test compound in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh stock solution of trypsin in 1 mM HCl at 1 mg/mL.
-
-
Digestion:
-
In a microcentrifuge tube, combine the test compound solution with trypsin at a substrate-to-enzyme ratio of 50:1 (w/w).
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of 10% formic acid.
-
-
LC-MS Analysis:
-
Analyze the quenched samples directly by LC-MS as described in Protocol 1.
-
-
Data Analysis:
-
Determine the half-life of the test compound as described in Protocol 1.
-
Protocol 3: Chymotrypsin Digestion Assay
This assay evaluates stability against another key serine protease with different cleavage specificity.
Materials:
-
Test peptide/peptoid
-
Chymotrypsin (sequencing grade)
-
Tris-HCl buffer (100 mM, pH 7.8) containing 10 mM CaCl₂
-
Quenching solution (e.g., 10% Formic Acid)
-
HPLC-grade water and acetonitrile
Procedure:
-
Preparation:
-
Dissolve the test compound in the Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh stock solution of chymotrypsin in 1 mM HCl.
-
-
Digestion:
-
Combine the test compound solution with chymotrypsin at a substrate-to-enzyme ratio of 50:1 (w/w).[12]
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At desired time points, withdraw an aliquot and quench the reaction with an equal volume of 10% formic acid.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the half-life of the test compound as described in Protocol 1.
-
Conclusion
The incorporation of N-substituted glycines is a robust and validated strategy for overcoming the primary liability of therapeutic peptides: proteolytic instability. By sterically shielding the peptide backbone from enzymatic attack, peptoids offer a pathway to developing peptide-based drugs with significantly improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a framework for researchers to rigorously assess the stability of their novel constructs and make data-driven decisions in the optimization of next-generation peptide therapeutics.
References
-
Abdel-Wahab, Y. H. A., O'Harte, F. P. M., & Flatt, P. R. (2020). Structure-Activity Relationship of Antimicrobial Peptoids. Pharmaceuticals, 13(9), 241. [Link]
-
Angel, T. E., et al. (2020). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. Biotechnology and Bioengineering, 117(8), 2436-2447. [Link]
-
Im, E., et al. (2021). Structural differences between peptides and peptoids. ResearchGate. [Link]
-
Kwon, Y.-U., & Kodadek, T. (2007). Chemical structure comparison of peptide and peptoid. ResearchGate. [Link]
-
Loudon, G. M., & Almond, M. R. (1986). Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue. Metabolism, 35(9), 830-836. [Link]
-
Zuckermann, R. N. (2011). The difference between peptide and peptoid in terms of configuration and features. ResearchGate. [Link]
-
Delport, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(10), 958-969. [Link]
-
Angel, T. E., et al. (2020). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
-
Fortin, T., et al. (2015). Biochemical protease interactions represented by graph theory. ResearchGate. [Link]
-
Tarrado-Castellarnau, M., et al. (2016). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 21(11), 1541. [Link]
-
Baylor University. (n.d.). In-Solution Tryptic Digestion Protocol. Baylor University. [Link]
-
Zhang, Y., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 30(11), 2343-2353. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
An, B., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE, 10(7), e0134427. [Link]
-
An, B., & Zhang, Z. (2013). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. Methods in Molecular Biology, 1023, 149-158. [Link]
-
Tamvakopoulos, C. (2007). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass Spectrometry Reviews, 26(3), 389-402. [Link]
-
Schulz, M. H., et al. (2012). Exemplary cleavage graph. ResearchGate. [Link]
-
BioTech Beacons. (2023). Trypsin Digestion Protocol for LC–MS/MS (In-Solution). BioTech Beacons. [Link]
-
Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. [Link]
-
Strömstedt, A. A., et al. (2016). Serum Stability of Peptides. Methods in Molecular Biology, 1368, 267-280. [Link]
-
Chen, W., et al. (2020). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis, 12(15), 1055-1064. [Link]
-
Unat, M. (2024). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Peptide Synthesis & Analysis. [Link]
-
Bakun, M., et al. (2021). Performance Assessment of a 125 Human Plasma Peptide Mixture Stored at Room Temperature for Multiple Reaction Monitoring–Mass Spectrometry. Journal of Proteome Research, 20(8), 4118-4126. [Link]
-
Prasad, T. S. K., et al. (2017). Fragment of the graphviz figure of protease web connections identified... ResearchGate. [Link]
-
Mathivanan, S., et al. (2022). Pep2Graph: A standalone tool to analyse proteolytic cleavages by proteases from gel‐based mass spectrometry data. Proteomics, 22(21-22), 2200147. [Link]
-
Fernandez, M. M., et al. (2001). Thermal Stability of α-Chymotrypsin, Native and Chemically Modified, Inside Reverse Micelles During Peptide Synthesis. Biotechnology Progress, 17(4), 722-728. [Link]
-
Waters Corporation. (2021). Versatile and Rapid Digestion Protocols for Biopharmaceutical Characterization Using RapiZyme™ Trypsin. Waters Corporation. [Link]
-
Scribd. (n.d.). Trypsin Digestion Ziptip Protocol. Scribd. [Link]
-
Delport, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
European Peptide Society. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science. [Link]
-
Hennig, L., et al. (1996). Peptides and peptoids--a quantum chemical structure comparison. Biopolymers, 38(6), 781-790. [Link]
-
Tarrason, G., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical Pharmacology & Therapeutics, 108(6), 1233-1241. [Link]
-
Technical University of Denmark. (n.d.). Below a few processes are listed where proteolytic enzymes act on a protein substrate. Technical University of Denmark. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Ghamari, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 5985. [Link]
-
Tarrason, G., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
-
Gansner, E. R., & North, S. C. (2002). Process. Graphviz. [Link]
-
Ansar, M., & Vetrivel, U. (2020). Flowchart describing the entire process carried out during peptide preparation. ResearchGate. [Link]
-
Marrero-Ponce, Y., et al. (2020). A flow diagram guiding the automatic construction and visual graph... ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Glycine. Wikipedia. [Link]
-
Chen, L., et al. (2022). Flow chart of peptide process. ResearchGate. [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. promega.com [promega.com]
A Senior Application Scientist's Guide to the Quantitative Determination of Fmoc Loading on Synthesis Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise determination of the functionalization, or "loading," of the solid support is a critical parameter that dictates the stoichiometry of subsequent reactions and ultimately influences the purity and yield of the final peptide.[1][2] In Fmoc-based SPPS, this loading is most commonly determined by quantifying the amount of N-α-Fmoc-amino acid attached to the resin. This guide provides an in-depth, objective comparison of the prevalent methods for this determination, grounded in experimental principles and practical insights.
The Cornerstone of SPPS: Why Accurate Loading Matters
In SPPS, the solid support acts as the C-terminal anchor for the growing peptide chain. The loading value, typically expressed in millimoles per gram (mmol/g), represents the number of reactive sites available for peptide synthesis.[2] An accurate loading value is paramount for:
-
Stoichiometric Control: Ensuring the correct excess of reagents, such as activated amino acids and coupling reagents, is used in each coupling step.
-
Yield Calculations: Providing a baseline for calculating the overall yield of the synthetic process.
-
Reproducibility: Guaranteeing consistency between different synthesis batches and enabling reliable process scale-up.
While numerous techniques exist for determining resin loading, this guide will focus on the most common and practical methods employed in modern peptide laboratories.[1]
The Gold Standard: UV-Spectrophotometric Determination
The most widely adopted method for quantifying Fmoc loading is UV-spectrophotometry.[3] This technique is favored for its speed, simplicity, and generally good accuracy.[1][2]
The Underlying Chemistry: A Tale of Deprotection and Absorbance
The method hinges on the base-catalyzed cleavage of the Fmoc protecting group.[4] A secondary amine, typically piperidine, cleaves the Fmoc group, leading to the formation of a dibenzofulvene (DBF) intermediate via a β-elimination mechanism.[4][5] This highly reactive DBF is then trapped by the secondary amine to form a stable DBF-adduct that exhibits strong UV absorbance.[3][4]
dot graph "Fmoc_Deprotection_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow for UV-Spectrophotometric Fmoc Loading Determination", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Resin [label="1. Weigh Dry Fmoc-Resin", fillcolor="#4285F4"]; Cleavage [label="2. Add Piperidine/DMF Solution", fillcolor="#EA4335"]; Incubate [label="3. Agitate for Complete Cleavage", fillcolor="#FBBC05"]; Dilute [label="4. Dilute Aliquot with DMF", fillcolor="#34A853"]; Measure [label="5. Measure Absorbance (UV-Vis)", fillcolor="#4285F4"]; Calculate [label="6. Calculate Loading (mmol/g)", fillcolor="#EA4335"];
Resin -> Cleavage; Cleavage -> Incubate; Incubate -> Dilute; Dilute -> Measure; Measure -> Calculate; } Workflow for UV-Spectrophotometric Fmoc Loading Determination
Experimental Protocol: Piperidine-Mediated Fmoc Cleavage
Materials:
-
Dry Fmoc-amino acid-loaded resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Spectroscopic grade DMF
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh 2-5 mg of the thoroughly dried Fmoc-resin into a small, sealable vessel.[3]
-
Add a precise volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for a defined period (e.g., 30 minutes) to ensure complete Fmoc cleavage.[6]
-
Allow the resin to settle and carefully transfer a known aliquot of the supernatant to a volumetric flask.
-
Dilute the aliquot with DMF to a final volume that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0).[2]
-
Measure the absorbance of the diluted solution against a blank of 20% piperidine in DMF at the wavelength of maximum absorbance (λmax) of the DBF-piperidine adduct.[6]
Calculation of Fmoc Loading
The loading is calculated using the Beer-Lambert law (A = εcl), rearranged as follows:
Loading (mmol/g) = (A × V_initial × dilution_factor) / (ε × m × l)
Where:
-
A is the measured absorbance.
-
V_initial is the initial volume of the piperidine solution in liters.
-
dilution_factor is the total final volume divided by the aliquot volume.
-
ε is the molar extinction coefficient of the DBF-piperidine adduct in L·mol⁻¹·cm⁻¹. A commonly cited value is 7800 M⁻¹cm⁻¹ at 301 nm.[2][7][8]
-
m is the mass of the dry resin in grams.
-
l is the path length of the cuvette in cm (typically 1 cm).
A Critical Evaluation of the Spectrophotometric Method: Piperidine vs. DBU and Wavelength Considerations
While the piperidine-based method is standard, it is not without its nuances. The choice of base and the measurement wavelength can significantly impact the accuracy and reproducibility of the results.
The DBU Advantage
Some studies suggest that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine can offer advantages.[9][10][11] DBU is a non-nucleophilic base, meaning it facilitates the cleavage of the Fmoc group to yield free DBF without forming an adduct.[12] This can lead to more reproducible results, as the stability of the DBF-piperidine adduct can sometimes be a concern.[10][11] However, it's important to note that the molar extinction coefficient for DBF is different from the piperidine adduct, and the appropriate value must be used in calculations.
Wavelength Matters: 301 nm vs. 290 nm vs. 289.8 nm
The DBF-piperidine adduct has two main absorption maxima, around 301 nm and 290 nm.[7][8] While 301 nm is more commonly used, some protocols utilize 290 nm.[13] A detailed investigation has shown that the absorption peak at 301 nm is quite sharp, making the measurement susceptible to small errors in the spectrophotometer's wavelength accuracy.[14] In contrast, the peak at 289.8 nm is broader, making the measurement more robust and less prone to such errors.[14] The molar absorption coefficient at 289.8 nm has been determined to be 6089 L·mol⁻¹·cm⁻¹.[14]
Alternative and Complementary Methods for Fmoc Loading Determination
While UV-spectrophotometry is the workhorse, other methods can be employed for validation or in specific circumstances.
| Method | Principle | Advantages | Disadvantages |
| Gravimetric Analysis | Measuring the weight gain of the resin after coupling the first Fmoc-amino acid.[1] | Simple, no specialized equipment required. | Can be inaccurate due to residual solvent or incomplete drying; less sensitive for low-loading resins. |
| Elemental Analysis | Quantifying the nitrogen content of the resin, which correlates to the amount of amino acid.[1][2] | Highly accurate and provides fundamental data. | Requires specialized instrumentation, is destructive, and can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Cleaving the Fmoc-amino acid from the resin and quantifying it by HPLC against a standard curve.[15] | Highly accurate, precise, and can separate the analyte from impurities.[15] | Requires an HPLC system, method development, and is more time-consuming than UV-Vis. |
| Gas Chromatography (GC) | Cleaving the Fmoc group with DBU to form DBF, which is then quantified by GC.[9] | Offers good accuracy and can be automated.[9] | Requires a GC system and may not be as readily available as a UV-Vis spectrophotometer. |
| Amino Acid Analysis (AAA) | Hydrolyzing a sample of the peptide-resin and quantifying the constituent amino acids.[3] | Very accurate for determining the loading of the first amino acid. | Destructive, requires specialized equipment, and is a lengthy process. |
Conclusion: A Self-Validating Approach to Accurate Loading Determination
References
-
Spiral. Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available from: [Link]
-
Gude, M., Ryf, J., & White, P. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9(4-5), 203–206. Available from: [Link]
-
Peptideweb.com. Loading protocols. Available from: [Link]
-
Mácha, H., Kořínek, M., Drož, L., & Nesměrák, K. (2021). Determination of 9-fluorenylmethoxycarbonyl (Fmoc) resin loading in solid-phase synthesis by RP-HPLC internal standard method. Monatshefte für Chemie - Chemical Monthly, 152(8), 969–975. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Available from: [Link]
-
Estep, K. G., Sherrington, J. S., & Lopez-Cepero, M. (1998). Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography. Biotechnology and Bioengineering, 61(1), 55–60. Available from: [Link]
-
Gude, M., Ryf, J., & White, P. (2004). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9(4-5), 203-206. Available from: [Link]
-
Royal Society of Chemistry. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417-104425. Available from: [Link]
-
Wróblewska, J., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3983. Available from: [Link]
-
Almac. Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Available from: [Link]
-
Biotage. How to quantify your first amino acid loading onto Wang resins. Available from: [Link]
-
ResearchGate. An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Available from: [Link]
-
Henkel, B., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 580-584. Available from: [Link]
-
Wróblewska, J., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3983. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(22), 4143. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
Re-L. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(12), 1545-1550. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Available from: [Link]
-
Royal Society of Chemistry. (2002). Chapter 2. In Amino Acids, Peptides and Proteins. Available from: [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. peptideweb.com [peptideweb.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An accurate method for the quantitation of Fmoc-derivatized solid phase supports | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and peptide synthesis, the proper management of chemical reagents is paramount, not only for experimental success but also for ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a specialized amino acid derivative commonly used in solid-phase peptide synthesis.[1][2][3] While this compound is a valuable tool in creating novel therapeutics, its end-of-life management requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.
The following procedures are grounded in established safety protocols and regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust laboratory safety culture.
I. Hazard Assessment and Waste Classification
The foundational step in any chemical disposal procedure is a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a hazardous chemical. This conservative approach is a core principle of laboratory safety. General SDSs for similar compounds, such as Fmoc-Glycine, indicate that while they may not be classified as hazardous under GHS, they should still be handled with care.[7][8]
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized, and it is the generator's responsibility to classify it.[9] For a compound like this compound, the most likely classification is as a "non-specific source waste" or potentially a "U-listed" waste if it is a discarded commercial chemical product.[9][10]
Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | In the absence of specific data, assume the highest reasonable hazard level to ensure maximum safety and compliance. |
| Primary Hazard | Potential for environmental toxicity and unknown health effects. | As a complex organic molecule, its impact on aquatic life and long-term health effects are not well-documented. |
| Container Compatibility | High-Density Polyethylene (HDPE) or Glass | These materials offer broad chemical resistance to organic compounds and prevent leaching or reaction with the container.[11] |
| Segregation | Store away from strong oxidizing agents and strong acids. | Although stable, related compounds can have incompatibilities.[12] Segregation prevents accidental reactions in the waste accumulation area.[13] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Collection
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated, compatible liquid waste container (HDPE or glass).
-
Do not mix this waste stream with other, incompatible chemical wastes.[13] For example, do not mix with strong acids or bases.
-
Step 3: Labeling
Proper labeling is a critical compliance and safety step.[4][13] Your hazardous waste label must include:
-
The words "Hazardous Waste"[13]
-
The full chemical name: "this compound"
-
The date accumulation started (the date the first waste was added to the container)
-
The specific hazards (e.g., "Irritant," "Environmental Hazard" - be conservative)
-
Your name, laboratory, and contact information
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[13][14]
-
The SAA must be at or near the point of generation.[14]
-
Store the waste container in the SAA, ensuring it is closed at all times except when adding waste.[11][13]
-
The SAA should be inspected weekly for any signs of leakage.[13]
Step 5: Arranging for Disposal
-
Once the waste container is full, or within one year of the accumulation start date (whichever comes first), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[13]
-
Follow your institution's specific procedures for requesting a waste pickup.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS.
-
Contain the Spill: For minor spills, use a chemical spill kit to absorb the material.
-
For solids, carefully sweep up the material to avoid creating dust.
-
For liquids, use absorbent pads to contain and soak up the spill.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.
IV. Regulatory Framework and Institutional Policies
It is imperative to be familiar with both federal and institutional regulations governing hazardous waste.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which should include procedures for waste disposal.[5][15][16]
-
EPA's RCRA Regulations (40 CFR Part 261): These regulations provide the framework for identifying and managing hazardous waste.[4][9]
-
Institutional Policies: Your institution's EHS office will have specific policies and procedures for hazardous waste management that must be followed. These are often more stringent than federal regulations to ensure a higher level of safety.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
- Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
- The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
- The 4 Types of Hazardous Waste. (n.d.).
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC.
- Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin.
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- Chemical Hazardous Waste Spotlight. (n.d.). Environmental Health and Safety.
- How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28).
- MSDS - Safety Data Sheet. (n.d.).
- Safety Data Sheet: Fmoc-Glycine. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
-
N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. (n.d.). ChemBK. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. needle.tube [needle.tube]
- 5. osha.gov [osha.gov]
- 6. urgent.supply [urgent.supply]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.ie [fishersci.ie]
- 9. goodway.com [goodway.com]
- 10. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. peptide.com [peptide.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. compliancy-group.com [compliancy-group.com]
- 16. mastercontrol.com [mastercontrol.com]
Navigating the Safe Handling of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: A Comprehensive Guide for Laboratory Professionals
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a versatile amino acid derivative widely utilized in the synthesis of peptides for pharmaceutical and biotechnological applications.[1][2][3][4] Its unique structure, featuring both the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, allows for precise and selective incorporation into complex peptide sequences.[1][2] While instrumental in advancing research, the safe handling of this and similar chemical compounds is paramount to protect laboratory personnel and ensure the integrity of scientific work. This guide outlines the essential personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols necessary for the responsible use of this reagent.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive PPE strategy is the first line of defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 or FFP2-rated dust mask (if not in a fume hood) |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not typically required if waste containers are properly sealed. |
The causality behind these PPE choices is rooted in the physical and chemical properties of the compound. As a fine powder, there is a significant risk of aerosolization during handling, necessitating respiratory protection to prevent inhalation.[5] The potential for skin and eye irritation dictates the use of gloves and goggles to prevent direct contact.
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound minimizes the risk of exposure and ensures procedural consistency. The following workflow details the key stages from receipt of the compound to its final use in a synthesis protocol.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is typically between 2-8°C.[1][4]
Handling the Solid Powder
All manipulations of the solid compound should be performed within a certified chemical fume hood to control airborne particulates.
-
Preparation : Before handling, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Don the appropriate PPE as outlined in Table 1.
-
Weighing : Use a dedicated, clean weighing vessel. Minimize the creation of dust by handling the container gently and avoiding rapid movements.
-
Transfer : If transferring the powder to another container, do so carefully and over a contained surface to catch any spills.
Preparing Solutions
-
Solvent Addition : Always add the solvent to the solid compound, not the other way around. This helps to prevent splashing and reduces the potential for aerosolization.
-
Dissolution : Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator, ensuring the container is properly sealed.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
The following diagram illustrates the logical flow of the handling process:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation
-
Solid Waste : Collect unused compound, contaminated weighing paper, pipette tips, and gloves in a designated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste : Collect all solutions containing the compound, as well as solvent rinses, in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with incompatible waste streams.
The decision-making process for waste disposal is outlined in the following diagram:
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while maintaining a strong commitment to laboratory safety.
References
-
Carl ROTH. Safety Data Sheet: Fmoc-Glycine. [Link]
-
AAPPTEC. MSDS - Safety Data Sheet. [Link]
-
ChemBK. N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
